molecular formula C10H12FN2Na4O14P3 B10828463 PSI-7409 tetrasodium

PSI-7409 tetrasodium

Cat. No.: B10828463
M. Wt: 588.09 g/mol
InChI Key: MEVRFPOAFPAGDY-DLULJLDFSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PSI-7409 tetrasodium is a useful research compound. Its molecular formula is C10H12FN2Na4O14P3 and its molecular weight is 588.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tetrasodium;[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FN2O14P3.4Na/c1-10(11)7(15)5(25-8(10)13-3-2-6(14)12-9(13)16)4-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h2-3,5,7-8,15H,4H2,1H3,(H,20,21)(H,22,23)(H,12,14,16)(H2,17,18,19);;;;/q;4*+1/p-4/t5-,7-,8-,10-;;;;/m1..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVRFPOAFPAGDY-DLULJLDFSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN2Na4O14P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

PSI-7409 Tetrasodium: A Deep Dive into the Mechanism of Action of a Potent HCV Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSI-7409, the pharmacologically active triphosphate metabolite of the groundbreaking direct-acting antiviral agent sofosbuvir (B1194449), represents a cornerstone in the curative treatment of Hepatitis C Virus (HCV) infection. This technical guide provides a comprehensive examination of the core mechanism of action of PSI-7409 tetrasodium (B8768297). It details the intricate metabolic activation pathway from the prodrug sofosbuvir, elucidates the molecular interactions with the viral RNA-dependent RNA polymerase (NS5B), and presents a quantitative analysis of its potent inhibitory activity across various HCV genotypes. Furthermore, this document outlines the detailed experimental protocols for key in vitro assays used to characterize its antiviral profile and includes visualizations of the critical pathways and workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

Hepatitis C is a global health challenge, and the advent of direct-acting antivirals (DAAs) has revolutionized its treatment landscape. Sofosbuvir, a nucleotide analog prodrug, is a pangenotypic inhibitor of the HCV NS5B polymerase, an enzyme essential for viral replication. The clinical efficacy of sofosbuvir is entirely dependent on its intracellular conversion to the active triphosphate form, PSI-7409. Understanding the precise mechanism by which PSI-7409 exerts its antiviral effect is critical for the development of next-generation therapies and for managing the rare instances of drug resistance.

The Metabolic Activation Pathway of Sofosbuvir to PSI-7409

Sofosbuvir is administered as a phosphoramidate (B1195095) prodrug to enhance its cell permeability and facilitate its delivery to hepatocytes, the primary site of HCV replication. Once inside the hepatocyte, sofosbuvir undergoes a multi-step enzymatic conversion to its active triphosphate form, PSI-7409.

The metabolic activation cascade is initiated by the hydrolysis of the carboxyl ester moiety, a reaction catalyzed by human cathepsin A (CatA) or carboxylesterase 1 (CES1). This is followed by the cleavage of the phosphoramidate bond by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), yielding the monophosphate intermediate. Subsequent phosphorylations, catalyzed by pyrimidine (B1678525) nucleotide kinases, convert the monophosphate to the diphosphate (B83284) and finally to the active triphosphate, PSI-7409.

Metabolic Activation of Sofosbuvir Sofosbuvir Sofosbuvir (PSI-7977) Metabolite_X Intermediate Metabolite Sofosbuvir->Metabolite_X Cathepsin A / Carboxylesterase 1 Monophosphate Uridine (B1682114) Monophosphate Analog Metabolite_X->Monophosphate HINT1 Diphosphate Uridine Diphosphate Analog Monophosphate->Diphosphate UMP-CMP Kinase PSI_7409 PSI-7409 (Active Triphosphate) Diphosphate->PSI_7409 Nucleoside Diphosphate Kinase

Figure 1: Metabolic activation pathway of sofosbuvir to PSI-7409.

Molecular Mechanism of Action

The antiviral activity of PSI-7409 is a direct consequence of its interaction with the HCV NS5B polymerase, a key enzyme that catalyzes the replication of the viral RNA genome.

Inhibition of HCV NS5B Polymerase

PSI-7409 acts as a competitive inhibitor of the natural nucleotide substrate, uridine triphosphate (UTP). Structurally, PSI-7409 mimics UTP and binds to the active site of the NS5B polymerase. The active site of the polymerase, located in the palm domain, contains conserved motifs crucial for catalysis. Key residues, such as Asp220, Asp318, and Asp319, are involved in coordinating magnesium ions, which are essential for the phosphodiester bond formation. The S282 residue plays a role in discriminating between ribo- and deoxyribonucleotides.

Upon binding to the active site, PSI-7409 is incorporated into the nascent viral RNA chain. However, the presence of a 2'-C-methyl group on the ribose sugar of PSI-7409 sterically hinders the formation of the subsequent phosphodiester bond. This steric clash prevents the addition of the next nucleotide, effectively terminating the elongation of the RNA chain. This chain-terminating property is the ultimate cause of the potent inhibition of HCV replication.

Mechanism of Action of PSI-7409 cluster_NS5B HCV NS5B Polymerase Active Site Natural UTP Natural UTP NS5B Polymerase NS5B Polymerase Natural UTP->NS5B Polymerase binds to PSI-7409 PSI-7409 PSI-7409->NS5B Polymerase competitively binds to Viral RNA Template Viral RNA Template Viral RNA Template->NS5B Polymerase binds to RNA Elongation RNA Elongation NS5B Polymerase->RNA Elongation catalyzes Chain Termination Chain Termination NS5B Polymerase->Chain Termination leads to HCV Replication HCV Replication RNA Elongation->HCV Replication Inhibition of HCV Replication Inhibition of HCV Replication Chain Termination->Inhibition of HCV Replication

Figure 2: Competitive inhibition and chain termination by PSI-7409.

Quantitative Analysis of Inhibitory Activity

The potency of PSI-7409 has been extensively characterized using in vitro enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of HCV NS5B Polymerase by PSI-7409
HCV GenotypeNS5B Polymerase ConstructIC₅₀ (μM)
1b (Con1)Recombinant1.6[1][2]
2a (JFH-1)Recombinant2.8[1][2]
3aRecombinant0.7[1][2]
4aRecombinant2.6[1][2]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: In Vitro Antiviral Activity of Sofosbuvir (as a proxy for PSI-7409 formation) in HCV Replicon Assays
HCV GenotypeReplicon SystemEC₅₀ (nM)CC₅₀ (μM)Selectivity Index (SI)
1aClinical Isolate62>100>1613
1bClinical Isolate102>100>980
2aJFH-129>100>3448
3aClinical Isolate81>100>1235
4aClinical Isolate~130>100>769
5aChimeric Replicon40-110>100>909-2500
6aChimeric Replicon30-140>100>714-3333

EC₅₀ (Half-maximal effective concentration) is the concentration of the drug that gives a half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of the drug that kills 50% of the cells. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the therapeutic window of the drug.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of PSI-7409 to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing 20 mM HEPES (pH 7.3), 5 mM MnCl₂, 500 μM GTP, 100 μM ATP and UTP, and a radiolabeled nucleotide such as 1 μCi α[³²P]CTP.

  • Enzyme Pre-incubation: Recombinant HCV NS5B polymerase (200 nM) is pre-incubated in the reaction mixture for 30 minutes at room temperature.

  • Inhibitor Addition: Serial dilutions of PSI-7409 tetrasodium are added to the pre-incubated enzyme mixture.

  • Reaction Initiation: The polymerase reaction is initiated by the addition of a symmetric RNA template (e.g., LE-19) capable of de novo initiation and primer extension.

  • Incubation: The reaction is allowed to proceed at 30°C for a defined period (e.g., 60 minutes).

  • Quenching: The reaction is stopped by the addition of an EDTA/formamide loading buffer.

  • Product Analysis: The radiolabeled RNA products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography or phosphorimaging.

  • Data Analysis: The intensity of the product bands is quantified to determine the extent of inhibition at each PSI-7409 concentration, and the IC₅₀ value is calculated.

NS5B Polymerase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reaction Mix Prepare Reaction Mixture (Buffers, NTPs, α[³²P]CTP) Pre-incubation Pre-incubate NS5B with Reaction Mix Reaction Mix->Pre-incubation Enzyme Recombinant NS5B Enzyme->Pre-incubation Inhibitor PSI-7409 Dilutions Add Inhibitor Add PSI-7409 Inhibitor->Add Inhibitor Pre-incubation->Add Inhibitor Initiation Add RNA Template Add Inhibitor->Initiation Incubation Incubate at 30°C Initiation->Incubation Quench Stop Reaction with EDTA Incubation->Quench PAGE Denaturing PAGE Quench->PAGE Imaging Autoradiography/ Phosphorimaging PAGE->Imaging Quantification Quantify Product Bands Imaging->Quantification IC50 Calculate IC₅₀ Quantification->IC50

Figure 3: Workflow for the HCV NS5B polymerase inhibition assay.
HCV Replicon Assay

This cell-based assay measures the antiviral activity of a compound against HCV RNA replication in a human hepatoma cell line.

Methodology:

  • Cell Seeding: Huh-7 cells harboring an HCV subgenomic replicon (e.g., expressing a luciferase reporter gene) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of sofosbuvir. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified incubator with 5% CO₂ to allow for HCV replication and the intracellular conversion of sofosbuvir to PSI-7409.

  • Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.

  • Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or resazurin-based) is performed on the same cell line to determine the CC₅₀ of the compound.

  • Data Analysis: The EC₅₀ value is calculated as the concentration of the compound that inhibits HCV replicon replication by 50% compared to the vehicle control. The Selectivity Index (SI) is then calculated as CC₅₀/EC₅₀.

Resistance

The primary resistance-associated substitution (RAS) for sofosbuvir is S282T in the NS5B polymerase. This mutation confers a low to moderate level of resistance, with a fold-change in EC₅₀ values typically ranging from 2.4 to 18-fold, depending on the HCV genotype. The S282T mutation comes at a significant cost to viral fitness, which likely explains its rare emergence in clinical settings.

Conclusion

This compound, the active metabolite of sofosbuvir, is a highly potent and pangenotypic inhibitor of the HCV NS5B polymerase. Its mechanism of action, involving competitive inhibition of the natural nucleotide substrate and subsequent chain termination of viral RNA synthesis, is well-characterized. The quantitative data from in vitro and cell-based assays confirm its high potency and favorable selectivity profile. A thorough understanding of its metabolic activation, molecular interactions, and susceptibility to resistance is paramount for the continued advancement of antiviral therapies against Hepatitis C.

References

PSI-7409 Tetrasodium: The Active Antiviral Agent of Sofosbuvir

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sofosbuvir (B1194449) (brand name Sovaldi) is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1] As a direct-acting antiviral (DAA), it offers a highly effective and well-tolerated therapeutic option.[1][2] Sofosbuvir itself is a phosphoramidate (B1195095) prodrug, meaning it is administered in an inactive form and must be metabolized within the body to exert its therapeutic effect.[1][3][4][5] The pharmacologically active agent responsible for its potent antiviral activity is the uridine (B1682114) nucleotide analog triphosphate, PSI-7409, also known as GS-461203.[1][6][7][8] This document provides a detailed technical overview of the metabolic activation, mechanism of action, and key experimental data related to PSI-7409.

Metabolic Activation Pathway of Sofosbuvir to PSI-7409

The conversion of sofosbuvir to its active triphosphate form, PSI-7409, is a multi-step intracellular process that occurs predominantly in hepatocytes.[3][4][8]

  • Initial Hydrolysis: After oral administration and absorption, sofosbuvir enters the hepatocytes. The first step involves the hydrolysis of the carboxyl ester moiety, a reaction catalyzed by human carboxylesterase 1 (CES1) and/or cathepsin A (CatA), to form an intermediate known as "metabolite X".[4][9][10]

  • Phosphoramidate Cleavage: The phosphoramidate bond is then cleaved by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), releasing the monophosphate form of the nucleoside analog.[3][4]

  • Sequential Phosphorylation: This monophosphate metabolite subsequently undergoes two sequential phosphorylation steps. The first phosphorylation is catalyzed by uridine monophosphate-cytidine monophosphate kinase (UMP-CMPK) to yield the diphosphate (B83284) form.[3][4] The final step is the phosphorylation to the active triphosphate, PSI-7409, which is catalyzed by nucleoside diphosphate kinase (NDPK).[3][4]

This active triphosphate, PSI-7409, is then available to inhibit viral replication. Concurrently, a dephosphorylation pathway can lead to the formation of the inactive nucleoside metabolite GS-331007, which is the major circulating drug-related species found in plasma.[3][7][8]

Sofosbuvir_Metabolism cluster_0 Hepatocyte cluster_1 Inhibition of Viral Replication cluster_2 Systemic Circulation Sofosbuvir Sofosbuvir (Prodrug) MetaboliteX Metabolite X Sofosbuvir->MetaboliteX Carboxylesterase 1 (CES1) Cathepsin A (CatA) Monophosphate Monophosphate (GS-331007-MP) MetaboliteX->Monophosphate HINT1 Diphosphate Diphosphate Monophosphate->Diphosphate UMP-CMPK Inactive_Metabolite GS-331007 (Inactive) Major Circulating Metabolite Monophosphate->Inactive_Metabolite Dephosphorylation Triphosphate PSI-7409 (Active) (GS-461203) Diphosphate->Triphosphate NDPK

Caption: Intracellular metabolic activation pathway of sofosbuvir.

Mechanism of Action: NS5B Polymerase Inhibition

The primary target of PSI-7409 is the HCV non-structural protein 5B (NS5B) RNA-dependent RNA polymerase.[1] This enzyme is essential for the replication of the viral RNA genome and lacks a human homolog, making it an ideal target for antiviral therapy.[11][12]

PSI-7409 acts as a competitive inhibitor of the natural uridine triphosphate (UTP) substrate.[3] It is recognized by the NS5B polymerase and incorporated into the nascent viral RNA strand.[1][6] However, the presence of the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar of PSI-7409 sterically hinders the addition of the next incoming nucleotide.[6] This prevents the formation of the subsequent phosphodiester bond, effectively halting the elongation of the RNA chain and terminating viral replication.[1][3]

NS5B_Inhibition cluster_0 HCV RNA Replication cluster_1 Outcome NS5B HCV NS5B RNA Polymerase Replication Successful Viral RNA Replication NS5B->Replication with Natural UTP Termination RNA Chain Termination Replication Blocked NS5B->Termination with PSI-7409 Template Viral RNA Template Template->NS5B NascentRNA Growing RNA Strand NascentRNA->NS5B NTPs Natural Nucleotides (ATP, GTP, CTP, UTP) NTPs->NS5B Incorporation & Elongation PSI7409 PSI-7409 PSI7409->NS5B Competitive Incorporation

References

An In-depth Technical Guide to PSI-7409 Tetrasodium: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSI-7409, the tetrasodium (B8768297) salt of 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine-5'-triphosphate, is the pharmacologically active metabolite of the blockbuster anti-hepatitis C virus (HCV) drug, sofosbuvir (B1194449) (PSI-7977). As a nucleotide analog, PSI-7409 acts as a potent and selective inhibitor of the HCV non-structural protein 5B (NS5B) RNA-dependent RNA polymerase, functioning as a chain terminator during viral RNA replication. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of PSI-7409 tetrasodium, along with detailed experimental protocols relevant to its study.

Chemical Structure and Physicochemical Properties

PSI-7409 is a modified uridine (B1682114) nucleotide triphosphate. The key structural modifications, the 2'-α-fluoro and 2'-β-C-methyl groups on the ribose sugar, are crucial for its potent antiviral activity and selectivity. The tetrasodium salt form enhances its stability and solubility.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name tetrasodium;[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate[2]
Molecular Formula C₁₀H₁₂FN₂Na₄O₁₄P₃[2]
Molecular Weight 588.09 g/mol [2]
Appearance White to off-white solid
Solubility Soluble in water (≥ 100 mg/mL)
Storage Store at -20°C for short-term and -80°C for long-term stability.[3]

Mechanism of Action

PSI-7409 is the active triphosphate form that directly inhibits the HCV NS5B polymerase, an essential enzyme for the replication of the viral RNA genome. After intracellular formation from its prodrug, sofosbuvir, PSI-7409 is incorporated into the nascent viral RNA strand by the NS5B polymerase. Due to the presence of the 2'-C-methyl group, it acts as a chain terminator, preventing further elongation of the RNA strand and thereby halting viral replication.[4][5]

Signaling Pathway: Intracellular Activation of Sofosbuvir to PSI-7409

The conversion of the prodrug sofosbuvir to the active triphosphate PSI-7409 occurs within hepatocytes through a multi-step enzymatic process.

Sofosbuvir_Activation cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Sofosbuvir Sofosbuvir (PSI-7977) Sofosbuvir_in Sofosbuvir Sofosbuvir->Sofosbuvir_in Uptake Metabolite_X Intermediate Metabolite Sofosbuvir_in->Metabolite_X Carboxylesterase 1 Cathepsin A PSI_7409_MP Uridine Monophosphate Analog Metabolite_X->PSI_7409_MP HINT1 PSI_7409_DP Uridine Diphosphate Analog PSI_7409_MP->PSI_7409_DP UMP-CMPK PSI_7409 PSI-7409 (Active Triphosphate) PSI_7409_DP->PSI_7409 NDPK HCV_RNA HCV RNA Replication PSI_7409->HCV_RNA Incorporation by NS5B Polymerase Chain_Termination Chain Termination HCV_RNA->Chain_Termination

Caption: Intracellular activation pathway of sofosbuvir to PSI-7409.

Biological Activity

PSI-7409 is a potent inhibitor of HCV NS5B polymerase across multiple HCV genotypes. Its activity is typically measured by in vitro polymerase assays, and the half-maximal inhibitory concentration (IC₅₀) values are determined.

Table 2: In Vitro Activity of PSI-7409 against HCV NS5B Polymerase

HCV GenotypeIC₅₀ (μM)
Genotype 1b1.6[3][6]
Genotype 2a2.8[3][6]
Genotype 3a0.7[3][6]
Genotype 4a2.6[3][6]

PSI-7409 exhibits high selectivity for the viral polymerase over human DNA and RNA polymerases, which contributes to its favorable safety profile.[3]

Experimental Protocols

Synthesis and Purification of this compound (General Protocol)

Synthesis:

  • Phosphorylation of the Nucleoside: The 5'-hydroxyl group of the protected nucleoside is first phosphorylated to the monophosphate. Various phosphorylating agents can be used, such as phosphorus oxychloride or phosphoramidite (B1245037) chemistry.

  • Conversion to Triphosphate: The nucleoside monophosphate is then converted to the triphosphate. A common method is the one-pot synthesis developed by Ludwig and Eckstein, which involves the activation of the monophosphate and subsequent reaction with pyrophosphate.

  • Deprotection: All protecting groups on the sugar and the phosphate (B84403) moieties are removed under appropriate conditions to yield the free nucleoside triphosphate.

Purification:

Purification of the crude PSI-7409 is critical to remove unreacted starting materials, byproducts, and partially phosphorylated species. Anion-exchange chromatography is the method of choice for separating nucleotides based on their charge.

  • Column Equilibration: An anion-exchange column (e.g., DEAE-Sephadex or a similar resin) is equilibrated with a low-concentration buffer, such as triethylammonium (B8662869) bicarbonate (TEAB).

  • Sample Loading: The crude reaction mixture is dissolved in the equilibration buffer and loaded onto the column.

  • Gradient Elution: The bound nucleotides are eluted with a linear gradient of increasing salt concentration (e.g., TEAB). The monophosphate, diphosphate, and triphosphate species will elute sequentially, with the triphosphate eluting at the highest salt concentration due to its greater negative charge.

  • Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of the desired triphosphate using techniques like UV-Vis spectroscopy and HPLC.

  • Desalting and Conversion to Sodium Salt: The fractions containing pure PSI-7409 (as the triethylammonium salt) are pooled, and the volatile TEAB buffer is removed by lyophilization. The resulting solid is then converted to the tetrasodium salt by passing it through a cation-exchange column charged with sodium ions or by titration with a sodium salt solution followed by lyophilization.

HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of PSI-7409 to inhibit the RNA synthesis activity of recombinant HCV NS5B polymerase.

Materials:

  • Recombinant HCV NS5B polymerase

  • RNA template (e.g., poly(A) or a heteropolymeric template)

  • RNA primer (if required by the template)

  • Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

  • Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)

  • This compound

  • Assay buffer (containing Tris-HCl, MgCl₂, DTT, KCl)

  • Stop solution (containing EDTA)

  • Scintillation cocktail or phosphorimager screen

Procedure:

  • Reaction Setup: In a microtiter plate, combine the assay buffer, RNA template, and primer (if applicable).

  • Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add the HCV NS5B polymerase to initiate the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Product Quantification: The amount of radiolabeled rNTP incorporated into the newly synthesized RNA is quantified. This can be done by spotting the reaction mixture onto a filter membrane, washing away unincorporated nucleotides, and measuring the radioactivity using a scintillation counter. Alternatively, the products can be separated by gel electrophoresis and quantified using a phosphorimager.

  • Data Analysis: The percentage of inhibition for each concentration of PSI-7409 is calculated relative to the positive control. The IC₅₀ value is then determined by fitting the dose-response data to a suitable equation.

Experimental Workflow: HCV NS5B Polymerase Inhibition Assay

HCV_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Reaction cluster_analysis Analysis A1 Prepare Assay Buffer, Template, and Primer B1 Combine Assay Mix and PSI-7409 A1->B1 A2 Serial Dilution of PSI-7409 A2->B1 A3 Prepare Enzyme Solution B2 Add NS5B Polymerase to Initiate A3->B2 B1->B2 B3 Incubate at 30°C B2->B3 B4 Stop Reaction with EDTA Solution B3->B4 C1 Quantify Incorporated Radiolabeled rNTP B4->C1 C2 Calculate % Inhibition C1->C2 C3 Determine IC50 Value C2->C3

References

Pan-Genotype Activity of PSI-7409 Against Hepatitis C Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSI-7409, the active triphosphate metabolite of the prodrug sofosbuvir (B1194449) (PSI-7977), is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Its mechanism of action as a chain terminator following incorporation into the nascent viral RNA confers a high barrier to resistance and broad activity against all HCV genotypes.[3][4] This technical guide provides an in-depth overview of the pan-genotype activity of PSI-7409, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Introduction to PSI-7409 and its Role in HCV Therapy

Hepatitis C is a liver disease caused by the hepatitis C virus, a single-stranded RNA virus.[5] A key enzyme in the HCV life cycle is the NS5B RNA-dependent RNA polymerase, which is responsible for replicating the viral genome.[3][6] PSI-7409 is a uridine (B1682114) nucleotide analog that acts as a competitive inhibitor of the NS5B polymerase.[5] It is delivered to hepatocytes as the phosphoramidate (B1195095) prodrug sofosbuvir, which is then metabolized intracellularly to the active triphosphate form, PSI-7409.[2][3] This active metabolite is incorporated into the elongating HCV RNA strand, leading to premature chain termination and inhibition of viral replication.[4] The high potency, pan-genotypic activity, and high barrier to resistance have made sofosbuvir a cornerstone of modern direct-acting antiviral (DAA) therapies for chronic HCV infection.[3][5]

Mechanism of Action

The antiviral activity of PSI-7409 is initiated by the intracellular conversion of its prodrug, sofosbuvir, into the active triphosphate form. This process involves several enzymatic steps within the hepatocyte. Once formed, PSI-7409 mimics the natural uridine triphosphate (UTP) and is recognized by the HCV NS5B polymerase. During viral RNA replication, the polymerase incorporates PSI-7409 into the newly synthesized RNA strand. The presence of a 2'-fluoro and 2'-C-methyl modification on the ribose sugar of PSI-7409 sterically hinders the addition of the next nucleotide, thereby terminating the elongation of the RNA chain.[4] This chain termination is the ultimate mechanism by which PSI-7409 exerts its potent antiviral effect.

PSI-7409 Mechanism of Action cluster_cell Hepatocyte Sofosbuvir Sofosbuvir PSI-7409 PSI-7409 Sofosbuvir->PSI-7409 Intracellular Metabolism HCV_RNA HCV RNA Replication PSI-7409->HCV_RNA Incorporation by NS5B Polymerase Chain_Termination RNA Chain Termination HCV_RNA->Chain_Termination Leads to

Caption: Intracellular activation of Sofosbuvir and mechanism of action of PSI-7409.

Quantitative Efficacy Data

The pan-genotype activity of PSI-7409 has been demonstrated through extensive in vitro studies. The following tables summarize the inhibitory activity against various HCV genotypes.

Table 1: In Vitro Activity of PSI-7409 against HCV NS5B Polymerases

HCV GenotypeNS5B PolymeraseIC50 (μM)
1bCon11.6
2aJFH-12.8
3a-0.7
4a-2.6

Data sourced from MedchemExpress.[1][2]

Table 2: Selectivity of PSI-7409

PolymeraseIC50 (μM)
Human DNA Polymerase α550
Human DNA Polymerase β>1000
Human DNA Polymerase γ>1000

Data sourced from MedchemExpress.[2]

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., 50 mM Tris-HCl), salts (e.g., 50 mM NaCl, 5 mM MgCl₂), a template RNA (e.g., HCV IRES), and a mixture of all four natural ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³²P]UTP).[7]

  • Compound Addition: Increasing concentrations of PSI-7409 are added to the reaction mixture.

  • Enzyme Addition: The reaction is initiated by the addition of purified recombinant NS5B polymerase from the desired HCV genotype.[7]

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for RNA synthesis.

  • Quenching: The reaction is stopped by the addition of a quenching solution, such as 0.5 M EDTA.[1]

  • Product Analysis: The newly synthesized radiolabeled RNA is separated from unincorporated nucleotides, typically by gel electrophoresis.

  • Quantification: The amount of incorporated radiolabel is quantified using a phosphorimager. The IC50 value is then calculated from the dose-response curve.[7]

Polymerase Assay Workflow A Prepare Reaction Mix (Buffer, Salts, Template, rNTPs, [α-³²P]UTP) B Add Increasing Concentrations of PSI-7409 A->B C Add Recombinant NS5B Polymerase B->C D Incubate at 37°C C->D E Quench Reaction (e.g., EDTA) D->E F Separate Products (Gel Electrophoresis) E->F G Quantify RNA Synthesis (Phosphorimager) F->G H Calculate IC50 G->H

Caption: Workflow for the HCV NS5B polymerase inhibition assay.

HCV Replicon Assay

The HCV replicon system is a cell-based assay used to evaluate the antiviral activity of compounds against HCV RNA replication within human hepatoma cells (e.g., Huh-7).[8][9]

Methodology:

  • Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are cultured in appropriate media. These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.[8]

  • Compound Treatment: The replicon-containing cells are treated with various concentrations of the test compound (e.g., PSI-7851, the prodrug of PSI-7409's diastereoisomer) for a specified period (e.g., 72 hours).[10]

  • Cell Lysis and Reporter Assay: After treatment, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured. A decrease in reporter activity corresponds to an inhibition of HCV replication.

  • Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., methylene (B1212753) blue assay) is performed to ensure that the observed antiviral effect is not due to toxicity of the compound to the host cells.[10]

  • Data Analysis: The EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) are calculated to determine the compound's potency and therapeutic index.

HCV Replicon Assay Workflow cluster_assays A Culture Huh-7 cells with HCV replicon (e.g., with luciferase reporter) B Treat cells with varying concentrations of the test compound A->B C Incubate for 72 hours B->C D Measure Luciferase Activity (Antiviral Effect) C->D E Perform Cytotoxicity Assay (e.g., Methylene Blue) C->E F Calculate EC50 and CC50 D->F E->F

Caption: Workflow for the cell-based HCV replicon assay.

Resistance Profile

A key advantage of PSI-7409 is its high barrier to resistance. The primary resistance-associated substitution (RAS) for sofosbuvir is S282T in the NS5B polymerase.[11] However, this substitution significantly impairs the replication fitness of the virus, making the emergence of resistant variants rare in clinical settings.[11] Studies have shown that even when S282T is detected at relapse, it often becomes undetectable over time, indicating its poor stability.[11]

Conclusion

PSI-7409 is a highly effective, pan-genotypic inhibitor of the HCV NS5B polymerase. Its mechanism as a chain terminator provides a high barrier to the development of clinically significant resistance. The data presented in this guide, along with the detailed experimental protocols, underscore the critical role of PSI-7409 (via its prodrug sofosbuvir) in the successful treatment of chronic hepatitis C across all major genotypes. This information serves as a valuable resource for researchers and professionals in the field of antiviral drug development.

References

The Intracellular Transformation of PSI-7977 to PSI-7409: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7977, widely known as sofosbuvir, is a cornerstone in the treatment of chronic hepatitis C virus (HCV) infection. As a direct-acting antiviral agent, its efficacy hinges on its intracellular conversion to the pharmacologically active nucleoside triphosphate analog, PSI-7409 (GS-461203). This transformation is a multi-step enzymatic cascade predominantly occurring within hepatocytes, the primary site of HCV replication. Understanding the intricacies of this metabolic activation pathway is paramount for the development of novel nucleotide prodrugs and for optimizing therapeutic strategies. This technical guide provides an in-depth exploration of the intracellular formation of PSI-7409 from PSI-7977, detailing the enzymatic players, reaction kinetics, and experimental methodologies used to elucidate this critical process.

The Metabolic Activation Pathway of PSI-7977

PSI-7977 is a phosphoramidate (B1195095) prodrug of a uridine (B1682114) nucleotide analog. This formulation is designed to enhance cell permeability and deliver the monophosphate metabolite into hepatocytes, bypassing the often inefficient initial phosphorylation step of the parent nucleoside.[1] Once inside the hepatocyte, PSI-7977 undergoes a series of enzymatic reactions to yield the active triphosphate form, PSI-7409. This active metabolite then acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thereby inhibiting viral replication.[2]

The key enzymatic steps in the activation of PSI-7977 are:

  • Carboxylester Hydrolysis: The first step involves the hydrolysis of the carboxyl ester moiety of the alaninyl phosphoramidate. This reaction is catalyzed by two key enzymes: Cathepsin A (CatA) and Carboxylesterase 1 (CES1).[3] This stereospecific reaction yields a common intermediate metabolite, PSI-352707.[3]

  • Phosphoramidate Cleavage: The alaninyl moiety is then cleaved from PSI-352707 by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), a phosphoramidase.[3] This step releases the monophosphate metabolite, PSI-7411 (GS-331007 monophosphate).

  • Sequential Phosphorylation: PSI-7411 is subsequently phosphorylated in two consecutive steps to form the active triphosphate.

    • The first phosphorylation, converting PSI-7411 to the diphosphate (B83284) metabolite PSI-7410, is catalyzed by UMP-CMP kinase.[3]

    • The final phosphorylation, from PSI-7410 to the active PSI-7409, is carried out by nucleoside diphosphate (NDP) kinase.[3]

Quantitative Analysis of Metabolite Formation

The efficiency of the intracellular conversion of PSI-7977 to PSI-7409 is a critical determinant of its antiviral potency. The following tables summarize the available quantitative data on the kinetics of the enzymatic reactions and the intracellular concentrations of the metabolites.

Table 1: Enzyme Kinetic Parameters for PSI-7977 Activation Pathway

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Cathepsin APSI-7977N/AN/AN/A[4]
Carboxylesterase 1PSI-7977N/AN/AN/A[4]
HINT1PSI-352707>1500N/DN/D[2]
UMP-CMP KinasePSI-7411N/AN/AN/A
NDP KinasePSI-7410N/AN/AN/A

N/A: Not Available in the reviewed literature. N/D: Not Determined due to high Km value. Note: While precise Km and kcat values for all steps are not consistently reported, studies indicate that the conversion of PSI-352707 to PSI-7411 by HINT1 is a rate-limiting step in the overall pathway.[4]

Table 2: Intracellular Concentrations of PSI-7977 Metabolites in Primary Human Hepatocytes and Clone A Cells

MetaboliteCell TypeTime PointConcentration (µM)Reference
PSI-352707Primary Human Hepatocytes4 hHigh[4]
PSI-352707Clone A Cells4 hHigh[4]
PSI-7409Primary Human Hepatocytes4 h~100[5]
PSI-7409Primary Human Hepatocytes48 h~100[5]
PSI-7409Clone A Cells48 h~25[5]

Note: The higher concentration of the active metabolite PSI-7409 in primary human hepatocytes compared to the Huh-7 derived clone A cells highlights the importance of using relevant cell models for studying drug metabolism.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the intracellular metabolism of PSI-7977. Below are protocols for key experiments.

Protocol 1: Analysis of Intracellular Metabolites by HPLC-MS/MS

This protocol describes the extraction and quantification of PSI-7977 and its metabolites from cultured hepatocytes.

1. Cell Culture and Treatment:

  • Plate primary human hepatocytes or other suitable cell lines (e.g., Huh-7) in 6-well plates.
  • Allow cells to adhere overnight.
  • Incubate cells with a known concentration of PSI-7977 (e.g., 10 µM) for various time points (e.g., 0, 2, 4, 8, 24 hours).

2. Metabolite Extraction:

  • At each time point, aspirate the medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
  • Add 500 µL of ice-cold 70% methanol (B129727) to each well and scrape the cells.
  • Transfer the cell suspension to a microcentrifuge tube.
  • Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and dry under a stream of nitrogen gas.
  • Reconstitute the dried extract in 100 µL of mobile phase for analysis.

3. HPLC-MS/MS Analysis:

  • Chromatographic Separation:
  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Mass Spectrometry Detection:
  • Ionization Mode: Electrospray ionization (ESI) in positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM transitions for each analyte and internal standard should be optimized. Example transitions:
  • PSI-7977: m/z 530.2 -> 331.1
  • PSI-7409: m/z 501.1 -> 125.0
  • Quantification:
  • Generate a standard curve for each metabolite using authentic standards.
  • Normalize the peak areas of the metabolites to the peak area of an internal standard (e.g., a stable isotope-labeled analog).

Protocol 2: In Vitro Enzymatic Assay for Cathepsin A and CES1 Activity

This protocol measures the initial hydrolysis of PSI-7977 by recombinant Cathepsin A and CES1.

1. Reagents:

  • Recombinant human Cathepsin A and CES1.
  • Cathepsin A assay buffer: 50 mM sodium acetate, 100 mM NaCl, pH 5.5.
  • CES1 assay buffer: 100 mM potassium phosphate, pH 7.4.
  • PSI-7977 stock solution in DMSO.
  • Quenching solution: Acetonitrile with an internal standard.

2. Assay Procedure:

  • Prepare reaction mixtures containing the respective assay buffer and enzyme (e.g., 10 nM Cathepsin A or 50 nM CES1).
  • Pre-incubate the reaction mixtures at 37°C for 5 minutes.
  • Initiate the reaction by adding PSI-7977 to a final concentration of interest (e.g., 100 µM).
  • Incubate at 37°C for a specified time (e.g., 15 minutes), ensuring the reaction is in the linear range.
  • Stop the reaction by adding an equal volume of quenching solution.
  • Centrifuge to pellet the precipitated protein.
  • Analyze the supernatant for the formation of PSI-352707 by HPLC-MS/MS as described in Protocol 1.

3. Data Analysis:

  • Calculate the rate of product formation (pmol/min/mg protein).
  • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of PSI-7977.

Protocol 3: Western Blot Analysis of Metabolizing Enzymes

This protocol is for the semi-quantitative determination of the protein expression levels of Cathepsin A, CES1, and HINT1 in cell lysates.

1. Cell Lysis:

  • Wash cultured cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer containing protease inhibitors.
  • Determine the protein concentration of the lysates using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
  • Separate the proteins by SDS-polyacrylamide gel electrophoresis.
  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies specific for Cathepsin A, CES1, or HINT1 overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.

4. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
  • Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Intracellular_Activation_of_PSI_7977 cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte PSI_7977_ext PSI-7977 (Sofosbuvir) PSI_7977_int PSI-7977 PSI_7977_ext->PSI_7977_int Cellular Uptake PSI_352707 PSI-352707 PSI_7977_int->PSI_352707 Hydrolysis PSI_7411 PSI-7411 (Monophosphate) PSI_352707->PSI_7411 Phosphoramidate Cleavage PSI_7410 PSI-7410 (Diphosphate) PSI_7411->PSI_7410 Phosphorylation PSI_7409 PSI-7409 (Active Triphosphate) PSI_7410->PSI_7409 Phosphorylation NS5B HCV NS5B Polymerase PSI_7409->NS5B Inhibition Inhibition of Viral RNA Replication CatA_CES1 Cathepsin A / CES1 CatA_CES1->PSI_7977_int HINT1 HINT1 HINT1->PSI_352707 UMPCMPK UMP-CMP Kinase UMPCMPK->PSI_7411 NDPK NDP Kinase NDPK->PSI_7410

Caption: Intracellular metabolic activation pathway of PSI-7977 to PSI-7409.

Experimental_Workflow_Metabolite_Quantification Start Hepatocyte Culture Treatment Incubate with PSI-7977 Start->Treatment Harvest Cell Harvest & Lysis Treatment->Harvest Extraction Metabolite Extraction (Methanol Precipitation) Harvest->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis Quantification Data Analysis & Quantification Analysis->Quantification Result Intracellular Metabolite Concentrations Quantification->Result

Caption: Experimental workflow for intracellular metabolite quantification.

Conclusion

The intracellular conversion of the prodrug PSI-7977 to its active triphosphate form, PSI-7409, is a sophisticated and efficient process that is central to its potent anti-HCV activity. This guide has provided a detailed overview of the multi-enzyme pathway, summarized the available quantitative data, and presented key experimental protocols for its investigation. A thorough understanding of this metabolic activation is essential for the rational design of next-generation nucleotide analog prodrugs with improved therapeutic profiles. Further research to fully elucidate the kinetic parameters of each enzymatic step will provide a more complete quantitative picture of this critical intracellular transformation.

References

The Active Triphosphate Form of Sofosbuvir: A Technical Guide to its Core Anti-HCV Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the triphosphate form of sofosbuvir (B1194449), GS-461203, the active metabolite responsible for the potent inhibition of the hepatitis C virus (HCV) NS5B polymerase. This document details its mechanism of action, quantitative inhibitory properties, the metabolic pathway leading to its formation, and the experimental protocols used for its characterization.

Introduction: The Cornerstone of HCV Therapy

Sofosbuvir is a cornerstone of modern direct-acting antiviral (DAA) therapy for chronic hepatitis C infection.[1][2] It is a nucleotide analog prodrug that, upon administration, undergoes intracellular metabolism to its pharmacologically active uridine (B1682114) analog triphosphate form, GS-461203 (also known as 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate).[3] This active metabolite is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[4] By acting as a chain terminator, GS-461203 effectively halts viral RNA synthesis, leading to a rapid decline in viral load.[1]

Metabolic Activation of Sofosbuvir

The conversion of the sofosbuvir prodrug to its active triphosphate form is a multi-step process occurring primarily within hepatocytes. This pathway is designed to efficiently deliver the negatively charged nucleotide analog into the target cells.

The key enzymatic steps are as follows:

  • Carboxylesterase 1 (CES1) or Cathepsin A (CatA): These enzymes catalyze the hydrolysis of the carboxyl ester moiety of sofosbuvir.[5]

  • Histidine Triad Nucleotide-Binding Protein 1 (HINT1): HINT1 facilitates the cleavage of the phosphoramidate (B1195095) bond.[5]

  • Uridine Monophosphate-Cytidine Monophosphate Kinase 1 (UMP-CMPK1): This kinase phosphorylates the resulting monophosphate to a diphosphate (B83284).[3]

  • Nucleoside Diphosphate Kinase (NDPK): NDPK completes the activation by phosphorylating the diphosphate to the active triphosphate, GS-461203.[3]

Sofosbuvir_Activation_Pathway Sofosbuvir Sofosbuvir (Prodrug) Metabolite_X Intermediate Metabolite Sofosbuvir->Metabolite_X CES1 / CatA GS_331007_MP GS-331007 Monophosphate Metabolite_X->GS_331007_MP HINT1 GS_331007_DP GS-331007 Diphosphate GS_331007_MP->GS_331007_DP UMP-CMPK1 Inactive_Metabolite GS-331007 (Inactive Nucleoside) GS_331007_MP->Inactive_Metabolite Dephosphorylation GS_461203 GS-461203 (Active Triphosphate) GS_331007_DP->GS_461203 NDPK

Fig. 1: Metabolic Activation Pathway of Sofosbuvir.

Mechanism of Action: Chain Termination of Viral RNA Synthesis

The active triphosphate metabolite, GS-461203, acts as a competitive inhibitor of the natural substrate (uridine triphosphate) for the HCV NS5B polymerase. Upon incorporation into the nascent viral RNA strand, GS-461203 leads to chain termination, thereby preventing the elongation of the viral genome. This is due to the 2'-C-methyl group, which creates a steric hindrance, preventing the formation of a phosphodiester bond with the next incoming nucleotide.

Mechanism_of_Action cluster_NS5B HCV NS5B Polymerase Active Site Template Viral RNA Template Incorporation Incorporation into Nascent RNA Template->Incorporation Primer Nascent RNA Strand Primer->Incorporation UTP Natural UTP UTP->Incorporation GS_461203 GS-461203 GS_461203->Incorporation Elongation RNA Elongation Incorporation->Elongation If UTP Termination Chain Termination Incorporation->Termination If GS-461203

Fig. 2: Sofosbuvir's Mechanism of Action.

Quantitative Data

The inhibitory activity of GS-461203 against the HCV NS5B polymerase and its intracellular concentrations are critical parameters for its antiviral efficacy.

In Vitro Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of GS-461203 against various HCV genotypes.

ParameterHCV GenotypeValue (µM)Reference
IC50 1b1.6[6]
2a2.8[6]
3a0.7[6]
4a2.6[6]
Ki Not Specified77.1[7]
Intracellular Concentrations

The concentration of the active triphosphate form within hepatocytes is a key determinant of its antiviral effect.

Sample TypeConditionConcentrationReference
Human Liver Tissue Patients on sofosbuvir therapyMedian total sofosbuvir metabolites: 77.1 µM[8][9]
Estimated triphosphate concentration: ~50 µM[9]
Peripheral Blood Mononuclear Cells (PBMCs) Day 10 of therapy in patients with SVR5.19 pmol/10^6 cells[10]
Day 10 of therapy in patients who relapsed4.86 pmol/10^6 cells[10]

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay quantifies the inhibitory effect of GS-461203 on the RNA-dependent RNA polymerase activity of NS5B.

Objective: To determine the IC50 value of GS-461203 against purified HCV NS5B polymerase.

Materials:

  • Purified recombinant HCV NS5B protein

  • HCV RNA template

  • Natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

  • Radioactively labeled or fluorescently tagged UTP

  • GS-461203 (PSI-7409)

  • Reaction buffer (e.g., 20 mM HEPES, pH 7.5-8.0; 5 mM MgCl2; 1 mM DTT)[11][12]

  • Quenching solution

  • Scintillation counter or fluorescence reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NS5B polymerase, and the RNA template.

  • Add varying concentrations of GS-461203 to the reaction mixtures.

  • Initiate the polymerase reaction by adding the mixture of natural NTPs, including the labeled UTP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[6]

  • Terminate the reaction by adding a quenching solution.

  • Precipitate and wash the newly synthesized RNA to remove unincorporated labeled nucleotides.

  • Quantify the amount of incorporated label in the synthesized RNA using a scintillation counter or fluorescence reader.

  • Plot the percentage of inhibition against the concentration of GS-461203 and determine the IC50 value using a suitable curve-fitting model.

Quantification of Intracellular GS-461203

This protocol describes the extraction and quantification of GS-461203 from cells, typically hepatocytes or PBMCs.

Objective: To measure the intracellular concentration of the active triphosphate metabolite.

Materials:

  • Hepatocytes or PBMCs

  • Sofosbuvir

  • Cell lysis buffer

  • Perchloric acid or trichloroacetic acid for protein precipitation

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

  • Internal standard (a stable isotope-labeled analog of GS-461203)

Procedure:

  • Culture cells (e.g., primary human hepatocytes) and treat with sofosbuvir for a specified time.

  • Harvest the cells and wash them to remove any extracellular drug.

  • Lyse the cells using a suitable lysis buffer.

  • Precipitate proteins from the cell lysate using perchloric acid or trichloroacetic acid.

  • Centrifuge the sample to pellet the precipitated proteins and collect the supernatant containing the intracellular metabolites.

  • Add an internal standard to the supernatant.

  • Analyze the sample using a validated HPLC-MS/MS method to separate and quantify GS-461203.[13][14]

  • Normalize the quantified amount of GS-461203 to the number of cells to determine the intracellular concentration.

Resistance to Sofosbuvir

While sofosbuvir has a high barrier to resistance, certain amino acid substitutions in the NS5B polymerase can reduce its susceptibility.

The primary resistance-associated substitution (RAS) for sofosbuvir is S282T .[15] Other substitutions that have been associated with treatment failure, sometimes in combination, include L159F, C316N/H/Y, L320F/P, and V321A.[15][16]

The workflow for identifying sofosbuvir resistance mutations typically involves:

Resistance_Analysis_Workflow Patient_Sample Patient Plasma Sample RNA_Extraction HCV RNA Extraction Patient_Sample->RNA_Extraction RT_PCR Reverse Transcription & PCR (Amplification of NS5B region) RNA_Extraction->RT_PCR Sequencing Sanger or Next-Generation Sequencing (NGS) RT_PCR->Sequencing Data_Analysis Sequence Data Analysis Sequencing->Data_Analysis RAS_Identification Identification of Resistance- Associated Substitutions (RASs) Data_Analysis->RAS_Identification Clinical_Decision Inform Clinical Decision-Making RAS_Identification->Clinical_Decision

Fig. 3: Workflow for Sofosbuvir Resistance Analysis.

Conclusion

The triphosphate form of sofosbuvir, GS-461203, is a highly effective inhibitor of the HCV NS5B polymerase. Its efficient intracellular formation and potent chain-terminating mechanism of action are central to the clinical success of sofosbuvir-based regimens. A thorough understanding of its quantitative pharmacology and the methods for its characterization are essential for ongoing research and the development of future antiviral therapies.

References

Selectivity of PSI-7409: A Potent Viral Polymerase Inhibitor with Minimal Impact on Human Polymerases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

PSI-7409, the active triphosphate metabolite of the groundbreaking antiviral drug Sofosbuvir, demonstrates remarkable selectivity in its inhibition of the hepatitis C virus (HCV) NS5B polymerase over human DNA and RNA polymerases. This high degree of selectivity is a cornerstone of its clinical efficacy and favorable safety profile. This technical guide provides a comprehensive overview of the quantitative data supporting this selectivity, detailed experimental protocols for assessing polymerase inhibition, and visual representations of the metabolic activation pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of virology, pharmacology, and drug development.

Introduction

The development of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic hepatitis C. Among these, Sofosbuvir (PSI-7977) has been a pivotal agent due to its pangenotypic activity and high barrier to resistance. Sofosbuvir is a prodrug that is metabolized in hepatocytes to its active form, PSI-7409 (GS-461203), a uridine (B1682114) nucleotide analog triphosphate.[1][2] PSI-7409 functions as a chain terminator when incorporated into the nascent viral RNA by the HCV NS5B RNA-dependent RNA polymerase (RdRp), effectively halting viral replication.[1][3] A critical attribute for any successful antiviral nucleotide analog is its ability to selectively target the viral polymerase while sparing host cellular polymerases to minimize toxicity. This guide delves into the specifics of PSI-7409's selectivity for viral versus human polymerases.

Quantitative Analysis of Polymerase Inhibition

The inhibitory activity of PSI-7409 has been quantified against various viral and human polymerases using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biochemical function.

Table 1: Inhibitory Activity of PSI-7409 against HCV NS5B Polymerases of Different Genotypes
HCV GenotypeNS5B PolymeraseIC50 (μM)
Genotype 1bCon11.6[4]
Genotype 2aJFH12.8[4]
Genotype 3a0.7[4]
Genotype 4a2.6[4]
Table 2: Inhibitory Activity of PSI-7409 against Human DNA Polymerases
Human PolymeraseIC50 (μM)Notes
DNA Polymerase α550[1][4]Weak inhibition observed.
DNA Polymerase β> 1000[1][4]No significant inhibition up to 1 mM.
DNA Polymerase γ> 1000[1][4]No significant inhibition up to 1 mM.

Analysis of Selectivity: The data presented in Tables 1 and 2 clearly illustrate the profound selectivity of PSI-7409. The IC50 values against various HCV NS5B polymerases are in the low micromolar range, indicating potent inhibition of the viral enzyme.[4] In stark contrast, the IC50 value for human DNA polymerase α is significantly higher at 550 μM, and no noteworthy inhibition is observed for human DNA polymerases β and γ even at concentrations up to 1 mM.[1][4] This translates to a selectivity index (ratio of IC50 for human polymerase to IC50 for viral polymerase) of several hundred to over a thousand-fold, underscoring the minimal potential for interference with host DNA replication.

Metabolic Activation of Sofosbuvir to PSI-7409

The conversion of the prodrug Sofosbuvir to the active triphosphate PSI-7409 is a multi-step enzymatic process that occurs within hepatocytes. Understanding this pathway is crucial for appreciating the targeted delivery of the active inhibitor to the site of viral replication.

Metabolic_Activation_of_Sofosbuvir cluster_0 Hepatocyte Sofosbuvir Sofosbuvir (PSI-7977) Metabolite_X Metabolite X Sofosbuvir->Metabolite_X Carboxylesterase 1 Cathepsin A GS_331007_MP GS-331007-MP (Monophosphate) Metabolite_X->GS_331007_MP HINT1 GS_331007_DP GS-331007-DP (Diphosphate) GS_331007_MP->GS_331007_DP UMP-CMPK1 PSI_7409 PSI-7409 (Active Triphosphate) GS_331007_DP->PSI_7409 NDPK

Caption: Metabolic activation of Sofosbuvir to PSI-7409 within hepatocytes.

The initial hydrolysis of Sofosbuvir is catalyzed by human cathepsin A and carboxylesterase 1 (CES1).[2][5] This is followed by the removal of the phosphoramidate (B1195095) moiety by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) to yield the monophosphate form.[2] Subsequent phosphorylations by UMP-CMP kinase (UMP-CMPK) and nucleoside diphosphate (B83284) kinase (NDPK) generate the diphosphate and the active triphosphate, PSI-7409, respectively.[4]

Experimental Protocols

Accurate assessment of polymerase inhibition is fundamental to determining selectivity. Below are detailed methodologies for the key in vitro assays.

HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of PSI-7409 to inhibit the RNA synthesis activity of recombinant HCV NS5B polymerase.

Materials:

  • Recombinant HCV NS5B polymerase (e.g., from genotype 1b, 2a, 3a, or 4a)

  • RNA template (e.g., HCV IRES template)

  • Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

  • Radiolabeled rNTP (e.g., [α-³²P]UTP)

  • PSI-7409 (serially diluted)

  • Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)

  • RNase inhibitor

  • Stop solution (containing EDTA)

  • Scintillation fluid or phosphorimaging system

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, rNTPs (including the radiolabeled rNTP), RNA template, and RNase inhibitor.

  • Add varying concentrations of PSI-7409 to the reaction mixture.

  • Initiate the reaction by adding the recombinant HCV NS5B polymerase.

  • Incubate the reaction at the optimal temperature for the enzyme (typically 30-37°C) for a defined period (e.g., 60 minutes).

  • Terminate the reaction by adding the stop solution.

  • Precipitate the newly synthesized radiolabeled RNA.

  • Quantify the amount of incorporated radiolabel using liquid scintillation counting or phosphorimaging.

  • Calculate the percentage of inhibition for each concentration of PSI-7409 relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Human DNA Polymerase Inhibition Assay

This assay evaluates the inhibitory effect of PSI-7409 on the activity of human DNA polymerases.

Materials:

  • Human DNA polymerase α, β, or γ[4]

  • Activated calf thymus DNA (as template-primer)[4]

  • Deoxyribonucleoside triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP)

  • Radiolabeled dNTP (e.g., [α-³²P]dCTP)[4]

  • PSI-7409 (serially diluted)

  • Reaction buffer (containing Tris-HCl, NaCl, MgCl₂)[4]

  • Stop solution (containing EDTA)[4]

  • Apparatus for quantifying radiolabeled product (e.g., filter binding assay followed by scintillation counting)

Procedure:

  • Set up a 10-μL reaction mixture containing 50 mM Tris (pH 7.5), 50 mM NaCl, 3 mU/μL activated calf thymus DNA, a 20 μM concentration of all four natural deoxynucleoside triphosphates, 4 μCi [α-³²P]dCTP, and 5 mM MgCl₂.[4]

  • Add increasing concentrations of PSI-7409 to the reaction mixtures.[4]

  • Initiate the reactions by adding the respective human DNA polymerase (final concentrations of 20, 18, and 50 μg/mL for polymerase α, β, and γ, respectively).[4]

  • Incubate the reactions at 37°C for 30 minutes.[4]

  • Stop the reactions by adding 1 μL of 0.5 M EDTA.[4]

  • Spot the reaction mixtures onto filters and wash to remove unincorporated dNTPs.

  • Quantify the radioactivity retained on the filters using a scintillation counter.[4]

  • Calculate the percentage of inhibition and determine the IC50 values as described for the HCV NS5B assay.

Experimental and Logical Workflow Visualization

The process of evaluating the selectivity of a polymerase inhibitor follows a logical sequence of steps, from initial screening to detailed kinetic analysis.

Experimental_Workflow cluster_workflow Inhibitor Selectivity Workflow Compound_Synthesis Compound Synthesis (PSI-7409) Viral_Polymerase_Assay Viral Polymerase Inhibition Assay (HCV NS5B) Compound_Synthesis->Viral_Polymerase_Assay Human_Polymerase_Assay Human Polymerase Inhibition Assay (α, β, γ) Compound_Synthesis->Human_Polymerase_Assay IC50_Determination_Viral IC50 Determination (Viral) Viral_Polymerase_Assay->IC50_Determination_Viral IC50_Determination_Human IC50 Determination (Human) Human_Polymerase_Assay->IC50_Determination_Human Selectivity_Index Calculate Selectivity Index (IC50 Human / IC50 Viral) IC50_Determination_Viral->Selectivity_Index IC50_Determination_Human->Selectivity_Index Conclusion Conclusion on Selectivity Selectivity_Index->Conclusion

Caption: Generalized workflow for determining the selectivity of a polymerase inhibitor.

Conclusion

The extensive in vitro data unequivocally demonstrate the high selectivity of PSI-7409 for the HCV NS5B polymerase over essential human DNA polymerases. This selectivity is a key factor contributing to the favorable safety profile of its prodrug, Sofosbuvir, and its successful clinical application. The detailed protocols and workflows provided in this guide offer a robust framework for the continued research and development of novel, highly selective antiviral agents targeting viral polymerases. This targeted approach remains a cornerstone of modern antiviral therapy, promising potent efficacy with minimized host toxicity.

References

Methodological & Application

Application Notes and Protocols for PSI-7409 Tetrasodium In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7409 is the pharmacologically active 5'-triphosphate metabolite of the direct-acting antiviral agent sofosbuvir. It acts as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a key enzyme in viral replication.[1][2][3] PSI-7409 functions as a chain terminator, being incorporated into the nascent viral RNA strand and preventing further elongation.[4][5] This document provides detailed protocols for the in vitro evaluation of PSI-7409 tetrasodium (B8768297), including HCV replicon assays for antiviral potency, cytotoxicity assays for selectivity, and in vitro resistance selection studies.

Mechanism of Action of PSI-7409

Sofosbuvir, a prodrug, is metabolized within hepatocytes to its active triphosphate form, PSI-7409. This active metabolite mimics the natural substrate of the HCV NS5B polymerase. Upon incorporation into the growing RNA chain, PSI-7409 terminates viral RNA synthesis due to the lack of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond.

Sofosbuvir Sofosbuvir (Prodrug) Metabolism Intracellular Metabolism Sofosbuvir->Metabolism Enzymatic conversion PSI7409 PSI-7409 (Active Triphosphate) Metabolism->PSI7409 RNA_synthesis RNA Synthesis PSI7409->RNA_synthesis Incorporation NS5B HCV NS5B Polymerase NS5B->RNA_synthesis RNA_template Viral RNA Template RNA_template->RNA_synthesis Chain_termination Chain Termination RNA_synthesis->Chain_termination

Mechanism of action of PSI-7409.

Data Presentation: In Vitro Activity of PSI-7409

The following tables summarize the in vitro inhibitory activity of PSI-7409 against various HCV genotypes and its selectivity against human DNA polymerases.

Table 1: Inhibitory Activity of PSI-7409 against HCV NS5B Polymerase

HCV GenotypeNS5B PolymeraseIC50 (µM)
1bCon11.6[1]
2aJFH12.8[1]
3a-0.7[1]
4a-2.6[1]

Table 2: Selectivity of PSI-7409 against Human DNA Polymerases

Human PolymeraseIC50 (µM)
DNA Polymerase α550[1]
DNA Polymerase β>1000[1]
DNA Polymerase γ>1000[1]

Experimental Protocols

HCV Replicon Assay for Antiviral Potency

This protocol describes a transient HCV replicon assay using a luciferase reporter to determine the 50% effective concentration (EC50) of PSI-7409.

start Start rna_prep In Vitro Transcription of HCV Replicon RNA start->rna_prep electroporation Electroporation of RNA into Huh-7.5 Cells rna_prep->electroporation seeding Seed Cells into 96-well Plates electroporation->seeding treatment Add Serial Dilutions of PSI-7409 seeding->treatment incubation Incubate for 72 hours treatment->incubation lysis Cell Lysis incubation->lysis luciferase Luciferase Assay lysis->luciferase analysis Data Analysis (EC50 Determination) luciferase->analysis end End analysis->end

HCV Replicon Assay Workflow.

Materials:

  • HCV replicon plasmid (e.g., containing a luciferase reporter gene)

  • T7 RNA polymerase kit for in vitro transcription

  • Huh-7.5 cells

  • Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Electroporation buffer

  • 96-well cell culture plates

  • PSI-7409 tetrasodium

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • In Vitro Transcription of HCV Replicon RNA:

    • Linearize the HCV replicon plasmid downstream of the replicon sequence.

    • Synthesize HCV replicon RNA in vitro using a T7 RNA polymerase kit according to the manufacturer's instructions.

    • Purify the RNA and verify its integrity.[6][7]

  • Electroporation of Huh-7.5 Cells:

    • Grow Huh-7.5 cells to 70-80% confluency.

    • Trypsinize and resuspend the cells in electroporation buffer at a concentration of 1 x 107 cells/mL.

    • Mix 10 µg of in vitro transcribed HCV replicon RNA with 400 µL of the cell suspension.

    • Electroporate the cell-RNA mixture using a single pulse.[7][8]

  • Cell Seeding and Compound Treatment:

    • Immediately after electroporation, dilute the cells in complete DMEM and seed them into 96-well plates at a density of 1 x 104 cells per well.

    • Prepare serial dilutions of this compound in complete DMEM.

    • Add the compound dilutions to the appropriate wells. Include a no-drug control.

  • Incubation and Luciferase Assay:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.[9][10]

  • Data Analysis:

    • Normalize the luciferase readings to the no-drug control.

    • Plot the percentage of inhibition against the log concentration of PSI-7409.

    • Calculate the EC50 value using a non-linear regression analysis.

Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC50) of PSI-7409 in Huh-7.5 cells to assess its selectivity.

Materials:

  • Huh-7.5 cells

  • Complete DMEM with 10% FBS

  • 96-well cell culture plates

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed Huh-7.5 cells into 96-well plates at a density of 5 x 103 cells per well in complete DMEM.

    • Incubate for 24 hours at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete DMEM.

    • Remove the medium from the cells and add the compound dilutions. Include a no-drug control.

  • Incubation and Viability Assay:

    • Incubate the plates for 72 hours at 37°C.

    • Measure cell viability using a commercial assay kit according to the manufacturer's instructions. This typically involves adding the reagent and measuring luminescence.[5]

  • Data Analysis:

    • Normalize the viability readings to the no-drug control.

    • Plot the percentage of cytotoxicity against the log concentration of PSI-7409.

    • Calculate the CC50 value.

    • Determine the Selectivity Index (SI) as CC50 / EC50.

In Vitro Resistance Selection Study

This protocol describes a method for selecting for HCV replicon variants with reduced susceptibility to PSI-7409.

start Start stable_cells Establish Stable HCV Replicon Cell Line start->stable_cells culture Culture Cells with PSI-7409 (EC50) stable_cells->culture passage Passage Cells with Increasing [PSI-7409] culture->passage monitor Monitor for Viral Rebound passage->monitor monitor->passage No Rebound isolate Isolate Resistant Colonies monitor->isolate Rebound characterize Phenotypic and Genotypic Characterization isolate->characterize end End characterize->end

In Vitro Resistance Selection Workflow.

Materials:

  • Stable HCV replicon-harboring Huh-7.5 cell line (containing a selectable marker like neomycin resistance)

  • Complete DMEM with 10% FBS and G418

  • This compound

  • Cell culture flasks

  • RNA extraction kit

  • RT-PCR reagents

  • Sanger sequencing reagents and access to a sequencer

Protocol:

  • Establishment of Stable Replicon Cells:

    • Electroporate Huh-7.5 cells with an HCV replicon RNA containing a neomycin resistance gene.

    • Select for stable replicon-harboring cells by culturing in complete DMEM with G418.[11][12]

  • Resistance Selection:

    • Culture the stable replicon cells in the presence of PSI-7409 at a concentration equal to its EC50.

    • Passage the cells every 3-5 days, gradually increasing the concentration of PSI-7409 (e.g., 2x, 4x, 8x EC50) as the cells begin to grow out.[13][14]

    • Monitor for viral rebound, which is indicative of the emergence of resistant variants.

  • Isolation and Characterization of Resistant Clones:

    • Once viral rebound is observed at a higher concentration of PSI-7409, isolate individual resistant colonies.

    • Expand these clones and confirm their reduced susceptibility to PSI-7409 using the HCV replicon assay described above.

  • Genotypic Analysis:

    • Extract total RNA from the resistant cell clones.

    • Perform RT-PCR to amplify the HCV NS5B coding region.

    • Sequence the PCR products to identify mutations that may confer resistance to PSI-7409.[12]

Conclusion

These detailed protocols provide a framework for the comprehensive in vitro characterization of this compound. By following these procedures, researchers can accurately determine the antiviral potency, selectivity, and resistance profile of this important HCV NS5B polymerase inhibitor. Adherence to proper cell culture and molecular biology techniques is crucial for obtaining reliable and reproducible results.

References

Standard Operating Procedure for the Use of PSI-7409 Tetrasodium in Hepatitis C Virus Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide for the utilization of PSI-7409 tetrasodium (B8768297), the active triphosphate metabolite of the direct-acting antiviral agent sofosbuvir (B1194449). PSI-7409 is a potent inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. These application notes include detailed protocols for in vitro and cell-based assays, physicochemical properties, and a summary of its inhibitory activity. The provided methodologies and data are intended to assist researchers, scientists, and drug development professionals in their studies of HCV replication and the evaluation of potential antiviral therapies.

Introduction

PSI-7409, also known as GS-461203, is the pharmacologically active form of the prodrug sofosbuvir (PSI-7977).[1][2] Sofosbuvir is a cornerstone of modern Hepatitis C therapy, and understanding the activity of its active metabolite is crucial for research and development of novel anti-HCV agents.[1] PSI-7409 acts as a chain terminator of HCV RNA synthesis by inhibiting the NS5B polymerase, an enzyme essential for viral replication.[2] This document outlines the standard operating procedures for handling and using PSI-7409 tetrasodium in a research setting.

Physicochemical Properties

This compound is a white to off-white solid.[3][4] It is the stable salt form of the active triphosphate metabolite of sofosbuvir.[4] Due to the instability of the free acid form, the tetrasodium salt is recommended for research purposes as it retains the same biological activity.[4]

PropertyValueReference
Molecular Formula C₁₀H₁₂FN₂Na₄O₁₄P₃[3]
Molecular Weight 588.09 g/mol [3]
CAS Number 1621884-22-7[3]
Appearance Solid, White to off-white[3][4]
Solubility Water: ≥ 100 mg/mL (170.04 mM)[3]
Storage Store at -20°C, sealed and protected from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3][4]

Mechanism of Action

Sofosbuvir, a phosphoramidate (B1195095) prodrug, readily crosses the cell membrane and is metabolized within hepatocytes to its active triphosphate form, PSI-7409.[1][5][6] This metabolic activation involves hydrolysis of the carboxyl ester by human cathepsin A (CatA) or carboxylesterase 1 (CES1), followed by cleavage of the phosphoramidate by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), and subsequent phosphorylations by cellular kinases.[2][5] PSI-7409 then acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[2] Upon incorporation into the nascent viral RNA strand, it leads to chain termination, thus halting viral replication.[2]

Sofosbuvir_Activation cluster_extracellular Extracellular cluster_intracellular Hepatocyte cluster_hcv HCV Replication Complex Sofosbuvir Sofosbuvir (PSI-7977) Metabolite_MP Monophosphate Metabolite Sofosbuvir->Metabolite_MP CatA/CES1, HINT1 Metabolite_DP Diphosphate Metabolite Metabolite_MP->Metabolite_DP UMP-CMP Kinase PSI_7409 PSI-7409 (Active Triphosphate) Metabolite_DP->PSI_7409 NDP Kinase NS5B HCV NS5B Polymerase PSI_7409->NS5B Inhibition RNA_Replication Viral RNA Replication NS5B->RNA_Replication Chain_Termination Chain Termination RNA_Replication->Chain_Termination

Caption: Metabolic activation of sofosbuvir to PSI-7409 and its inhibitory effect on HCV replication.

Experimental Protocols

In Vitro HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of PSI-7409 to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B. The protocol is based on the incorporation of a radiolabeled nucleotide into a nascent RNA strand.

Materials:

  • Recombinant HCV NS5B polymerase (genotype-specific)

  • This compound

  • Biotinylated oligo(rU₁₂) primer

  • Poly(rA) template

  • [³H]UTP or [α-³²P]UTP

  • Unlabeled UTP, ATP, CTP, GTP

  • Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 30 mM NaCl, 0.01% IGEPAL-CA-630, 3% glycerol

  • RNasin (RNase inhibitor)

  • Stop Solution: 10 mM EDTA in formamide (B127407) or other appropriate stop solution

  • Scintillation fluid and counter or phosphorimager

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, poly(rA) template (10 µg/mL), biotinylated oligo(rU₁₂) primer (250 nM), unlabeled UTP (1 µM), and RNasin (0.2 U/µL).

  • Serially dilute this compound to the desired concentrations.

  • Add the diluted PSI-7409 or vehicle control (water) to the reaction mixture.

  • Initiate the reaction by adding recombinant HCV NS5B polymerase (2-10 nM) and [³H]UTP (0.5 µCi) or [α-³²P]UTP.

  • Incubate the reaction at 30°C for 60-90 minutes.

  • Terminate the reaction by adding the stop solution.

  • Quantify the incorporated radiolabeled UTP using a scintillation counter or by separating the products on a polyacrylamide gel followed by phosphorimaging.

  • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the PSI-7409 concentration and fitting the data to a dose-response curve.

NS5B_Assay_Workflow A Prepare Reaction Mix (Buffer, Template/Primer, NTPs, RNasin) B Add Serially Diluted PSI-7409 or Vehicle Control A->B C Initiate Reaction with NS5B Polymerase and Radiolabeled UTP B->C D Incubate at 30°C C->D E Terminate Reaction with Stop Solution D->E F Quantify Incorporated Radioactivity E->F G Calculate IC50 Value F->G

Caption: Workflow for the in vitro HCV NS5B polymerase inhibition assay.

Cell-Based HCV Replicon Assay

This assay evaluates the antiviral activity of PSI-7409 in a cellular context using human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon. These replicons contain the HCV non-structural proteins necessary for RNA replication and often include a reporter gene like luciferase for easy quantification.[7]

Materials:

  • Huh-7 cells harboring an HCV replicon (e.g., genotype 1b, 2a)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • This compound

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the HCV replicon-containing Huh-7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.[7]

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of PSI-7409 or a vehicle control (medium with no compound).

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[7]

  • After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.[7]

  • The luminescence signal is proportional to the level of HCV RNA replication.[7]

  • Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition of luciferase activity against the logarithm of the PSI-7409 concentration and fitting the data to a dose-response curve.

  • Optionally, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) can be performed in parallel on the same cell line to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).

Replicon_Assay_Workflow A Seed HCV Replicon Cells in 96-well Plates B Treat Cells with Serially Diluted PSI-7409 or Vehicle A->B C Incubate for 48-72 hours B->C D Lyse Cells and Add Luciferase Substrate C->D E Measure Luminescence D->E F Calculate EC50 Value E->F

Caption: Workflow for the cell-based HCV replicon assay.

Inhibitory Activity and Selectivity

PSI-7409 demonstrates potent and pan-genotypic inhibitory activity against HCV NS5B polymerase.[3][8] It exhibits significantly weaker inhibition against human DNA and RNA polymerases, indicating a high degree of selectivity for the viral enzyme.

Target EnzymeIC₅₀ (µM)Reference
HCV NS5B Polymerase Genotype 1b 1.6[3][8]
HCV NS5B Polymerase Genotype 2a 2.8[3][8]
HCV NS5B Polymerase Genotype 3a 0.7[3][8]
HCV NS5B Polymerase Genotype 4a 2.6[3][8]
Human DNA Polymerase α 550[3][4]
Human DNA Polymerase β >1000[4]
Human DNA Polymerase γ >1000[4]

Intracellular Concentration

The intracellular concentration of PSI-7409 can vary depending on the cell type. In clone A cells, the concentration of PSI-7409 gradually increases to approximately 25 µM over 48 hours.[3][4] In primary human hepatocytes, the formation is much faster, reaching a maximum concentration of about 100 µM within 4 hours and maintaining that level for up to 48 hours.[3][4]

Conclusion

This compound is a critical research tool for studying the mechanism of action of one of the most effective anti-HCV drugs and for the development of new antiviral agents. The protocols and data presented in this document provide a framework for its effective use in in vitro and cell-based assays. Adherence to these standard operating procedures will ensure reproducible and reliable results in the investigation of HCV replication and inhibition.

References

Application Notes and Protocols for the Use of PSI-7409 Tetrasodium in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7409 is the pharmacologically active 5'-triphosphate metabolite of the direct-acting antiviral prodrug Sofosbuvir (also known as PSI-7977 or GS-7977).[1][2] As a nucleotide analog, PSI-7409 acts as a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1][2][3] Its mechanism of action involves incorporation into the nascent viral RNA strand, leading to chain termination and halting viral replication.[4] PSI-7409 exhibits broad-spectrum activity against various HCV genotypes.[2][5] The tetrasodium (B8768297) salt of PSI-7409 is a stable form of the active metabolite suitable for in vitro studies.[3]

These application notes provide detailed protocols for utilizing PSI-7409 tetrasodium in cell culture-based assays to evaluate its antiviral efficacy and cytotoxicity.

Data Presentation

Table 1: In Vitro Inhibitory Activity of PSI-7409 against HCV NS5B Polymerase
HCV GenotypeTarget EnzymeIC₅₀ (µM)
Genotype 1bNS5B Polymerase1.6[2][5][6][7]
Genotype 2aNS5B Polymerase2.8[2][5][6][7]
Genotype 3aNS5B Polymerase0.7[2][5][6][7]
Genotype 4aNS5B Polymerase2.6[2][5][6][7]
Table 2: Selectivity Profile of PSI-7409 against Human Polymerases
Human PolymeraseIC₅₀ (µM)
DNA Polymerase α550[6][7]
DNA Polymerase β>1000[6][7]
DNA Polymerase γ>1000[6][7]
RNA Polymerase II>100[4]
Table 3: Cytotoxicity of the Parent Compound Sofosbuvir in Various Cell Lines

Note: As PSI-7409 is the active metabolite of Sofosbuvir, the low cytotoxicity of the parent compound is a strong indicator of the expected safety profile of PSI-7409 in cell-based assays.

Cell LineCell TypeAssayCC₅₀ (µM)Exposure Time
Huh-7Human HepatomaCellTiter-Glo>100[2]72 hours
Huh-7Human HepatomaViral-Tox-Glo>10024 hours
Huh-7.5Human HepatomaMTT>100[8]72 hours
HepG2Human HepatomaMTT>900 µg/mL*48 hours
CCRF-CEMHuman T-lymphoblastoidMTT>100[2]4 days

*Converted from µg/mL for Sofosbuvir (MW: 529.45 g/mol ), this is approximately >1700 µM.

Signaling Pathway and Mechanism of Action

PSI-7409_Mechanism_of_Action cluster_HCV_Replication HCV Replication Cycle cluster_Drug_Action PSI-7409 Action Viral_RNA Viral RNA Genome NS5B_Polymerase NS5B RNA Polymerase Viral_RNA->NS5B_Polymerase Template RNA_Synthesis Viral RNA Synthesis NS5B_Polymerase->RNA_Synthesis Incorporation Incorporation into Nascent RNA NS5B_Polymerase->Incorporation PSI7409 PSI-7409 (UTP Analog) PSI7409->Incorporation Chain_Termination Chain Termination Incorporation->Chain_Termination Chain_Termination->RNA_Synthesis Inhibits

Caption: Mechanism of action of PSI-7409 in inhibiting HCV replication.

Experimental Protocols

Protocol 1: HCV Replicon Assay for Antiviral Activity

This protocol describes the evaluation of this compound's antiviral activity using a cell-based HCV replicon system. HCV replicons are self-replicating viral RNAs that contain a reporter gene (e.g., luciferase), allowing for the quantification of viral replication.

Materials:

  • Huh-7 cells harboring an HCV replicon (e.g., genotype 1b with a luciferase reporter)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin) for selection (if applicable)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture Huh-7 replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium without G418.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in sterile water or PBS. Further dilutions should be made in culture medium.

    • Prepare a series of 2-fold serial dilutions of this compound in culture medium to achieve final concentrations ranging from sub-nanomolar to micromolar.

    • Include a "no-drug" control (vehicle only, e.g., medium with the highest concentration of DMSO used for dilution, typically <0.5%).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Quantification of HCV Replication:

    • After incubation, remove the medium.

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.

    • Read the luminescence using a plate luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

HCV_Replicon_Assay_Workflow Start Start Seed_Cells Seed Huh-7 Replicon Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Compound Prepare Serial Dilutions of PSI-7409 Incubate_24h->Prepare_Compound Treat_Cells Treat Cells with PSI-7409 Incubate_24h->Treat_Cells Prepare_Compound->Treat_Cells Incubate_72h Incubate 72h Treat_Cells->Incubate_72h Lyse_Cells Lyse Cells & Add Luciferase Substrate Incubate_72h->Lyse_Cells Measure_Luminescence Measure Luminescence Lyse_Cells->Measure_Luminescence Calculate_EC50 Calculate EC₅₀ Measure_Luminescence->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for the HCV Replicon Assay.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure to determine the cytotoxicity of this compound in a relevant cell line (e.g., Huh-7 or HepG2) using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Huh-7 or HepG2 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (for control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed 5,000-10,000 cells per well in 100 µL of culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at concentrations corresponding to and exceeding those used in the antiviral assay.

    • Include a "cells only" control (no compound) and a vehicle control. A positive control for cytotoxicity (e.g., a known cytotoxic agent) can also be included.

    • Add 100 µL of the compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 3: Intracellular Analysis of PSI-7409 by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of the triphosphate form of PSI-7409 from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cultured cells (e.g., Huh-7)

  • This compound for standard curve

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% Methanol (B129727)

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

  • LC-MS/MS system

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and treat with this compound for the desired time.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 70% methanol to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

  • Extraction:

    • Vortex the cell suspension vigorously.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the intracellular metabolites.

  • Sample Preparation:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of the initial LC mobile phase.

    • Centrifuge again to pellet any insoluble debris before transferring to an autosampler vial.

  • LC-MS/MS Analysis:

    • Develop an LC method for the separation of PSI-7409 from other cellular components. A C18 column is often suitable.

    • Optimize the MS parameters (e.g., precursor and product ions, collision energy) for the detection of PSI-7409 in negative ion mode.

    • Generate a standard curve using known concentrations of this compound.

  • Data Analysis:

    • Quantify the amount of PSI-7409 in the cell extracts by comparing the peak area to the standard curve.

    • Normalize the intracellular concentration to the cell number or total protein content.

LC_MS_Workflow Start Start Treat_Cells Treat Cells with PSI-7409 Start->Treat_Cells Harvest_Cells Harvest Cells in Cold Methanol Treat_Cells->Harvest_Cells Extract_Metabolites Extract Intracellular Metabolites Harvest_Cells->Extract_Metabolites Dry_and_Reconstitute Dry Supernatant and Reconstitute Extract_Metabolites->Dry_and_Reconstitute LC_MS_Analysis Analyze by LC-MS/MS Dry_and_Reconstitute->LC_MS_Analysis Quantify Quantify Intracellular PSI-7409 LC_MS_Analysis->Quantify End End Quantify->End

Caption: Workflow for Intracellular PSI-7409 Analysis.

Conclusion

This compound is a valuable tool for in vitro studies of HCV replication and the evaluation of NS5B polymerase inhibitors. The provided protocols offer a framework for assessing its antiviral efficacy and cytotoxicity in relevant cell culture models. Researchers should optimize these protocols based on their specific cell lines and experimental conditions. The high potency and selectivity of PSI-7409, coupled with the low cytotoxicity of its parent compound Sofosbuvir, make it an important molecule in the field of antiviral drug development.

References

Application Notes and Protocols for PSI-7409 in HCV Replicon Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PSI-7409, the active triphosphate metabolite of the hepatitis C virus (HCV) inhibitor sofosbuvir (B1194449), in HCV replicon assays. Given that PSI-7409 is the intracellular active moiety, these notes focus on the practical application of its prodrugs, such as sofosbuvir (PSI-7977) and PSI-7851, which are used in cell-based assays to assess antiviral potency.

Introduction

PSI-7409 (β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine-5'-triphosphate) is a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2] As the active triphosphate form, it acts as a chain terminator, halting viral RNA replication.[3] In standard cell-based HCV replicon assays, PSI-7409 is not directly applied to the cells due to its charge and inability to efficiently cross cell membranes. Instead, its membrane-permeable prodrugs are used. These prodrugs are metabolized intracellularly to yield PSI-7409.[2] This document provides detailed protocols and quantitative data for utilizing these prodrugs in HCV replicon systems.

Mechanism of Action and Metabolic Activation

Sofosbuvir (PSI-7977), a phosphoramidate (B1195095) prodrug, efficiently enters hepatocytes where it undergoes a series of enzymatic reactions. The carboxyl ester is first hydrolyzed, followed by the cleavage of the phosphoramidate bond. Subsequent phosphorylation events by cellular kinases convert the nucleoside monophosphate into the active triphosphate, PSI-7409.[2] This active metabolite is then incorporated into the nascent HCV RNA strand by the NS5B polymerase, leading to chain termination and inhibition of viral replication.[3]

Metabolic Activation of Sofosbuvir to PSI-7409 cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Sofosbuvir Sofosbuvir Sofosbuvir_intra Sofosbuvir Sofosbuvir->Sofosbuvir_intra Cellular Uptake Metabolite_1 Intermediate Metabolites Sofosbuvir_intra->Metabolite_1 Esterases, HINT1 PSI-7409 PSI-7409 (Active Triphosphate) Metabolite_1->PSI-7409 Cellular Kinases NS5B HCV NS5B Polymerase PSI-7409->NS5B Incorporation Replication_Inhibition RNA Replication Inhibition NS5B->Replication_Inhibition Chain Termination

Metabolic activation pathway of Sofosbuvir.

Quantitative Data: Potency and Cytotoxicity

The following tables summarize the in vitro efficacy and cytotoxicity of PSI-7409's parent compounds in various HCV replicon cell lines.

Table 1: In Vitro Activity of PSI-7409 Against HCV NS5B Polymerase

GenotypeIC50 (μM)
GT 1b_Con11.6[1][4]
GT 2a_JFH12.8[1][4]
GT 3a0.7[1][4]
GT 4a2.6[1][4]

Table 2: Antiviral Activity of PSI-7851 in HCV Replicon Cells

Cell LineReplicon GenotypeEC50 (μM)EC90 (μM)
ET-lunet1b (Con1)0.075 ± 0.0500.52 ± 0.25
Clone A1b (Con1)Not Reported0.45 ± 0.19

Data for PSI-7851, a pronucleotide of the monophosphate of the parent nucleoside of PSI-7409.[5]

Table 3: Cytotoxicity Data

CompoundCell LineCC50 (μM)
PSI-7851Huh7, HepG2, BxPC3, CEM>100[5]

Experimental Protocols

HCV Replicon Assay Workflow

HCV Replicon Assay Workflow Seed_Cells Seed Huh-7 replicon cells in 96-well plates Add_Compound Add serial dilutions of prodrug (e.g., Sofosbuvir) Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Measure_Replication Measure HCV replication (e.g., Luciferase assay) Incubate->Measure_Replication Measure_Cytotoxicity Measure cell viability (e.g., CellTiter-Glo) Incubate->Measure_Cytotoxicity Data_Analysis Calculate EC50 and CC50 values Measure_Replication->Data_Analysis Measure_Cytotoxicity->Data_Analysis

References

Application Note: High-Throughput Screening for Inhibitors of HCV NS5B RNA-Dependent RNA Polymerase Using PSI-7409 as a Control Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Hepatitis C Virus (HCV) infection is a major cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma worldwide. The replication of the viral RNA genome is a critical step in the HCV life cycle and is catalyzed by the viral nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp).[1][2] Due to its essential role and the absence of a human homolog, NS5B is a prime target for the development of direct-acting antiviral (DAA) agents.[1][2] NS5B inhibitors are broadly classified into two main categories: nucleoside/nucleotide analog inhibitors (NIs) and non-nucleoside inhibitors (NNIs).[3] NIs, such as Sofosbuvir, act as chain terminators after being incorporated into the nascent RNA strand, while NNIs bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its function.[2][3]

PSI-7409 is the active 5'-triphosphate metabolite of the highly successful antiviral drug Sofosbuvir (PSI-7977).[4][5] As a uridine (B1682114) nucleotide analog, PSI-7409 competes with the natural substrate (UTP) for incorporation into the growing RNA chain. Once incorporated, it leads to the termination of RNA synthesis, thereby halting viral replication. This application note provides a detailed protocol for an in vitro NS5B RdRp inhibition assay using a homopolymeric poly(A)/oligo(U) template. This assay is suitable for high-throughput screening (HTS) of potential NS5B inhibitors and uses PSI-7409 as a reference control for assay validation and comparative analysis.

Principle of the Assay

The NS5B RdRp inhibition assay is a biochemical assay that measures the enzymatic activity of purified recombinant HCV NS5B polymerase. The assay quantifies the incorporation of a radiolabeled nucleotide triphosphate (in this case, [³H]-UTP) into a newly synthesized RNA strand. A poly(A) RNA template is used in conjunction with an oligo(U) primer. The NS5B polymerase extends the oligo(U) primer by incorporating complementary nucleotides. The reaction is performed in the presence and absence of test compounds. The level of inhibition is determined by measuring the reduction in radiolabeled nucleotide incorporation in the presence of the compound compared to a control reaction (e.g., DMSO). The amount of incorporated radioactivity is typically measured using scintillation proximity assay (SPA) beads or by trichloroacetic acid (TCA) precipitation followed by scintillation counting.

Data Presentation

The inhibitory activity of PSI-7409 against various HCV genotypes has been well-characterized. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for PSI-7409 against NS5B polymerases from different HCV genotypes.

HCV GenotypeNS5B PolymeraseIC₅₀ (μM)
Genotype 1b (Con1)NS5BΔ211.6[4][5]
Genotype 2a (JFH-1)NS5BΔ212.8[4][5]
Genotype 3aNS5BΔ210.7[4][5]
Genotype 4aNS5BΔ212.6[4][5]

Note: NS5BΔ21 refers to a truncated form of the NS5B protein lacking the C-terminal 21 hydrophobic amino acids, which improves solubility while retaining enzymatic activity.[4]

Experimental Protocols

This protocol is adapted from established methods for measuring HCV NS5B RdRp activity.[4]

Materials and Reagents
  • Enzyme: Purified recombinant HCV NS5BΔ21 protein (from desired genotype, e.g., 1b)

  • Template/Primer: Poly(A) RNA and 5'-biotinylated oligo(U)₁₂

  • Nucleotide: Uridine 5'-triphosphate (UTP), high purity

  • Radiolabeled Nucleotide: [³H]-UTP

  • Inhibitor: PSI-7409 (for use as a positive control)

  • Test Compounds: Dissolved in 100% DMSO

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 30 mM NaCl

  • Enzyme Dilution Buffer: Assay Buffer containing 0.2 U/µl RNasin, 3% glycerol, 0.33% dodecyl-β-d-maltoside, and 0.01% IGEPAL-CA630

  • Stop Solution: 100 mM EDTA

  • Detection: Streptavidin-coated SPA beads or materials for TCA precipitation (e.g., DE81 filter paper, wash buffers, scintillation fluid)

  • Plates: 96-well microplates

Procedure
  • Compound Preparation:

    • Prepare serial dilutions of PSI-7409 and test compounds in 100% DMSO. A typical starting concentration for PSI-7409 would be 100 µM, followed by 10-point, 3-fold serial dilutions.

    • For each reaction well, 2.5 µl of the compound dilution in DMSO will be used.

  • Reaction Mixture Preparation (per well for a 50 µl final volume):

    • Prepare a master mix containing the following components (volumes adjusted for the total number of wells plus overage):

      • 2.5 µl of 100 µg/ml poly(A) template

      • 2.5 µl of 25 µM 5'-biotinylated oligo(U)₁₂ primer

      • 2.5 µl of 20 µM UTP

      • 0.5 µl of [³H]-UTP (e.g., 1 µCi/µl)

      • 2.5 µl of compound dilution (or DMSO for no-inhibitor control)

      • 25 µl of Assay Buffer

  • Enzyme Preparation:

    • Dilute the purified NS5BΔ21 enzyme to a final concentration of 20-40 nM in the pre-chilled Enzyme Dilution Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

  • Assay Execution:

    • Add 40 µl of the reaction mixture master mix to each well of a 96-well plate.

    • Initiate the reaction by adding 10 µl of the diluted NS5B enzyme to each well (final enzyme concentration will be 2-4 nM). Mix gently.

    • Incubate the plate at room temperature (or 30°C) for 90 minutes.

  • Reaction Termination and Detection (SPA Bead Method):

    • Terminate the reaction by adding 10 µl of Stop Solution (100 mM EDTA).

    • Add 50 µl of streptavidin-coated SPA beads suspended in a suitable buffer.

    • Incubate for 30 minutes to allow the biotinylated primer-template complex to bind to the beads.

    • Read the plate on a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a background control with no enzyme (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

Visualizations

HCV Replication Cycle and NS5B Inhibition

HCV_Replication cluster_cell Hepatocyte cluster_entry Entry & Uncoating cluster_replication Translation & Replication cluster_assembly Assembly & Release Entry HCV Virion Entry Uncoating RNA Release into Cytoplasm Entry->Uncoating Translation Translation of (+)RNA to Polyprotein Uncoating->Translation Viral (+)RNA Processing Polyprotein Processing Translation->Processing ReplicationComplex Formation of Replication Complex Processing->ReplicationComplex NS5B NS5B RdRp ReplicationComplex->NS5B contains RNA_Synthesis (+)RNA -> (-)RNA -> (+)RNA NS5B->RNA_Synthesis catalyzes Assembly Virion Assembly RNA_Synthesis->Assembly Progeny (+)RNA Release Virion Release Assembly->Release Inhibitor PSI-7409 (Active Triphosphate) Inhibitor->NS5B Inhibits

Caption: HCV replication cycle and the inhibitory action of PSI-7409 on NS5B RdRp.

Experimental Workflow for NS5B RdRp Inhibition Assay

Assay_Workflow A 1. Prepare Reagents (Buffer, Template/Primer, NTPs) C 3. Add Reaction Mix & Compounds to 96-well Plate A->C B 2. Prepare Serial Dilutions of Test Compounds & PSI-7409 B->C D 4. Initiate Reaction with NS5B Enzyme C->D E 5. Incubate at RT for 90 minutes D->E F 6. Terminate Reaction with EDTA E->F G 7. Add SPA Beads & Incubate 30 min F->G H 8. Read Plate on Scintillation Counter G->H I 9. Data Analysis: Calculate % Inhibition & IC50 H->I

Caption: Workflow for the in vitro NS5B RdRp inhibition assay.

References

Preparing PSI-7409 Tetrasodium Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7409 is the active 5'-triphosphate metabolite of the direct-acting antiviral agent sofosbuvir (B1194449) (PSI-7977).[1][2] As a nucleotide analog, PSI-7409 acts as a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase essential for viral replication.[1][3] Specifically, PSI-7409 functions as a chain terminator during HCV RNA synthesis.[2] This document provides detailed protocols for the preparation of PSI-7409 tetrasodium (B8768297) stock solutions for use in various in vitro research applications. It also includes a summary of its biochemical properties and its mechanism of action within the context of the HCV life cycle. The tetrasodium salt form is noted to be more stable than the free acid form.[2]

Biochemical and Physical Properties

A clear understanding of the physicochemical properties of PSI-7409 tetrasodium is crucial for accurate stock solution preparation and experimental design. Key quantitative data are summarized in the tables below.

PropertyValueReference
Molecular Formula C₁₀H₁₂FN₂Na₄O₁₄P₃--INVALID-LINK--
Molecular Weight 588.09 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Solubility ≥ 100 mg/mL in H₂O (≥ 170.04 mM)--INVALID-LINK--

Potency and Specificity

PSI-7409 is a pan-genotypic inhibitor of HCV NS5B polymerase, although its potency varies slightly between different HCV genotypes. It exhibits significantly less activity against human DNA polymerases, indicating a high degree of selectivity for the viral enzyme.

TargetIC₅₀ (μM)Reference
HCV GT 1b_Con1 NS5B Polymerase 1.6[1][4]
HCV GT 2a_JFH1 NS5B Polymerase 2.8[1][4]
HCV GT 3a NS5B Polymerase 0.7[1][4]
HCV GT 4a NS5B Polymerase 2.6[1][4]
Human DNA Polymerase α 550[1]
Human DNA Polymerase β No inhibition at 1 mM[1]
Human DNA Polymerase γ No inhibition at 1 mM[1]

Mechanism of Action: Inhibition of HCV Replication

PSI-7409 acts as a competitive inhibitor of the HCV NS5B polymerase. After being incorporated into the nascent viral RNA strand, it terminates chain elongation, thus preventing the replication of the viral genome. The following diagram illustrates the HCV life cycle and the point of inhibition by PSI-7409.

HCV_Lifecycle cluster_cell Hepatocyte cluster_replication Replication Complex (Membranous Web) Entry 1. Virus Entry Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation & Polyprotein Processing Uncoating->Translation Replication 4. RNA Replication Translation->Replication Assembly 5. Virion Assembly Replication->Assembly Release 6. Virus Release Assembly->Release Virus HCV Virion Release->Virus Progeny Virions PositiveRNA (+) RNA Genome NS5B NS5B Polymerase PositiveRNA->NS5B Template NegativeRNA (-) RNA Intermediate NegativeRNA->NS5B Template NS5B->PositiveRNA Synthesis of new (+) RNA NS5B->NegativeRNA Synthesis PSI7409 PSI-7409 PSI7409->NS5B Inhibits Virus->Entry

Caption: HCV life cycle and inhibition by PSI-7409.

Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM aqueous stock solution of this compound.

Materials:

  • This compound salt (solid)

  • Nuclease-free water

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, nuclease-free tips

  • Vortex mixer

  • 0.22 μm sterile syringe filter

Procedure:

  • Pre-calculation:

    • Determine the mass of this compound needed to prepare the desired volume and concentration of the stock solution. The molarity can be calculated using the following formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For example, to prepare 1 mL of a 10 mM stock solution: Mass (g) = 0.010 mol/L x 0.001 L x 588.09 g/mol = 0.00588 g = 5.88 mg

  • Weighing:

    • Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube.

  • Dissolution:

    • Add the appropriate volume of nuclease-free water to the microcentrifuge tube containing the this compound.

    • Vortex the solution until the solid is completely dissolved. Given its high solubility in water, this should occur readily.

  • Sterilization:

    • To ensure the stock solution is sterile for use in cell-based assays, it should be filter-sterilized.[1][2]

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 μm sterile syringe filter to the syringe.

    • Dispense the solution through the filter into a new sterile, nuclease-free microcentrifuge tube.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]

Experimental Workflow for Stock Solution Preparation:

Stock_Preparation_Workflow Start Start Calculate Calculate required mass of PSI-7409 Start->Calculate Weigh Weigh PSI-7409 Calculate->Weigh Dissolve Dissolve in nuclease-free water Weigh->Dissolve Filter Filter-sterilize with 0.22 µm filter Dissolve->Filter Aliquot Aliquot into single-use tubes Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for preparing PSI-7409 stock solution.

Application Notes

This compound stock solutions are suitable for a variety of in vitro applications aimed at studying HCV replication and the efficacy of antiviral compounds.

  • HCV Replicon Assays: These are the most common cell-based assays for evaluating the activity of HCV inhibitors. In these systems, a subgenomic portion of the HCV genome, containing the viral replication machinery (including NS5B), is stably expressed in a human hepatoma cell line (e.g., Huh-7). The replication of the replicon can be quantified, often through a reporter gene like luciferase. PSI-7409 can be added to the cell culture medium at various concentrations to determine its EC₅₀ (the concentration at which 50% of viral replication is inhibited).

  • Enzymatic Assays: Purified, recombinant HCV NS5B polymerase can be used in cell-free enzymatic assays to directly measure the inhibitory activity of PSI-7409. These assays typically involve providing the enzyme with an RNA template and ribonucleoside triphosphates (rNTPs), one of which is often radiolabeled or fluorescently tagged. The incorporation of the labeled nucleotide into newly synthesized RNA is then quantified in the presence and absence of the inhibitor to determine its IC₅₀.

  • Combination Studies: To investigate potential synergistic, additive, or antagonistic effects, PSI-7409 can be used in combination with other anti-HCV agents that have different mechanisms of action (e.g., protease inhibitors, NS5A inhibitors).[5]

Safety and Handling:

As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

The preparation of accurate and stable stock solutions of this compound is fundamental for reliable and reproducible in vitro studies of HCV replication. By following the detailed protocol and considering the information provided in this application note, researchers can effectively utilize this potent HCV NS5B polymerase inhibitor in their drug discovery and development efforts.

References

Application Notes and Protocols for PSI-7409 Tetrasodium in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7409, the tetrasodium (B8768297) salt of the active 5'-triphosphate metabolite of the blockbuster antiviral drug sofosbuvir (B1194449) (PSI-7977), is a critical tool in the discovery and development of novel antiviral agents, particularly against the Hepatitis C virus (HCV). As a nucleotide analog, PSI-7409 acts as a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a key enzyme in the viral replication cycle. These application notes provide detailed protocols and quantitative data to guide researchers in utilizing PSI-7409 for antiviral screening, mechanism of action studies, and resistance profiling.

Mechanism of Action

PSI-7409 is the pharmacologically active form of the prodrug sofosbuvir.[1] Following administration, sofosbuvir is taken up by hepatocytes and undergoes intracellular metabolism to form PSI-7409. This conversion is a multi-step enzymatic process. The prodrug is first hydrolyzed by human carboxylesterase 1 (CES1) and cathepsin A to form an intermediate metabolite. This is followed by cleavage of the phosphoramidate (B1195095) moiety by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) to yield the monophosphate form. Subsequent phosphorylations by UMP-CMP kinase (UMP-CMPK) and nucleoside diphosphate (B83284) kinase (NDPK) generate the active triphosphate, PSI-7409.[2]

Once formed, PSI-7409 acts as a competitive inhibitor of the natural nucleotide uridine (B1682114) triphosphate (UTP) for incorporation into the nascent viral RNA strand by the HCV NS5B polymerase.[3] Upon incorporation, PSI-7409 terminates the growing RNA chain, thereby halting viral replication.[3]

Sofosbuvir Activation and HCV Inhibition cluster_cell Hepatocyte cluster_virus HCV Replication Complex Sofosbuvir Sofosbuvir (Prodrug) Metabolite_X Intermediate Metabolite Sofosbuvir->Metabolite_X CES1, Cathepsin A PSI_7409_MP PSI-7409 Monophosphate Metabolite_X->PSI_7409_MP HINT1 PSI_7409_DP PSI-7409 Diphosphate PSI_7409_MP->PSI_7409_DP UMP-CMPK PSI_7409_TP PSI-7409 (Active Triphosphate) PSI_7409_DP->PSI_7409_TP NDPK NS5B HCV NS5B Polymerase PSI_7409_TP->NS5B Competitive Inhibition (with UTP) RNA_Elongation RNA Elongation NS5B->RNA_Elongation Viral_RNA Viral RNA Template Viral_RNA->NS5B Chain_Termination Chain Termination RNA_Elongation->Chain_Termination

Figure 1: Intracellular activation of sofosbuvir to PSI-7409 and subsequent inhibition of HCV NS5B polymerase.

Quantitative Data

The antiviral activity and selectivity of PSI-7409 have been extensively characterized. The following tables summarize key quantitative data for easy reference and comparison.

Table 1: In Vitro Inhibitory Activity of PSI-7409 against HCV NS5B Polymerase
HCV Genotype IC₅₀ (µM)
Genotype 1b (Con1)1.6[1][4]
Genotype 2a (JFH1)2.8[1][4]
Genotype 3a0.7[1][4]
Genotype 4a2.6[1][4]
Table 2: Selectivity of PSI-7409 against Human DNA Polymerases
Human Polymerase IC₅₀ (µM)
DNA Polymerase α550[1][4]
DNA Polymerase β>1000[1][4]
DNA Polymerase γ>1000[1][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of PSI-7409 in a research setting.

Protocol 1: HCV NS5B Polymerase Inhibition Assay

This protocol outlines a biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of PSI-7409 against recombinant HCV NS5B polymerase.

Materials:

  • Recombinant HCV NS5B polymerase (genotype-specific)

  • PSI-7409 tetrasodium

  • RNA template (e.g., poly(A) or a heteropolymeric template)

  • RNA primer (e.g., oligo(U))

  • Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

  • Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., 50 mM EDTA)

  • Scintillation fluid and counter

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a microplate, combine the assay buffer, RNA template, and RNA primer.

  • Add the diluted PSI-7409 or vehicle control (for no-inhibition control) to the respective wells.

  • Add the mixture of rNTPs, including the radiolabeled rNTP.

  • Initiate the reaction by adding the recombinant HCV NS5B polymerase.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Terminate the reaction by adding the stop solution.

  • Transfer the reaction mixture to a filter membrane (e.g., DE81) to capture the newly synthesized radiolabeled RNA.

  • Wash the filter membrane to remove unincorporated radiolabeled rNTPs.

  • Measure the radioactivity of the captured RNA using a scintillation counter.

  • Calculate the percentage of inhibition for each PSI-7409 concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the PSI-7409 concentration and fitting the data to a dose-response curve.

Protocol 2: HCV Replicon Assay for Antiviral Activity (EC₅₀)

This cell-based assay measures the effective concentration of PSI-7409 that inhibits HCV RNA replication by 50% (EC₅₀) in a human hepatoma cell line containing an HCV replicon.

Materials:

  • Huh-7 cells harboring an HCV replicon (e.g., with a luciferase or GFP reporter gene)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection)

  • This compound

  • 96-well cell culture plates

  • Luciferase assay reagent (if using a luciferase replicon)

  • Luminometer or fluorescence plate reader

Procedure:

  • Seed the HCV replicon cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the diluted PSI-7409 or vehicle control.

  • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

  • If using a luciferase reporter, lyse the cells and measure the luciferase activity according to the manufacturer's protocol. If using a GFP reporter, measure the fluorescence intensity.

  • Calculate the percentage of replication inhibition for each PSI-7409 concentration relative to the vehicle control.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the PSI-7409 concentration and fitting the data to a dose-response curve.

Antiviral Compound Screening Workflow start Start primary_screen Primary Screen: HCV NS5B Polymerase Inhibition Assay start->primary_screen secondary_screen Secondary Screen: HCV Replicon Assay (EC₅₀) primary_screen->secondary_screen Active Compounds cytotoxicity Cytotoxicity Assay (CC₅₀) secondary_screen->cytotoxicity selectivity Selectivity Index (SI = CC₅₀ / EC₅₀) secondary_screen->selectivity cytotoxicity->selectivity resistance Resistance Profiling selectivity->resistance High SI lead_optimization Lead Optimization resistance->lead_optimization end End lead_optimization->end

Figure 2: A typical workflow for screening and characterizing antiviral compounds like PSI-7409.

Protocol 3: Cytotoxicity Assay (CC₅₀)

This protocol determines the concentration of PSI-7409 that reduces the viability of the host cells by 50% (CC₅₀). This is crucial for assessing the selectivity of the compound.

Materials:

  • Huh-7 cells (or the same cell line used in the replicon assay)

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • Spectrophotometer or luminometer

Procedure:

  • Seed the cells in a 96-well plate at a density similar to the replicon assay and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in the cell culture medium.

  • Remove the existing medium and add the medium containing the diluted PSI-7409 or vehicle control.

  • Incubate the plate for the same duration as the replicon assay (e.g., 48-72 hours).

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence.

  • Calculate the percentage of cytotoxicity for each PSI-7409 concentration relative to the vehicle control.

  • Determine the CC₅₀ value by plotting the percentage of cytotoxicity against the logarithm of the PSI-7409 concentration and fitting the data to a dose-response curve.

Protocol 4: In Vitro Resistance Selection and Profiling

This protocol describes a method to select for and characterize HCV variants with reduced susceptibility to PSI-7409 using the replicon system.

Materials:

  • HCV replicon cells

  • Complete cell culture medium with and without G418

  • This compound

  • Multi-well cell culture plates (e.g., 6-well or 12-well)

  • Reagents for RNA extraction, RT-PCR, and sequencing

Procedure:

  • Plate HCV replicon cells in multi-well plates and treat with a concentration of PSI-7409 around the EC₅₀ or EC₉₀ value.

  • Culture the cells in the presence of the compound, passaging them as they reach confluence. Replenish the medium with fresh PSI-7409 at each passage.

  • Continue this process for several passages, gradually increasing the concentration of PSI-7409 if resistant colonies emerge.

  • Isolate RNA from the resistant cell populations.

  • Amplify the NS5B coding region using RT-PCR.

  • Sequence the amplified DNA to identify mutations associated with resistance.

  • Characterize the identified mutations by introducing them into a wild-type replicon via site-directed mutagenesis and determining the EC₅₀ of PSI-7409 against the mutant replicon.

Conclusion

This compound is an indispensable research tool for the study of HCV and the development of novel antiviral therapies. The data and protocols provided in these application notes offer a comprehensive guide for its use in a variety of experimental settings, from initial screening to detailed mechanistic and resistance studies. Adherence to these methodologies will ensure the generation of robust and reproducible data, accelerating the discovery of the next generation of antiviral drugs.

References

Application Notes and Protocols for Cell-Based Assays Measuring PSI-7409 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7409 is the pharmacologically active triphosphate metabolite of the prodrug sofosbuvir (B1194449) (also known as PSI-7977 or GS-7977). It is a potent and specific inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1][2] PSI-7409 acts as a chain terminator, preventing the elongation of the viral RNA strand during replication.[2] Due to the highly conserved nature of the NS5B catalytic site, PSI-7409 exhibits pangenotypic activity against various HCV genotypes.[2]

These application notes provide detailed protocols for robust and reproducible cell-based assays to determine the antiviral activity (EC50) and cytotoxicity (CC50) of compounds related to PSI-7409. The primary method described is the HCV replicon assay, a widely used tool in anti-HCV drug discovery.

Mechanism of Action of PSI-7409

Sofosbuvir, a phosphoramidate (B1195095) prodrug, readily enters hepatocytes where it undergoes metabolic activation to form PSI-7409. This active triphosphate form mimics the natural uridine (B1682114) triphosphate (UTP) and is incorporated into the nascent viral RNA chain by the NS5B polymerase. Upon incorporation, the modified sugar moiety of PSI-7409 prevents the addition of the next nucleotide, thus terminating the elongation of the viral RNA.[2]

PSI-7409_Mechanism_of_Action cluster_hepatocyte Hepatocyte Sofosbuvir Sofosbuvir Metabolism Metabolism Sofosbuvir->Metabolism Enzymatic Conversion PSI-7409 PSI-7409 Metabolism->PSI-7409 NS5B_Polymerase HCV NS5B Polymerase PSI-7409->NS5B_Polymerase Incorporation HCV_RNA_Template HCV RNA Template HCV_RNA_Template->NS5B_Polymerase RNA_Elongation RNA Elongation NS5B_Polymerase->RNA_Elongation Normal Replication Chain_Termination Chain Termination NS5B_Polymerase->Chain_Termination Inhibition by PSI-7409

Caption: Mechanism of action of PSI-7409 in hepatocytes.

Data Presentation: Antiviral Activity and Cytotoxicity

The following tables summarize the in vitro activity of sofosbuvir (the prodrug of PSI-7409) against different HCV genotypes and its cytotoxicity in various cell lines.

Table 1: In Vitro Antiviral Activity of Sofosbuvir against HCV Replicons

HCV GenotypeReplicon Cell LineEC50 (nM)
1aHuh-740
1bHuh-790-120
2aHuh-740-50
3aHuh-750
4aHuh-740
5aHuh-730
6aHuh-7110

Data compiled from various sources. EC50 values can vary depending on the specific replicon construct and assay conditions.

Table 2: Cytotoxicity Profile of Sofosbuvir

Cell LineAssayCC50 (µM)
Huh-7MTT Assay> 100
HepG2MTT Assay> 100
MT-4MTT Assay> 100
CEMMTT Assay> 100
VeroMTT Assay> 100

Data indicates that sofosbuvir has a low potential for cytotoxicity in various human cell lines.

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This protocol describes a method to determine the 50% effective concentration (EC50) of a test compound using an HCV subgenomic replicon system that expresses a luciferase reporter gene.

HCV_Replicon_Assay_Workflow Start Start Seed_Cells Seed HCV replicon cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Prepare_Compound Prepare serial dilutions of test compound Incubate_24h->Prepare_Compound Add_Compound Add compound dilutions to cells Prepare_Compound->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Lyse_Cells Lyse cells and add luciferase substrate Incubate_72h->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Calculate_EC50 Calculate EC50 values Measure_Luminescence->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for the HCV replicon assay.

Materials:

  • HCV replicon-harboring cells (e.g., Huh-7 cells containing a genotype 1b replicon with a luciferase reporter)

  • Complete growth medium (DMEM supplemented with 10% FBS, non-essential amino acids, penicillin-streptomycin, and G418 for selection)

  • 96-well cell culture plates (white, solid-bottom for luminescence assays)

  • Test compound (e.g., sofosbuvir)

  • DMSO (cell culture grade)

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend the HCV replicon cells in a complete growth medium without G418.

    • Seed the cells into a 96-well white, solid-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of the test compound in a complete growth medium. A typical starting concentration for sofosbuvir is 1 µM, with 3-fold serial dilutions.

    • Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a positive control (e.g., a known HCV inhibitor).

    • Carefully remove the culture medium from the 96-well plate and add 100 µL of the diluted compound to the respective wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Luciferase Assay:

    • After the incubation period, remove the medium from the wells.

    • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

    • Record the luminescence signal using a luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to the vehicle control (considered 100% replication).

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

MTT Cytotoxicity Assay for CC50 Determination

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of a test compound using a standard MTT assay.

MTT_Assay_Workflow Start Start Seed_Cells Seed Huh-7 cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Prepare_Compound Prepare serial dilutions of test compound Incubate_24h->Prepare_Compound Add_Compound Add compound dilutions to cells Prepare_Compound->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT Add MTT solution and incubate for 4 hours Incubate_72h->Add_MTT Solubilize Add solubilization buffer Add_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_CC50 Calculate CC50 values Measure_Absorbance->Calculate_CC50 End End Calculate_CC50->End

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Huh-7 cells (or other relevant cell line)

  • Complete growth medium

  • 96-well cell culture plates (clear bottom)

  • Test compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed Huh-7 cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of the test compound in a complete growth medium. The concentration range should be higher than that used for the EC50 determination (e.g., starting from 100 µM).

    • Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Incubate the plate at room temperature for at least 2 hours with gentle shaking.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the absorbance values to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the CC50 value.

Selectivity Index

The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50. A higher SI value indicates a greater window between the concentration at which the compound is effective and the concentration at which it becomes toxic to the host cells.

SI = CC50 / EC50

A compound with a high SI is generally considered a better drug candidate.

References

Application Note: Utilizing PSI-7409 for In Vitro Transcription Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PSI-7409 is the active 5'-triphosphate metabolite of the highly effective anti-Hepatitis C Virus (HCV) prodrug, sofosbuvir (B1194449) (PSI-7977).[1][2] Within host cells, sofosbuvir undergoes metabolic conversion to PSI-7409, which functions as a nucleotide analog inhibitor.[3] This application note provides detailed protocols for using PSI-7409 in in vitro transcription (IVT) reactions to study and quantify the inhibition of RNA-dependent RNA polymerases (RdRp). Such assays are crucial for characterizing the potency and selectivity of nucleotide analog inhibitors against viral polymerases and for understanding potential off-target effects on host polymerases.

Mechanism of Action

PSI-7409 acts as a chain terminator of RNA synthesis.[3] During transcription, the RNA polymerase incorporates PSI-7409 into the nascent RNA strand opposite its corresponding base in the template. The key structural feature of PSI-7409, a modification at the 2' position of the ribose sugar, prevents the formation of the subsequent phosphodiester bond. This leads to the premature termination of the growing RNA chain, thereby inhibiting viral replication.[4]

G cluster_0 RNA Elongation cluster_1 Inhibition by PSI-7409 Template RNA Template Polymerase RNA Polymerase Template->Polymerase binds NascentRNA Nascent RNA Strand Polymerase->NascentRNA synthesizes Incorporation PSI-7409 Incorporated into RNA Chain Polymerase->Incorporation incorporates NTPs Natural NTPs (ATP, CTP, GTP, UTP) NTPs->Polymerase substrate PSI7409 PSI-7409 (UTP Analog) PSI7409->Polymerase competes with UTP Termination Chain Termination (No 3'-OH for next NTP) Incorporation->Termination results in

Figure 1. Mechanism of PSI-7409-mediated RNA chain termination.

Data Presentation: Inhibitory Potency of PSI-7409

PSI-7409 is a potent inhibitor of HCV NS5B polymerase across various genotypes and exhibits high selectivity over human polymerases.[1][5]

Table 1: IC50 Values of PSI-7409 Against Various Polymerases

Polymerase TargetGenotype (GT)IC50 (μM)Reference
HCV NS5BGT 1b1.6[1][5]
HCV NS5BGT 2a2.8[1][5]
HCV NS5BGT 3a0.7[1][5]
HCV NS5BGT 4a2.6[1][5]
Human DNA Polymerase αN/A550[1][5]
Human DNA Polymerase βN/A> 1000 (No inhibition)[1]
Human DNA Polymerase γN/A> 1000 (No inhibition)[1]
Human RNA Polymerase IIN/A> 100[1]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Experimental Protocols

Protocol 1: In Vitro Transcription (IVT) Inhibition Assay

This protocol describes how to measure the inhibitory effect of PSI-7409 on a target RNA polymerase. It involves setting up transcription reactions with varying concentrations of the inhibitor and quantifying the resulting RNA product.

Materials:

  • Purified RNA Polymerase (e.g., HCV NS5B Δ21)

  • Linearized DNA or synthetic RNA template containing a promoter recognized by the polymerase

  • Ribonucleotide solution (ATP, CTP, GTP, UTP)

  • PSI-7409 tetrasodium (B8768297) salt

  • Transcription Buffer (e.g., 40 mM Tris pH 7.5, 50 mM NaCl, 6 mM MgCl₂, 1 mM DTT)

  • [α-³²P]GTP or other radiolabeled NTP for detection

  • Stop Solution (e.g., 0.5 M EDTA)

  • Nuclease-free water

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare PSI-7409 Dilutions: Prepare a serial dilution of PSI-7409 in nuclease-free water. Concentrations should typically range from 0.1 to 100 μM to generate a full dose-response curve.

  • Reaction Setup: On ice, prepare reaction mixtures in a final volume of 25-50 μL. A typical reaction mixture contains:

    • Transcription Buffer (to 1X)

    • DNA/RNA Template (e.g., 100 ng)

    • NTP Mix (e.g., 400 μM ATP, CTP, UTP; 16 μM GTP)[5]

    • [α-³²P]GTP (e.g., 10 μCi)[5]

    • PSI-7409 (at various final concentrations) or vehicle control (water)

    • Nuclease-free water to final volume

  • Initiate Reaction: Add the RNA polymerase to each reaction tube to initiate transcription.

  • Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 30°C or 37°C) for a fixed period (e.g., 60-90 minutes).[5][6]

  • Stop Reaction: Terminate the reactions by adding a small volume of Stop Solution (e.g., 1-2 μL of 0.5 M EDTA).[5]

  • Quantification: Quantify the amount of radiolabeled RNA produced. This can be done by spotting the reaction onto filter paper followed by scintillation counting, or by purifying the RNA and analyzing it via gel electrophoresis and phosphorimaging.[7]

  • Data Analysis:

    • Calculate the percentage of inhibition for each PSI-7409 concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the PSI-7409 concentration.

    • Use a nonlinear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Analysis of Transcription Products by Gel Electrophoresis

This protocol is used to visualize the RNA products and confirm chain termination.

Materials:

  • Products from Protocol 1

  • Gel Loading Dye (e.g., 98% formamide, 10 mM EDTA, dyes)[5]

  • Denaturing polyacrylamide gel (e.g., 6-12% polyacrylamide, 7 M urea)

  • TBE Buffer

  • Gel electrophoresis apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Sample Preparation: Mix an aliquot of the stopped transcription reaction with an equal volume of gel loading dye.[5]

  • Denaturation: Heat the samples at 90-95°C for 5 minutes to denature the RNA.[5][8]

  • Gel Loading and Electrophoresis: Load the denatured samples onto the polyacrylamide gel and run the electrophoresis according to the manufacturer's instructions until the dye front reaches the desired position.

  • Visualization: Dry the gel and expose it to a phosphor screen or autoradiography film.

  • Interpretation:

    • The control lane (no inhibitor) should show a band corresponding to the full-length RNA transcript.

    • Lanes with increasing concentrations of PSI-7409 should show a dose-dependent decrease in the intensity of the full-length product band.

    • The appearance of shorter, truncated RNA products may also be visible, confirming the chain termination mechanism.

Experimental Workflow and Logic

The overall workflow for assessing polymerase inhibition by PSI-7409 follows a logical progression from reaction setup to data analysis and interpretation.

G cluster_analysis 5. Product Analysis prep 1. Reagent Preparation (Enzyme, Template, NTPs, PSI-7409 dilutions) setup 2. Assay Setup (Control & Inhibitor Reactions) prep->setup incubate 3. Incubation (e.g., 37°C for 60 min) setup->incubate stop 4. Stop Reaction (Add EDTA) incubate->stop quant Quantification (Scintillation Counting) stop->quant gel Gel Electrophoresis (Visualize Products) stop->gel calc 6. Data Calculation (% Inhibition) quant->calc plot 7. IC50 Determination (Dose-Response Curve) calc->plot

Figure 2. Workflow for an in vitro transcription inhibition assay.

References

Application Notes and Protocols: Quantifying PSI-7409 Inhibition of Hepatitis C Virus (HCV) Genotypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. PSI-7409 is the active 5'-triphosphate metabolite of the prodrug Sofosbuvir (also known as PSI-7977 or GS-7977).[1][2][3] As a nucleotide analog, PSI-7409 is a potent and pan-genotypic inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[3][4][5] This document provides detailed application notes and protocols for quantifying the inhibitory activity of PSI-7409 against various HCV genotypes.

Mechanism of Action

Sofosbuvir is a phosphoramidate (B1195095) prodrug that is efficiently converted intracellularly to its active triphosphate form, PSI-7409.[3] PSI-7409 mimics the natural uridine (B1682114) triphosphate and is incorporated into the nascent HCV RNA strand by the NS5B polymerase.[4] Upon incorporation, it acts as a chain terminator, preventing further elongation of the viral RNA and thus halting replication.[4] This mechanism of action provides a high barrier to resistance, as mutations in the highly conserved active site of the NS5B polymerase that would confer resistance often result in a less fit virus.[3][6]

cluster_cell Hepatocyte cluster_hcv HCV Replication Complex Sofosbuvir Sofosbuvir (PSI-7977) (Prodrug) Metabolism Intracellular Metabolism Sofosbuvir->Metabolism Enzymatic Conversion PSI7409 PSI-7409 (Active Triphosphate) Metabolism->PSI7409 NS5B HCV NS5B Polymerase PSI7409->NS5B Binds to Active Site RNA Viral RNA Elongation PSI7409->RNA Incorporation NS5B->RNA Termination Chain Termination (Replication Blocked) RNA->Termination

Caption: Mechanism of Action of PSI-7409.

Quantitative Inhibition Data

The inhibitory activity of PSI-7409 is typically quantified by determining its half-maximal inhibitory concentration (IC50) against the viral polymerase or its half-maximal effective concentration (EC50) in cell-based replicon assays. The data below summarizes the reported inhibitory activity of PSI-7409 against various HCV genotypes.

HCV Genotype/SubtypeAssay TypeParameterValue (μM)Reference
Genotype 1b (Con1)NS5B Polymerase AssayIC501.6[1][7]
Genotype 2a (JFH1)NS5B Polymerase AssayIC502.8[1][7]
Genotype 3aNS5B Polymerase AssayIC500.7[1][7]
Genotype 4aNS5B Polymerase AssayIC502.6[1][7]

Note: Sofosbuvir, the prodrug of PSI-7409, has demonstrated pan-genotypic activity, being effective against all six major HCV genotypes (1-6) in clinical settings.[8][9]

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the ability of PSI-7409 to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.

Materials:

  • Recombinant HCV NS5B polymerase (from desired genotype)

  • RNA template

  • Nucleotide triphosphates (NTPs), including a radiolabeled or fluorescently labeled NTP

  • PSI-7409

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2)

  • Reaction quench solution (e.g., 0.5 M EDTA)

  • Scintillation fluid or fluorescence reader

  • Filter plates or other separation method

Protocol:

  • Prepare serial dilutions of PSI-7409 in the assay buffer.

  • In a reaction plate, combine the assay buffer, recombinant NS5B polymerase, and the RNA template.

  • Add the diluted PSI-7409 or a vehicle control to the respective wells.

  • Initiate the reaction by adding the NTP mix (containing the labeled NTP).

  • Incubate the reaction at 37°C for a defined period (e.g., 60-90 minutes).[10]

  • Stop the reaction by adding the quench solution.

  • Separate the unincorporated labeled NTPs from the newly synthesized RNA. This can be achieved by precipitation and filtration.

  • Quantify the amount of incorporated label using a suitable reader (e.g., scintillation counter or fluorescence plate reader).

  • Plot the percentage of inhibition against the concentration of PSI-7409 and determine the IC50 value using non-linear regression analysis.

HCV Replicon Assay

This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV replicon. These replicons often contain a reporter gene (e.g., luciferase) for easy quantification of replication.

Materials:

  • Huh-7 cells harboring an HCV replicon of the desired genotype

  • Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and a selection antibiotic)

  • PSI-7409 (or its prodrug, Sofosbuvir)

  • Luciferase assay reagent

  • Luminometer

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Protocol:

  • Plate the HCV replicon cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of Sofosbuvir (which will be metabolized to PSI-7409 intracellularly) in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the compound or a vehicle control.

  • Incubate the plates for a period that allows for multiple rounds of replication (e.g., 48-72 hours).

  • At the end of the incubation period, perform a cell viability assay to assess the cytotoxicity of the compound.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase signal to the cell viability data.

  • Calculate the percentage of replication inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the compound concentration and determine the EC50 value using a dose-response curve fitting model.

cluster_prep Assay Preparation cluster_treatment Treatment and Incubation cluster_analysis Data Acquisition and Analysis start Start plate_cells Plate HCV Replicon Cells start->plate_cells prepare_drug Prepare Serial Dilutions of Sofosbuvir start->prepare_drug add_drug Add Drug to Cells plate_cells->add_drug prepare_drug->add_drug incubate Incubate for 48-72h add_drug->incubate viability_assay Assess Cell Viability (Cytotoxicity) incubate->viability_assay luciferase_assay Measure Luciferase Activity (HCV Replication) incubate->luciferase_assay calculate Calculate % Inhibition and EC50 Value viability_assay->calculate luciferase_assay->calculate

Caption: Experimental Workflow for HCV Replicon Assay.

Resistance Analysis

While PSI-7409 has a high barrier to resistance, it is crucial to characterize any potential resistance-associated substitutions (RASs). The S282T substitution in NS5B is a known, albeit rare, RAS for Sofosbuvir.[6]

Protocol for Resistance Analysis:

  • Generate resistant replicon cell lines by culturing them in the presence of escalating concentrations of Sofosbuvir over a prolonged period.

  • Isolate the HCV RNA from the resistant cell lines.

  • Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5B coding region.

  • Sequence the amplified NS5B gene to identify any amino acid substitutions compared to the wild-type sequence.

  • Introduce the identified substitutions into a wild-type replicon construct using site-directed mutagenesis.

  • Perform the HCV replicon assay as described above to determine the fold-change in EC50 for the mutant replicons compared to the wild-type.

Conclusion

PSI-7409 is a highly effective inhibitor of HCV replication across multiple genotypes. The protocols outlined in this document provide a framework for the quantitative assessment of its antiviral activity and the characterization of potential resistance mechanisms. These methods are essential for the preclinical and clinical development of novel HCV inhibitors and for monitoring the effectiveness of current therapies.

References

Application Notes and Protocols for the Experimental Use of PSI-7409 in Primary Human Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7409 is the pharmacologically active triphosphate metabolite of the direct-acting antiviral agent Sofosbuvir (PSI-7977). As a nucleotide analog, PSI-7409 acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. Its primary site of activation and action is the hepatocyte, making primary human hepatocytes the gold-standard in vitro model for studying its efficacy, metabolism, and potential toxicity.

These application notes provide detailed protocols for the experimental use of PSI-7409 in primary human hepatocytes, covering antiviral activity assessment, cytotoxicity evaluation, and intracellular concentration analysis.

Data Presentation

Table 1: In Vitro Inhibitory Activity of PSI-7409 against HCV NS5B Polymerase
HCV GenotypeIC₅₀ (μM)
1b_Con11.6[1]
2a_JFH12.8[1]
3a0.7[1][2]
4a2.6[1][2]

IC₅₀ (Half-maximal inhibitory concentration) values were determined using recombinant NS5B polymerases.

Table 2: Selectivity of PSI-7409 for HCV NS5B Polymerase over Human DNA Polymerases
Human PolymeraseIC₅₀ (μM)
DNA Polymerase α550[1][2]
DNA Polymerase β>1000 (No inhibition observed at 1 mM)[2]
DNA Polymerase γ>1000 (No inhibition observed at 1 mM)[2]
Table 3: Intracellular Concentration of PSI-7409 in Primary Human Hepatocytes
Time PointIntracellular Concentration (μM)
4 hours~100[1][2]
48 hours~100 (concentration maintained)[1][2]

Signaling and Metabolic Pathways

PSI7409_Pathway cluster_extracellular Extracellular Space cluster_intracellular Primary Human Hepatocyte Sofosbuvir Sofosbuvir (PSI-7977) (Prodrug) Sofosbuvir_int Sofosbuvir Sofosbuvir->Sofosbuvir_int Cellular Uptake PSI_7977_MP PSI-7977 Monophosphate Sofosbuvir_int->PSI_7977_MP Metabolic Activation (e.g., HINT1, CES1, CatA) PSI_7409_DP PSI-7409 Diphosphate PSI_7977_MP->PSI_7409_DP UMP-CMP Kinase PSI_7409 PSI-7409 (Active Triphosphate) PSI_7409_DP->PSI_7409 Nucleoside Diphosphate Kinase HCV_NS5B HCV NS5B Polymerase PSI_7409->HCV_NS5B Competitive Inhibition Replication_Inhibition Inhibition of HCV RNA Replication HCV_NS5B->Replication_Inhibition

Caption: Metabolic activation pathway of Sofosbuvir to PSI-7409 in hepatocytes.

Experimental Protocols

Protocol 1: Culturing and Maintenance of Primary Human Hepatocytes

This protocol outlines the essential steps for thawing, plating, and maintaining cryopreserved primary human hepatocytes for subsequent experiments.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte Plating Medium (e.g., DMEM with 5% FBS, 1 µM dexamethasone, 4 µg/mL insulin)

  • Hepatocyte Maintenance Medium (serum-free)

  • Collagen Type I-coated cell culture plates (e.g., 96-well plates)

  • Sterile PBS

  • 37°C water bath

  • Humidified incubator (37°C, 5% CO₂)

  • Centrifuge

Procedure:

  • Pre-coat culture plates with Collagen Type I according to the manufacturer's instructions and let them dry.

  • Rapidly thaw the cryovial of hepatocytes in a 37°C water bath for approximately 90-120 seconds until a small ice crystal remains.

  • Transfer the cell suspension to a conical tube containing pre-warmed Hepatocyte Plating Medium.

  • Centrifuge the cells at 100 x g for 8-10 minutes at room temperature.

  • Gently aspirate the supernatant and resuspend the cell pellet in the appropriate volume of Hepatocyte Plating Medium.

  • Determine cell viability and density using the Trypan Blue exclusion method.

  • Seed the hepatocytes onto the collagen-coated plates at the desired density (refer to specific protocols below).

  • Incubate for at least 3 hours to allow for cell attachment.

  • After attachment, replace the plating medium with pre-warmed Hepatocyte Maintenance Medium.

  • Maintain the cells in culture, replacing the medium daily.

Hepatocyte_Culture_Workflow Thaw Thaw Cryopreserved Hepatocytes (37°C) Centrifuge Centrifuge (100 x g) to remove cryoprotectant Thaw->Centrifuge Resuspend Resuspend in Plating Medium Centrifuge->Resuspend Count Count Viable Cells (Trypan Blue) Resuspend->Count Seed Seed into Collagen-Coated Plates Count->Seed Attach Incubate for Attachment (3-6 hours) Seed->Attach Maintain Replace with Maintenance Medium Attach->Maintain Experiment Proceed with Experiment Maintain->Experiment

Caption: Workflow for culturing primary human hepatocytes.

Protocol 2: HCV Replication Inhibition Assay

This protocol uses a luciferase reporter HCV system to quantify the inhibition of viral replication by PSI-7409 in primary human hepatocytes.

Materials:

  • Primary human hepatocytes cultured in 96-well plates

  • HCV reporter virus (e.g., Jc1-based construct with a luciferase reporter)

  • PSI-7409 (or its prodrug, Sofosbuvir) at various concentrations

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Culture primary human hepatocytes in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to form a monolayer.

  • Infect the hepatocyte monolayer with the HCV luciferase reporter virus at a suitable multiplicity of infection (MOI).

  • After 24 hours, remove the virus inoculum and wash the cells with sterile PBS.

  • Add fresh maintenance medium containing serial dilutions of PSI-7409 (or Sofosbuvir). Include a "no drug" (vehicle control) and a "no virus" (background control) set of wells.

  • Incubate the plates for 48-72 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the EC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cytotoxicity Assay

This protocol determines the cytotoxicity of PSI-7409 in primary human hepatocytes to establish a therapeutic window.

Materials:

  • Primary human hepatocytes cultured in 96-well plates

  • PSI-7409 (or Sofosbuvir) at various concentrations

  • CellTiter-Blue® Cell Viability Assay reagent or similar

  • Fluorescence plate reader

Procedure:

  • Seed primary human hepatocytes in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to attach overnight.

  • Replace the medium with fresh medium containing serial dilutions of PSI-7409 (or Sofosbuvir). Include a vehicle-only control.

  • Incubate the plate for a period that reflects the duration of the antiviral assay (e.g., 48-72 hours).

  • After the incubation period, remove the compound-containing medium and wash the cells with warm sterile PBS.

  • Add fresh medium containing the CellTiter-Blue® reagent (or other viability assay reagent) to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the fluorescence (or absorbance) using a plate reader.

  • Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

Protocol 4: Intracellular Analysis of PSI-7409 by LC-MS/MS

This protocol describes the extraction and quantification of the triphosphate metabolite PSI-7409 from primary human hepatocytes.

Materials:

  • Primary human hepatocytes cultured in 6-well plates

  • PSI-7409 (or Sofosbuvir)

  • Ice-cold 60% Methanol (B129727)

  • Ice-cold PBS

  • Cell scraper

  • Centrifuge (refrigerated)

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system

Procedure:

  • Plate primary human hepatocytes in 6-well plates and allow them to attach.

  • Treat the cells with the desired concentration of Sofosbuvir for the specified time (e.g., 4 hours).

  • Rapidly wash the cells twice with ice-cold PBS to remove any extracellular compound.

  • Add 1 mL of ice-cold 60% methanol to each well to quench metabolic activity and lyse the cells.

  • Scrape the cells and collect the lysate into a microcentrifuge tube.

  • Incubate the lysate at -20°C for 30 minutes.

  • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • Analyze the sample using a validated LC-MS/MS method for the quantification of nucleoside triphosphates.

Intracellular_Analysis_Workflow Treat Treat Hepatocytes with Sofosbuvir Wash Wash with Ice-Cold PBS Treat->Wash Quench Quench and Lyse with Cold 60% Methanol Wash->Quench Scrape Scrape and Collect Lysate Quench->Scrape Centrifuge Centrifuge to Pellet Debris Scrape->Centrifuge Extract Collect Supernatant Centrifuge->Extract Dry Dry Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Workflow for intracellular analysis of PSI-7409.

References

Application Notes and Protocols: Laboratory Handling and Storage of PSI-7409 Tetrasodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper handling, storage, and laboratory use of PSI-7409 tetrasodium (B8768297) salt, a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase. PSI-7409 is the active 5'-triphosphate metabolite of the prodrug Sofosbuvir (PSI-7977).[1][2][3] Adherence to these protocols is crucial for maintaining the integrity, activity, and stability of the compound, ensuring reproducible experimental outcomes.

Compound Information

  • Compound Name: PSI-7409 tetrasodium

  • Mechanism of Action: PSI-7409 acts as a chain terminator during HCV RNA synthesis by competing with the natural nucleotide UTP for incorporation by the viral NS5B RNA-dependent RNA polymerase.[3][4]

  • Primary Use: In vitro and in vivo studies of HCV replication and for the evaluation of antiviral efficacy.

Storage and Stability

Proper storage of this compound is critical to prevent degradation and loss of activity. The recommended storage conditions for the solid compound and its solutions are summarized below. It is advised to prepare fresh solutions for immediate use and avoid repeated freeze-thaw cycles.[5]

FormStorage TemperatureDurationSpecial Instructions
Solid (Powder) -20°C3 yearsStore in a tightly sealed container, away from moisture.
Stock Solution -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.

Solution Preparation

This compound is soluble in aqueous solutions. The following table provides solubility data in common laboratory solvents.

SolventMaximum SolubilityPreparation Notes
Water 50 mg/mL (99.97 mM)Sonication may be required to aid dissolution. For cell-based assays, it is recommended to filter-sterilize the solution using a 0.22 µm filter.[1][5]
PBS 100 mg/mL (170.04 mM)Sonication or gentle heating may be necessary to achieve full dissolution. Prepare fresh and use promptly.[5]
DMSO < 1 mg/mLInsoluble or only slightly soluble.
DMF < 1 mg/mLInsoluble.

Protocol for Preparing a 10 mM Stock Solution in Water:

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Aseptically add the required volume of sterile, nuclease-free water to the vial to achieve a final concentration of 10 mM.

  • Vortex briefly and, if necessary, sonicate in a water bath until the solid is completely dissolved.

  • For use in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.[1][5]

Experimental Protocols

The primary application of PSI-7409 is in HCV NS5B polymerase inhibition assays. The following is a generalized protocol for such an experiment.

Inhibition of HCV NS5B Polymerase Activity

This protocol measures the ability of PSI-7409 to inhibit the RNA synthesis activity of recombinant HCV NS5B polymerase.

Materials:

  • Recombinant HCV NS5B polymerase (genotypes 1b, 2a, 3a, 4a)

  • This compound

  • RNA template (e.g., HCV IRES)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂)

  • Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

  • Radiolabeled rNTP (e.g., [α-³²P]UTP)

  • Stop Solution (e.g., 0.3 M Tris-HCl pH 7.4, 0.3 M sodium acetate, 0.5% SDS, 2 mM EDTA)

  • Gel loading dye (e.g., 98% formamide, 10 mM EDTA)

  • Polyacrylamide sequencing gel

Procedure:

  • Prepare serial dilutions of this compound in the reaction buffer.

  • In a microcentrifuge tube, combine the reaction buffer, RNA template, non-radiolabeled rNTPs, and the desired concentration of PSI-7409.

  • Initiate the reaction by adding the HCV NS5B polymerase and the radiolabeled rNTP.

  • Incubate the reaction mixture at 30°C for 60 minutes.[5]

  • Terminate the reaction by adding the stop solution.[5]

  • Purify the resulting RNA product.

  • Add an equal volume of gel loading dye to the purified RNA product.[5]

  • Denature the samples by heating at 90°C for 5 minutes.[5]

  • Load the samples onto a polyacrylamide sequencing gel and perform electrophoresis.[5]

  • Visualize the radiolabeled RNA products using phosphorimaging and quantify the band intensities to determine the extent of inhibition.

  • Calculate the IC₅₀ value from the dose-response curve.

Inhibitory Activity of PSI-7409 against HCV NS5B Polymerases from Different Genotypes:

HCV GenotypeIC₅₀ (µM)
1b1.6
2a2.8
3a0.7
4a2.6

Data sourced from MedchemExpress and Immunomart.[5][6]

Selectivity Profile

PSI-7409 exhibits selectivity for HCV NS5B polymerase over human DNA polymerases.

PolymeraseIC₅₀ (µM)Notes
Human DNA Polymerase α550Weak inhibition observed.[1][5]
Human DNA Polymerase β>1000No significant inhibition.[1][5]
Human DNA Polymerase γ>1000No significant inhibition.[1][5]

Visualized Workflows and Mechanisms

The following diagrams illustrate the mechanism of action of PSI-7409 and a typical experimental workflow for its evaluation.

G cluster_0 Cellular Metabolism cluster_1 HCV RNA Replication Sofosbuvir Sofosbuvir (PSI-7977) (Prodrug) PSI_7409 PSI-7409 (Active Triphosphate) Sofosbuvir->PSI_7409 Intracellular phosphorylation NS5B HCV NS5B Polymerase PSI_7409->NS5B Inhibition Chain_Termination Chain Termination PSI_7409->Chain_Termination Incorporation RNA_Elongation RNA Elongation NS5B->RNA_Elongation NS5B->Chain_Termination RNA_Template HCV RNA Template RNA_Template->NS5B UTP UTP UTP->RNA_Elongation Incorporation

Caption: Mechanism of action of PSI-7409.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Prepare Serial Dilutions of PSI-7409 B Prepare Reaction Mix (Buffer, Template, rNTPs) C Initiate Reaction with NS5B Polymerase & [α-³²P]UTP B->C D Incubate at 30°C for 60 min C->D E Terminate Reaction with Stop Solution D->E F Purify RNA Product E->F G Denature and Run on Polyacrylamide Gel F->G H Visualize by Phosphorimaging G->H I Quantify and Calculate IC₅₀ H->I

Caption: Experimental workflow for HCV NS5B polymerase inhibition assay.

References

Troubleshooting & Optimization

Improving PSI-7409 tetrasodium solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with PSI-7409 tetrasodium (B8768297). Below you will find troubleshooting advice and frequently asked questions to assist with your experiments.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation or phase separation during dissolution Incomplete dissolution.Gently heat the solution and/or use sonication to aid in dissolving the compound.[1]
Compound instability in solution Improper storage or prolonged time in solution.Prepare solutions fresh for each experiment. If a stock solution is necessary, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1][2]
Inconsistent experimental results Degradation of the compound due to improper handling.Ensure the compound is stored under the recommended conditions and handle solutions as advised. For aqueous stock solutions, filter and sterilize with a 0.22 μm filter before use.[1][2]

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving PSI-7409 tetrasodium?

The recommended solvent for this compound is PBS, with a solubility of up to 100 mg/mL (170.04 mM).[1] It is also soluble in water at 50 mg/mL (99.97 mM), though this may require sonication.[2]

2. How should I prepare a stock solution of this compound?

To prepare a stock solution, add your chosen solvent, such as PBS, incrementally to the vial.[1] If you observe any precipitation, gentle heating and/or sonication can be used to facilitate complete dissolution.[1]

3. What are the recommended storage conditions for this compound?

  • Solid Form: Store the powder at -20°C for up to 3 years.

  • In Solvent: Aliquot and store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is important to seal the container to protect it from moisture.[1]

4. How can I ensure the stability of my this compound solution?

To maintain the stability of your this compound solution, it is best to prepare it fresh for each use.[3] If you need to store the solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.[1] For aqueous stock solutions, it is recommended to filter and sterilize them using a 0.22 μm filter prior to use.[1][2]

5. What is the mechanism of action of PSI-7409?

PSI-7409 is the active 5'-triphosphate metabolite of the prodrug Sofosbuvir (PSI-7977).[1][2][3] It acts as an inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, a key enzyme in viral replication.[1][2]

Quantitative Data Summary

Solubility Data
SolventConcentrationMolarityNotes
PBS100 mg/mL170.04 mM-
H₂O50 mg/mL99.97 mMUltrasonic assistance may be needed.[2]
DMF< 1 mg/mLInsoluble-
DMSO< 1 mg/mLInsoluble or slightly soluble-
In Vitro Efficacy (IC₅₀)
HCV GenotypeNS5B Polymerase TargetIC₅₀ (μM)
Genotype 1bCon11.6[1][4]
Genotype 2aJFH12.8[1][4]
Genotype 3a-0.7[1][4]
Genotype 4a-2.6[1][4]
Selectivity Against Human Polymerases
PolymeraseIC₅₀ (μM)
DNA Polymerase α550[1][2]
DNA Polymerase βNo inhibition at 1 mM[2]
DNA Polymerase γNo inhibition at 1 mM[2]

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This protocol is adapted from methodologies described for assessing the inhibitory activity of PSI-7409 against HCV NS5B polymerase.

Materials:

  • This compound

  • Recombinant HCV NS5B polymerase (various genotypes)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂)

  • Deoxynucleoside triphosphates (dNTPs)

  • [α-³²P]dCTP (radiolabel)

  • Activated calf thymus DNA

  • Stop Solution (e.g., 0.3 M Tris-HCl pH 7.4, 0.3 M sodium acetate, 0.5% SDS, 2 mM EDTA, 3 μg/mL tRNA)[1]

  • Gel Loading Dye (e.g., 98% formamide, 10 mM EDTA, 0.1% xylene cyanol, 0.1% bromophenol blue)[1]

  • Polyacrylamide sequencing gel (6%)[1]

Procedure:

  • Prepare a stock solution of this compound in an appropriate buffer (e.g., PBS).

  • Prepare serial dilutions of PSI-7409 to achieve a range of desired concentrations for the assay.

  • Set up the reaction mixture in a final volume of 10 μL containing:

    • 50 mM Tris (pH 7.5)

    • 50 mM NaCl

    • 3 mU/μL activated calf thymus DNA

    • 20 μM concentration of all four natural dNTPs

    • 4 μCi [α-³²P]dCTP

    • 5 mM MgCl₂

    • Increasing concentrations of PSI-7409

  • Add the specific HCV NS5B polymerase to initiate the reaction.

  • Incubate the reactions at 30°C for 60 minutes.[1]

  • Quench the reactions by adding 125 μL of stop solution.[1]

  • Purify the RNA product.

  • Add an equal volume of gel loading dye to the purified samples.[1]

  • Heat the samples at 90°C for 5 minutes.[1]

  • Load the samples onto a 6% polyacrylamide sequencing gel and perform electrophoresis.[1]

  • Quantify the radiolabeled products to determine the extent of inhibition and calculate the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare PSI-7409 Stock Solution serial_dil Create Serial Dilutions prep_stock->serial_dil add_inhibitor Add PSI-7409 Dilutions serial_dil->add_inhibitor mix_reagents Prepare Reaction Mixture (Buffer, dNTPs, [α-³²P]dCTP, DNA) mix_reagents->add_inhibitor add_polymerase Initiate with NS5B Polymerase add_inhibitor->add_polymerase incubation Incubate at 30°C for 60 min add_polymerase->incubation quench Quench Reaction with Stop Solution incubation->quench purify Purify RNA Product quench->purify denature Denature with Loading Dye & Heat purify->denature gel Run on Polyacrylamide Gel denature->gel quantify Quantify Radiolabeled Product & Calculate IC₅₀ gel->quantify

Caption: Experimental Workflow for HCV NS5B Polymerase Inhibition Assay.

signaling_pathway cluster_hcv HCV Replication Cycle cluster_inhibition Inhibition by PSI-7409 HCV_RNA HCV RNA Genome NS5B NS5B RNA Polymerase HCV_RNA->NS5B Replication Viral RNA Replication NS5B->Replication Replication->HCV_RNA Sofosbuvir Sofosbuvir (Prodrug) PSI7409 PSI-7409 (Active Metabolite) Sofosbuvir->PSI7409 Metabolism PSI7409->NS5B Inhibition

Caption: Mechanism of Action of PSI-7409 in Inhibiting HCV Replication.

References

PSI-7409 tetrasodium stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of PSI-7409 tetrasodium (B8768297) in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is PSI-7409 tetrasodium and why is its stability in aqueous solutions a concern?

A1: this compound is the active triphosphate metabolite of the antiviral prodrug Sofosbuvir. It functions as a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase. As with most nucleotide triphosphates, the stability of PSI-7409 in aqueous solutions is a critical factor for obtaining reliable and reproducible experimental results. The molecule can undergo hydrolysis, particularly of the triphosphate chain, and degradation of its core nucleoside structure under certain conditions, leading to a loss of biological activity.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, aqueous stock solutions of this compound should be aliquoted and stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2] It is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation. When preparing to use the compound, it is recommended to prepare fresh working solutions from the frozen stock and use them promptly.[1][2]

Q3: At what pH is an aqueous solution of this compound most stable?

Q4: What are the potential degradation pathways for PSI-7409 in an aqueous solution?

A4: PSI-7409 can degrade through two primary mechanisms:

  • Hydrolysis of the Triphosphate Chain: This is a common instability for all nucleotide triphosphates, proceeding by the sequential loss of phosphate (B84403) groups to form the diphosphate (B83284) (PSI-7409 diphosphate) and then the monophosphate (PSI-7409 monophosphate) analogs. This process is catalyzed by both acidic and basic conditions.[3][4]

  • Degradation of the Nucleoside Core: Based on forced degradation studies of its parent compound, Sofosbuvir, the nucleoside structure of PSI-7409 is susceptible to degradation under acidic, basic, and oxidative conditions.[5][6][7][8][9][10] It is relatively stable under neutral pH, and to thermal and photolytic stress.[5][6][7][9]

Below is a diagram illustrating the metabolic activation of Sofosbuvir to PSI-7409 and the potential sites of hydrolytic cleavage.

G cluster_activation Metabolic Activation Pathway cluster_degradation Potential Hydrolytic Degradation of PSI-7409 Sofosbuvir Sofosbuvir (PSI-7977) Metabolite1 Intermediate Metabolites Sofosbuvir->Metabolite1 Intracellular Esterases PSI7409 PSI-7409 (Active Triphosphate) Metabolite1->PSI7409 Nucleotide Kinases PSI7409_deg PSI-7409 Diphosphate Diphosphate Derivative PSI7409_deg->Diphosphate Hydrolysis (Loss of γ-phosphate) Monophosphate Monophosphate Derivative Diphosphate->Monophosphate Hydrolysis (Loss of β-phosphate) Nucleoside Nucleoside (GS-331007) Monophosphate->Nucleoside Hydrolysis (Loss of α-phosphate) G start Inconsistent Experimental Results? check_solution Is the PSI-7409 solution freshly prepared? start->check_solution check_pH Is the buffer pH between 8 and 10? check_solution->check_pH Yes solution_issue Potential PSI-7409 degradation. Prepare fresh solution. check_solution->solution_issue No check_storage Was the stock solution stored correctly (-80°C)? check_pH->check_storage Yes check_pH->solution_issue No check_reagents Are other assay components performing as expected? check_storage->check_reagents Yes check_storage->solution_issue No check_reagents->solution_issue No other_issue Issue likely with other reagents or assay conditions. check_reagents->other_issue Yes

References

Troubleshooting inconsistent results in HCV polymerase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Hepatitis C Virus (HCV) NS5B polymerase assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inconsistent or Low Polymerase Activity

Q1: My HCV NS5B polymerase assay shows inconsistent results or lower than expected activity. What are the potential causes and how can I troubleshoot this?

A1: Inconsistent or low polymerase activity can stem from several factors, ranging from enzyme integrity to suboptimal reaction conditions. Below is a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow for Low/Inconsistent Activity

G cluster_enzyme Enzyme Troubleshooting cluster_reagents Reagent Quality Control cluster_conditions Reaction Optimization cluster_template_primer Template/Primer Issues cluster_inhibitors Inhibitor Investigation start Start: Low/Inconsistent HCV Polymerase Activity check_enzyme 1. Verify Enzyme Integrity & Concentration start->check_enzyme check_reagents 2. Assess Reagent Quality check_enzyme->check_reagents Enzyme OK enzyme_storage Check storage (-80°C). Avoid multiple freeze-thaw cycles. check_enzyme->enzyme_storage optimize_conditions 3. Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK ntps Use fresh, high-quality NTPs. Check for degradation. check_reagents->ntps check_template_primer 4. Evaluate Template and Primer optimize_conditions->check_template_primer Conditions Optimized mg_mn Titrate MgCl2 or MnCl2 concentration. Mn2+ is often preferred for NS5B activity. optimize_conditions->mg_mn troubleshoot_inhibitors 5. Investigate Potential Inhibitors check_template_primer->troubleshoot_inhibitors Template/Primer OK template_integrity Verify RNA integrity (e.g., gel electrophoresis). check_template_primer->template_integrity end Consistent High Activity troubleshoot_inhibitors->end No Inhibitors Found reagent_carryover Check for carryover from purification (e.g., salts, detergents). troubleshoot_inhibitors->reagent_carryover enzyme_conc Verify concentration (e.g., Bradford, NanoDrop). enzyme_activity Test with a positive control template/primer. buffer Ensure correct pH and component concentrations. dtt Add fresh DTT to each reaction mix. temp_time Optimize temperature (22-37°C) and incubation time. primer_design Ensure correct primer design and purity. concentration Optimize template/primer concentrations. test_compounds Ensure test compounds are not precipitating in the assay.

Caption: Troubleshooting workflow for low or inconsistent HCV polymerase activity.

Detailed Checklist and Recommendations:

  • Enzyme Integrity:

    • Storage: Ensure the purified NS5B enzyme is stored at -80°C in a suitable buffer containing glycerol (B35011) (e.g., 20%). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]

    • Purity and Concentration: Verify the purity of your enzyme preparation using SDS-PAGE. Insoluble or aggregated protein can lead to variability.[2][1] Re-quantify the protein concentration.

    • Construct Choice: The C-terminal truncation of NS5B (e.g., Δ21) often results in a more soluble and active enzyme.[2][1] Full-length NS5B may require detergents for solubility and can form aggregates.[2]

  • Reagent Quality:

    • Nucleotides (NTPs): Use fresh, high-quality NTPs. Repeated freezing and thawing can degrade NTPs.

    • Reaction Buffer: Verify the pH and composition of your reaction buffer. A common buffer is 20 mM Tris-HCl (pH 7.5) or MOPS (pH 7.3).[1][3]

    • DTT: Dithiothreitol (DTT) is critical for polymerase activity but is unstable in solution. Prepare it fresh or use aliquots stored at -20°C.

  • Reaction Conditions:

    • Divalent Cations: The choice and concentration of divalent cations are critical. While Mg2+ can be used, Mn2+ is often preferred for optimal RdRp activity.[2] Perform a titration to find the optimal concentration (typically in the range of 1-5 mM).

    • Temperature and Time: The optimal temperature can vary. Start with room temperature (~22°C) or 30°C.[2] Ensure the incubation time is within the linear range of the reaction; run a time-course experiment to determine this.

  • Template and Primer:

    • Integrity: Assess the integrity of your RNA template using gel electrophoresis. Degraded RNA will lead to truncated products and reduced overall activity.

    • Purity: Ensure your template and primers are free of contaminants from the synthesis or purification process.[4]

    • Concentration: Titrate the concentration of both template and primer to find the optimal ratio and concentrations for your specific enzyme preparation.

Issue 2: High Background Signal or No Signal in Controls

Q2: My negative controls show a high signal, or my positive controls have no signal. What should I do?

A2: Control failures indicate a fundamental problem with the assay setup or reagents.

Troubleshooting Control Failures

ProblemPossible CauseRecommended Solution
High Signal in Negative Control (No Enzyme) Contamination of reagents with nucleic acids or active polymerase.Use fresh, dedicated reagents (water, buffer, NTPs). Use filter tips. Physically separate pre- and post-amplification areas.
Self-priming of the template RNA.Redesign the template to minimize secondary structures that could lead to self-priming.
No Signal in Positive Control Inactive enzyme.Test with a new aliquot of enzyme or a different batch.
Degraded positive control template/primer.Use a fresh, validated batch of positive control template and primer.
Incorrect assay setup or missing component.Carefully review the protocol and ensure all components were added in the correct order and concentration.
Presence of a strong inhibitor in a common reagent.Test each reagent individually in a simplified reaction to identify the source of inhibition.

Issue 3: Difficulty in Detecting De Novo Initiation

Q3: I am trying to measure de novo initiation, but the signal is very low and inconsistent. How can I improve this specific assay?

A3: De novo initiation is an inefficient process and requires specific assay conditions for reliable detection.

Workflow for a De Novo Initiation Assay

G cluster_template_prep Template Design cluster_reaction_steps Reaction Conditions start Start: Set up De Novo Initiation Assay prepare_template 1. Prepare 3'-Blocked Heteropolymeric RNA Template start->prepare_template pre_incubate 2. Pre-incubate NS5B and Template prepare_template->pre_incubate template_details Use template with 3'-dideoxycytidine (ddC) to prevent copy-back. prepare_template->template_details initiate_reaction 3. Initiate with High Concentration of Initiating NTPs pre_incubate->initiate_reaction elongate 4. Add Remaining NTPs (one radiolabeled) initiate_reaction->elongate initiation_details High NTP concentration (100-400 µM) is required for the first 3 nucleotides. initiate_reaction->initiation_details stop_reaction 5. Stop Reaction & Analyze Products elongate->stop_reaction end Detect De Novo Synthesized RNA stop_reaction->end elongation_details Lower concentration for subsequent elongation.

Caption: Workflow for an HCV polymerase de novo initiation assay.

Key Optimization Parameters for De Novo Initiation:

ParameterRecommendationRationale
RNA Template Use a heteropolymeric RNA template with a 3'-end modification (e.g., dideoxycytidine) to block copy-back synthesis.[5]This ensures that any detected signal is from de novo initiation and not from the polymerase extending the template on itself.
NTP Concentrations Use a high concentration (e.g., 100-400 µM) of the first few initiating nucleotides.[5]The formation of the initial di- and tri-nucleotides is a rate-limiting step and requires high substrate concentrations.[5]
Enzyme Concentration Use a higher concentration of NS5B polymerase than in primer extension assays (e.g., 200 nM).[3]The inefficiency of initiation complex formation may be overcome by a higher enzyme concentration.
GTP Include GTP in the reaction, as an allosteric GTP-binding site has been identified that may facilitate conformational changes required for a processive polymerase.[6]This may enhance the transition from initiation to elongation.

Experimental Protocols

Protocol 1: Standard HCV NS5B Primer Extension Assay (SPA Format)

This protocol is adapted for a Scintillation Proximity Assay (SPA) format, which is a common high-throughput screening method.

  • Reaction Mix Preparation: Prepare a master mix for the desired number of reactions. For a single 50 µL reaction, combine:

    • 20 mM Tris-HCl, pH 7.5

    • 5 mM MnCl₂ (or MgCl₂)

    • 1 mM DTT (add fresh)

    • 0.2 U/µL RNase inhibitor

    • 10 µg/mL poly(rA) template

    • 250 nM 5'-biotinylated oligo(rU₁₂) primer[1]

    • 1 µM UTP

    • 0.5 µCi [³H]UTP

    • Test compound (e.g., in DMSO, final concentration ≤1%) or DMSO control.

  • Enzyme Addition: Add 2-10 nM of purified HCV NS5BΔ21 polymerase to the master mix.[1]

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of 100 mM EDTA.

  • Detection:

    • Add streptavidin-coated SPA beads.

    • Incubate for 30 minutes to allow the biotinylated primer-product complex to bind to the beads.

    • Measure the signal using a scintillation counter. The proximity of the incorporated [³H]UTP to the bead generates a detectable signal.

Protocol 2: In Vitro Kinase Assay for NS5B Phosphorylation

This protocol is used to determine if NS5B is phosphorylated by a specific kinase, such as Akt.[3]

  • Reaction Setup: In a final volume of 20-30 µL, combine:

    • 20 mM HEPES, pH 7.4

    • 10 mM MgCl₂

    • 10 mM MnCl₂

    • 1 mM DTT (add fresh)

    • 3 µg of purified HCV NS5B protein

    • 0.5 µg of recombinant active kinase (e.g., Akt/PKB)

    • 1 µCi of γ-[³²P]-ATP

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.

  • Stopping the Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis:

    • Boil the samples for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Dry the gel.

    • Expose the dried gel to a phosphorimager screen.

    • Scan the screen to detect the radiolabeled (phosphorylated) NS5B protein.

Signaling Pathway Visualization

Akt Phosphorylation of NS5B and its Impact on Polymerase Activity

Cellular kinases can phosphorylate the HCV NS5B polymerase, which often leads to its inactivation. The kinase Akt has been shown to interact with and phosphorylate NS5B at specific sites, affecting its RNA-dependent RNA polymerase (RdRp) activity and subsequently, HCV replication.[3]

G Akt Akt Kinase NS5B_active Active NS5B Polymerase (Fingers-Thumb Interaction Intact) Akt->NS5B_active Phosphorylates NS5B_phos Phosphorylated NS5B (e.g., at S29, T53) NS5B_active->NS5B_phos HCV_Replication HCV RNA Replication NS5B_active->HCV_Replication Catalyzes NS5B_inactive Inactive NS5B Polymerase (Destabilized Structure) NS5B_phos->NS5B_inactive Conformational Change NS5B_inactive->HCV_Replication Inhibits

Caption: Akt-mediated phosphorylation of NS5B leads to its inactivation.

References

Avoiding PSI-7409 degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to mitigate the degradation of PSI-7409 during experimental procedures. The following information is curated to address common challenges and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is PSI-7409 and why is its stability a concern?

A1: PSI-7409 is the pharmacologically active 5'-triphosphate metabolite of the antiviral prodrug Sofosbuvir.[1][2] It functions as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As a nucleotide analog, its triphosphate moiety is susceptible to hydrolysis, which can lead to the formation of the inactive diphosphate (B83284) and monophosphate forms, thereby compromising its inhibitory activity in enzymatic assays and other experiments. The free acid form of PSI-7409 is particularly prone to instability.[2]

Q2: What is the recommended form of PSI-7409 for experimental use?

A2: For enhanced stability, it is highly advisable to use the tetrasodium (B8768297) salt of PSI-7409.[2] This form is more stable than the free acid and is recommended for preparing stock solutions and for use in experiments.

Q3: How should I store PSI-7409?

A3: Proper storage is critical to prevent degradation. Recommendations are summarized in the table below.

FormStorage TemperatureDurationSpecial Instructions
Powder-20°CUp to 3 yearsStore in a sealed container, away from moisture.
Stock Solution in Solvent-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Use a tightly sealed container and protect from moisture.[1][2]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Use a tightly sealed container and protect from moisture.[1][2]

Q4: What are the primary factors that can cause PSI-7409 degradation during my experiments?

A4: Based on forced degradation studies of its parent compound, Sofosbuvir, the primary factors that can lead to the degradation of PSI-7409 are likely to be:

  • pH: Both acidic and alkaline conditions can accelerate the hydrolysis of the triphosphate chain. Sofosbuvir has been shown to degrade significantly under both acidic and basic conditions.[3][4][5]

  • Temperature: Elevated temperatures can increase the rate of hydrolysis. While Sofosbuvir is relatively stable at neutral pH and room temperature, degradation is observed at higher temperatures.[3]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.[3][4]

  • Repeated Freeze-Thaw Cycles: For stock solutions, repeated changes in temperature can compromise the stability of the triphosphate group.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, suggesting potential causes and solutions.

IssuePotential CauseRecommended Solution
Inconsistent or lower-than-expected activity of PSI-7409 in enzymatic assays. Degradation of PSI-7409 stock solution. * Prepare fresh stock solutions of PSI-7409 tetrasodium salt in an appropriate buffer (e.g., Tris-HCl) at a neutral pH.[1] * Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. * Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
Degradation during the experiment. * Ensure the pH of your reaction buffer is maintained within a neutral range (pH 7.0-7.5). Avoid acidic or alkaline conditions. * Perform experiments at the recommended temperature and for the specified duration. Avoid prolonged incubations at elevated temperatures. * If possible, prepare working solutions of PSI-7409 immediately before use.
Precipitation observed when preparing PSI-7409 solutions. Poor solubility or use of an inappropriate solvent. * this compound salt is soluble in water.[1] Use sterile, nuclease-free water or a suitable aqueous buffer to prepare solutions. * If solubility issues persist, gentle warming and sonication may aid in dissolution. However, avoid excessive heat.
Variability in results between different experimental batches. Inconsistent handling or storage of PSI-7409. * Adhere strictly to the recommended storage and handling protocols for all batches of the compound. * Document the preparation date and handling of all stock and working solutions. * Use a fresh aliquot of PSI-7409 for each experiment to ensure consistency.

Experimental Protocols

Below are detailed methodologies for key experiments, with an emphasis on steps critical for maintaining PSI-7409 stability.

Preparation of PSI-7409 Stock Solution
  • Material: this compound salt.

  • Solvent: Nuclease-free water or a buffer with a neutral pH (e.g., 50 mM Tris-HCl, pH 7.5).

  • Procedure: a. Allow the vial of this compound salt to equilibrate to room temperature before opening to prevent condensation. b. Reconstitute the powder in the chosen solvent to a desired stock concentration (e.g., 10 mM). c. Gently vortex to ensure complete dissolution. If necessary, use brief sonication. d. Aliquot the stock solution into single-use, nuclease-free tubes. e. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][2]

HCV NS5B Polymerase Inhibition Assay
  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, a specific concentration of the RNA template, and the required concentrations of ATP, CTP, GTP, and [α-³²P]UTP.

  • PSI-7409 Preparation: Immediately before setting up the assay, thaw an aliquot of the PSI-7409 stock solution on ice. Prepare serial dilutions in the reaction buffer to achieve the desired final concentrations.

  • Assay Setup: a. Add the diluted PSI-7409 or vehicle control to the reaction wells. b. Add the HCV NS5B polymerase to initiate the reaction. c. Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).[1]

  • Quenching: Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).

  • Analysis: Analyze the incorporation of the radiolabeled UTP to determine the extent of polymerase inhibition.

Data Presentation

The following table summarizes the degradation of Sofosbuvir, the prodrug of PSI-7409, under various stress conditions. This data provides insights into the potential stability of PSI-7409.

Stress ConditionReagent/TemperatureDurationDegradation (%)Reference
Acidic Hydrolysis0.1N HCl6 hours23%[3]
1N HCl, 80°C10 hours8.66%[5]
Alkaline Hydrolysis0.1N NaOH10 hours50%[3]
0.5N NaOH, 60°C24 hours45.97%[5]
Oxidative3% H₂O₂7 days19.02%[3]
30% H₂O₂, 80°C2 daysSlight[5]
Thermal50°C21 daysNo degradation[3]
PhotolyticSunlight21 daysNo degradation[3]

Visualizations

Signaling and Experimental Pathways

Sofosbuvir_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte cluster_hcv HCV Replication Complex Sofosbuvir Sofosbuvir (PSI-7977) Sofosbuvir_in Sofosbuvir Sofosbuvir->Sofosbuvir_in Cellular Uptake Metabolite_1 Monophosphate Metabolite Sofosbuvir_in->Metabolite_1 Hydrolysis Metabolite_2 Diphosphate Metabolite Metabolite_1->Metabolite_2 Phosphorylation PSI_7409 PSI-7409 (Active Triphosphate) Metabolite_2->PSI_7409 Phosphorylation NS5B NS5B Polymerase PSI_7409->NS5B Inhibition RNA_Replication RNA Replication (Inhibited) NS5B->RNA_Replication

Caption: Metabolic activation of Sofosbuvir to PSI-7409 and its mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Prep PSI-7409 Stock (Aliquot & Store at -80°C) Working_Sol Prepare Fresh Working Dilutions Stock_Prep->Working_Sol Critical Step: Avoid Freeze-Thaw Reaction_Setup Set up Reaction (Neutral pH Buffer) Working_Sol->Reaction_Setup Incubation Incubate at Controlled Temperature Reaction_Setup->Incubation Critical Step: Monitor pH & Temp Quench Quench Reaction Incubation->Quench Data_Analysis Data Analysis Quench->Data_Analysis

References

Technical Support Center: Troubleshooting PSI-7409 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the potency of PSI-7409 in their assays.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower potency (higher IC50) for PSI-7409 in our HCV NS5B polymerase assay than reported in the literature. What are the potential causes?

Several factors can contribute to lower than expected potency of PSI-7409. Here are some of the most common issues to investigate:

  • Reagent Stability and Storage: PSI-7409, particularly in its free acid form, is susceptible to degradation.[1] It is crucial to handle and store the compound correctly.

    • Storage Conditions: PSI-7409 stock solutions should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1][2] Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.[1]

    • Choice of Salt Form: The tetrasodium (B8768297) salt of PSI-7409 is more stable than the free form.[1] If you are using the free form, consider switching to the tetrasodium salt for improved stability and consistency.

  • Solubility Issues: PSI-7409 is soluble in water but has poor solubility in organic solvents like DMSO and DMF.[1]

    • Solvent Choice: Ensure you are using an appropriate solvent for your stock solution, such as water. If you observe any precipitation, gentle heating or sonication may aid dissolution.[2] For aqueous stock solutions, it is recommended to filter-sterilize (0.22 µm filter) before use.[1][2]

  • Assay Conditions: The specific parameters of your assay can significantly impact the apparent potency of PSI-7409.

    • Enzyme and Substrate Concentrations: The concentrations of the HCV NS5B polymerase and the nucleotide triphosphates (NTPs) in your reaction will influence the IC50 value. Ensure these are consistent with established protocols.

    • Incubation Time and Temperature: Assays are typically run at 30°C or 37°C for 30-60 minutes.[2] Deviations from optimal conditions can affect enzyme activity and inhibitor binding.

  • Reagent Quality: The purity and activity of your reagents are critical.

    • PSI-7409 Purity: Verify the purity of your PSI-7409 compound.

    • Enzyme Activity: Ensure your HCV NS5B polymerase is active and used at an appropriate concentration.

Q2: What are the expected IC50 values for PSI-7409 against different HCV genotypes?

The inhibitory potency of PSI-7409 varies slightly between different HCV genotypes. Below is a summary of reported IC50 values.

HCV GenotypeTargetIC50 (µM)
Genotype 1b (Con1)NS5B Polymerase1.6[2]
Genotype 2a (JFH1)NS5B Polymerase2.8[2]
Genotype 3aNS5B Polymerase0.7[2]
Genotype 4aNS5B Polymerase2.6[2]

Q3: Is PSI-7409 active against other polymerases? Should I be concerned about off-target effects in my cellular assays?

PSI-7409 is a selective inhibitor of HCV NS5B polymerase. It exhibits weak inhibition against human DNA polymerase α with an IC50 of 550 µM and shows no significant inhibition of human DNA polymerases β and γ at concentrations up to 1 mM.[1][2] In a cellular context, the intracellular concentration of PSI-7409 can reach up to 100 µM in primary human hepatocytes.[1][2] Given the significantly higher IC50 against human polymerases, off-target effects on host DNA replication are less likely but should be considered in the experimental design.

Q4: My experiment involves using the prodrug Sofosbuvir (PSI-7977) in cell-based assays, and I am seeing low antiviral activity. What could be the reason?

PSI-7409 is the active triphosphate metabolite of the prodrug Sofosbuvir.[1][3] For Sofosbuvir to exert its antiviral effect, it must be taken up by the cells and metabolically converted to PSI-7409.

  • Metabolic Activation: The conversion of Sofosbuvir to its active triphosphate form is a multi-step enzymatic process. The efficiency of this metabolic activation can vary between different cell types.[1] For instance, the formation of PSI-7409 is much faster and reaches higher concentrations in primary human hepatocytes compared to some cell lines like clone A cells.[1][2]

  • Cell Line Choice: Ensure the cell line you are using has the necessary enzymatic machinery to efficiently metabolize Sofosbuvir.

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing the cause of low PSI-7409 potency in your assays.

G start Start: Low Potency Observed reagent_check 1. Verify Reagent Integrity start->reagent_check storage_check Check Storage Conditions (-80°C / -20°C) reagent_check->storage_check Incorrect stability_check Confirm Salt Form (Tetrasodium is more stable) reagent_check->stability_check Incorrect solubility_check Check Solubility (Use water, avoid DMSO/DMF) reagent_check->solubility_check Incorrect assay_check 2. Review Assay Protocol reagent_check->assay_check Correct resolution Potency Issue Resolved reagent_check->resolution Issue Resolved consult Consult Technical Support storage_check->consult stability_check->consult solubility_check->consult conditions_check Verify Assay Conditions (Temp, Time, Concentrations) assay_check->conditions_check Incorrect controls_check Assess Positive/Negative Controls assay_check->controls_check Issues cell_based_check 3. For Cell-Based Assays assay_check->cell_based_check Correct assay_check->resolution Issue Resolved conditions_check->consult controls_check->consult metabolism_check Consider Metabolic Activation (Cell type dependent) cell_based_check->metabolism_check Low Activity cell_based_check->resolution Issue Resolved metabolism_check->consult

Troubleshooting workflow for low PSI-7409 potency.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay (Biochemical)

This protocol provides a general framework for assessing the inhibitory activity of PSI-7409 against HCV NS5B polymerase.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, and 0.5 mM DTT.

    • Add a defined amount of a suitable RNA template and HCV NS5B polymerase to the reaction buffer.

    • Add a mixture of ATP, CTP, and UTP at a final concentration of 400 µM each, and GTP at a final concentration of 16 µM. Include [α-³²P]GTP for detection.

  • Inhibitor Addition:

    • Prepare serial dilutions of PSI-7409 in the reaction buffer.

    • Add the desired concentrations of PSI-7409 to the reaction mixture. Include a no-inhibitor control.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the polymerase.

    • Incubate the reaction at 37°C for 30 minutes.[2]

  • Reaction Quenching:

    • Stop the reaction by adding 0.5 M EDTA.[2]

  • Product Analysis:

    • Separate the radiolabeled RNA product from unincorporated nucleotides using an appropriate method (e.g., gel electrophoresis).

    • Quantify the amount of product formed.

  • Data Analysis:

    • Calculate the percent inhibition for each PSI-7409 concentration relative to the no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Metabolic Activation Pathway

PSI-7409 is the active form of the prodrug Sofosbuvir (PSI-7977). The following diagram illustrates the intracellular metabolic pathway.

G cluster_0 Extracellular Space cluster_1 Intracellular Space (Hepatocyte) sofosbuvir Sofosbuvir (PSI-7977) sofosbuvir_in Sofosbuvir sofosbuvir->sofosbuvir_in Cellular Uptake psi_7409 PSI-7409 (Active Triphosphate) sofosbuvir_in->psi_7409 Metabolic Activation hcv_ns5b HCV NS5B Polymerase psi_7409->hcv_ns5b inhibition Inhibition of RNA Replication hcv_ns5b->inhibition

Metabolic activation of Sofosbuvir to PSI-7409.

References

Technical Support Center: Overcoming HCV Resistance Mutations with PSI-7409

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PSI-7409 to overcome the S282T resistance mutation in Hepatitis C Virus (HCV). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is PSI-7409 and how does it relate to Sofosbuvir?

PSI-7409 is the pharmacologically active 5'-triphosphate metabolite of the prodrug Sofosbuvir (also known as PSI-7977 or GS-7977).[1][2] Sofosbuvir is a direct-acting antiviral medication used to treat chronic HCV infection.[3] After administration, Sofosbuvir enters liver cells (hepatocytes) where it is converted through a series of metabolic steps into PSI-7409.[4][5] This active form, a uridine (B1682114) nucleotide analog, directly inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[3] PSI-7409 acts as a chain terminator, preventing the synthesis of new viral RNA.[6]

Q2: What is the S282T mutation and why is it significant?

The S282T mutation is an amino acid substitution at position 282 (from serine to threonine) in the HCV NS5B polymerase. This mutation is the primary substitution associated with reduced susceptibility (resistance) to Sofosbuvir.[3][7][8] While it can confer resistance, the S282T mutation is rarely detected in patients before treatment or in those who experience treatment failure.[9][10] This is largely because the mutation comes at a significant "fitness cost" to the virus, meaning it impairs the virus's ability to replicate efficiently.[3][10][11]

Q3: How effective is PSI-7409 against the S282T mutant?

PSI-7409, as the active form of Sofosbuvir, demonstrates activity against the S282T mutant, although with reduced potency compared to the wild-type virus. The level of resistance conferred by S282T can vary depending on the HCV genotype and the specific experimental system. Studies have shown a fold-change in the 50% effective concentration (EC50) for Sofosbuvir against replicons containing the S282T mutation ranging from 2.4 to 18-fold.[12] For instance, one study reported that Sofosbuvir (PSI-7977) inhibited a genotype 1b wild-type replicon with a 90% effective concentration (EC90) of 0.42 μM, while the EC90 for the S282T mutant was 7.8 μM.[6]

Q4: My HCV replicon assay is showing inconsistent results. What are some common troubleshooting steps?

Inconsistent results in HCV replicon assays can arise from several factors. Here are some common issues and their potential solutions:

  • Cell Health and Viability:

    • Issue: Low cell viability or inconsistent growth of Huh-7 cells can significantly impact replicon efficiency.

    • Troubleshooting:

      • Ensure proper cell culture technique to avoid contamination. Regularly test for mycoplasma contamination.[13]

      • Maintain a consistent cell passage number, as very high passage numbers can lead to altered cell characteristics.

      • Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[14]

  • Reagent Quality:

    • Issue: Degradation of compounds or reagents can lead to variable results.

    • Troubleshooting:

      • Store PSI-7409 and other compounds at the recommended temperatures (-80°C for long-term storage).[1]

      • Prepare fresh dilutions of compounds for each experiment from a concentrated stock solution.

      • Ensure the quality and concentration of all assay reagents, including luciferase substrates.

  • Assay Protocol:

    • Issue: Minor variations in the experimental protocol can introduce variability.

    • Troubleshooting:

      • Maintain consistent incubation times and temperatures.

      • Ensure thorough mixing of compounds in the assay plates.

      • Use appropriate controls, including a no-drug control (vehicle, e.g., DMSO) and a positive control inhibitor.

Q5: I am not observing the expected level of resistance for the S282T mutant in my assay. What could be the reason?

  • Viral Fitness: The S282T mutation is known to reduce viral replication fitness.[10] If the replication level of your S282T mutant replicon is very low to begin with, it may be difficult to accurately measure a significant fold-change in resistance. Ensure your wild-type and mutant replicons have comparable baseline replication levels if possible.

  • HCV Genotype/Subtype: The impact of the S282T mutation on Sofosbuvir susceptibility can differ between HCV genotypes. For example, the resistance conferred by S282T was found to be more pronounced in genotype 1a and 1b replicons compared to a genotype 2a (JFH-1) replicon.[6][15]

  • Assay Sensitivity: The dynamic range of your luciferase assay may not be sufficient to detect subtle differences in inhibition. Ensure your assay is optimized for sensitivity and linearity.

Data Presentation

The following tables summarize the in vitro activity of PSI-7409 and its prodrug, Sofosbuvir (PSI-7977), against wild-type (WT) and S282T mutant HCV.

Table 1: Inhibitory Concentration (IC50) of PSI-7409 against HCV NS5B Polymerase

HCV Genotype/SubtypeIC50 (μM)
Genotype 1b (Con1)1.6[2]
Genotype 2a (JFH-1)2.8[2]
Genotype 3a0.7[2]
Genotype 4a2.6[2]

Table 2: Effective Concentration (EC50/EC90) of Sofosbuvir (PSI-7977) against HCV Replicons

HCV Genotype/SubtypeRepliconEC90 (μM)Fold Change vs. WT
Genotype 1bWild-Type0.42[6]-
Genotype 1bS282T Mutant7.8[6]18.6
Genotype 1aS282T Mutant-13-fold (EC50)[6]
Genotype 2a (JFH-1)S282T Mutant-~2-fold (EC50)[6]

Note: EC50 and EC90 values can vary between different studies and experimental conditions.

Experimental Protocols

Key Experiment: HCV Replicon Luciferase Reporter Assay

This protocol outlines the general steps for determining the antiviral activity of a compound like PSI-7409 using an HCV replicon system that expresses a luciferase reporter gene.

Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., Firefly or Renilla luciferase).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and a selection antibiotic like G418).

  • Test compound (PSI-7409) and control compounds (e.g., Sofosbuvir, DMSO as a negative control).

  • 96-well or 384-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Methodology:

  • Cell Seeding:

    • Trypsinize and count the Huh-7 HCV replicon cells.

    • Seed the cells into 96-well plates at a density that will ensure they are in the logarithmic growth phase at the end of the assay (e.g., 5,000-10,000 cells per well).

    • Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of PSI-7409 and control compounds in cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be constant across all wells and non-toxic to the cells (typically ≤0.5%).

    • Remove the old medium from the cell plates and add the medium containing the diluted compounds.

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[14]

  • Luciferase Assay:

    • After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase assay system being used.[9][14]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO-treated control wells.

    • Plot the percentage of inhibition against the compound concentration.

    • Use a non-linear regression analysis to fit the data to a dose-response curve and determine the EC50 value (the concentration at which the compound inhibits 50% of the viral replication).

    • A parallel cytotoxicity assay should be performed to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

Visualizations

Signaling Pathway: Metabolic Activation of Sofosbuvir

Sofosbuvir_Activation cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte cluster_hcv HCV Replication Complex Sofosbuvir (Prodrug) Sofosbuvir (Prodrug) Sofosbuvir Sofosbuvir Sofosbuvir (Prodrug)->Sofosbuvir Cellular Uptake Metabolite_X Intermediate Metabolite Sofosbuvir->Metabolite_X Cathepsin A / Carboxylesterase 1 PSI-7411 Monophosphate Metabolite_X->PSI-7411 HINT1 PSI-7410 Diphosphate PSI-7411->PSI-7410 UMP-CMP Kinase PSI-7409 PSI-7409 (Active Triphosphate) PSI-7410->PSI-7409 NDP Kinase NS5B HCV NS5B Polymerase PSI-7409->NS5B Replication_Blocked Viral RNA Chain Termination NS5B->Replication_Blocked

Caption: Metabolic activation pathway of the prodrug Sofosbuvir to its active form, PSI-7409.

Experimental Workflow: Antiviral Replicon Assay

Antiviral_Assay_Workflow start Start prep_cells Prepare Huh-7 HCV Replicon Cells start->prep_cells seed_plate Seed Cells into 96-well Plate prep_cells->seed_plate incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_plate->incubate_overnight treat_cells Add Compounds to Cells incubate_overnight->treat_cells prep_compounds Prepare Serial Dilutions of PSI-7409 & Controls prep_compounds->treat_cells incubate_treatment Incubate for 48-72h (37°C, 5% CO2) treat_cells->incubate_treatment lyse_cells Lyse Cells & Add Luciferase Substrate incubate_treatment->lyse_cells read_plate Measure Luminescence (Luminometer) lyse_cells->read_plate analyze_data Data Analysis: Calculate % Inhibition & EC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a typical HCV replicon-based antiviral assay using a luciferase reporter.

References

Best practices for minimizing experimental error with PSI-7409

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of PSI-7409 in experimental settings. PSI-7409 is the active triphosphate metabolite of the direct-acting antiviral agent Sofosbuvir (also known as PSI-7977) and a potent inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.

Frequently Asked Questions (FAQs)

Q1: What is PSI-7409 and what is its primary mechanism of action?

A1: PSI-7409 is the pharmacologically active form of the prodrug Sofosbuvir.[1][2] It is a uridine (B1682114) nucleotide analog that acts as a chain terminator when incorporated into nascent viral RNA by the HCV NS5B polymerase, thereby inhibiting viral replication.[3]

Q2: What is the difference between PSI-7409 and Sofosbuvir (PSI-7977)?

A2: Sofosbuvir (PSI-7977) is a prodrug that is cell-permeable. Once inside the cell, it is metabolized to the active triphosphate form, PSI-7409.[1][2][3] For cell-based assays, it is common to use Sofosbuvir, which will be intracellularly converted to PSI-7409. For biochemical assays, such as those with purified NS5B polymerase, the active form PSI-7409 is used directly.

Q3: What are the recommended storage and handling conditions for PSI-7409?

A3: PSI-7409 is known to be unstable in its free form; the tetrasodium (B8768297) salt is a more stable version.[1] Stock solutions of PSI-7409 should be aliquoted and stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2] It is advisable to prepare fresh solutions for each experiment to avoid degradation from repeated freeze-thaw cycles. If using water as a solvent for the stock solution, it should be filter-sterilized.[1][2]

Q4: In which experimental systems is PSI-7409 typically used?

A4: PSI-7409 is primarily used in two types of experimental systems:

  • In vitro biochemical assays: These assays use purified recombinant HCV NS5B polymerase to directly measure the inhibitory activity of PSI-7409 on RNA synthesis.

  • Cell-based HCV replicon assays: In these assays, the prodrug Sofosbuvir is typically used, which is then intracellularly converted to PSI-7409. These systems utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating HCV subgenomic RNAs (replicons) to assess the compound's antiviral activity in a cellular context.

Data Presentation

Inhibitory Activity of PSI-7409 against HCV NS5B Polymerase
HCV GenotypeTargetIC50 (µM)
Genotype 1b (Con1)NS5B Polymerase1.6[1][2]
Genotype 2a (JFH1)NS5B Polymerase2.8[1][2]
Genotype 3aNS5B Polymerase0.7[1][2]
Genotype 4aNS5B Polymerase2.6[1][2]
Selectivity of PSI-7409 against Human Polymerases
PolymeraseIC50 (µM)Selectivity vs. HCV NS5B (GT 1b)
Human DNA Polymerase α550[1][2]~344-fold
Human DNA Polymerase β>1000[1]>625-fold
Human DNA Polymerase γ>1000[1]>625-fold
Antiviral Activity of Sofosbuvir (PSI-7977) in HCV Replicon Assays
HCV GenotypeReplicon SystemEC50 (nM)
Genotype 1aFull-length & Chimeric14 - 110[4]
Genotype 1bFull-length & Chimeric14 - 110[4]
Genotype 2aFull-length & Chimeric14 - 110[4]
Genotype 2bChimeric14 - 110[4]
Genotype 3aFull-length & Chimeric14 - 110[4]
Genotype 4aFull-length & Chimeric14 - 110[4]
Genotype 5aChimeric14 - 110[4]
Genotype 6aChimeric14 - 110[4]

Experimental Protocols

Protocol 1: In Vitro HCV NS5B Polymerase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of PSI-7409 against purified HCV NS5B polymerase.

Materials:

  • Purified recombinant HCV NS5B polymerase

  • PSI-7409

  • RNA template/primer (e.g., poly(A)/oligo(U))

  • Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

  • Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., 50 mM EDTA)

  • Scintillation fluid and counter or phosphorimager

Procedure:

  • Prepare a reaction mixture containing the assay buffer, RNA template/primer, and all rNTPs except the radiolabeled one.

  • Add varying concentrations of PSI-7409 to the reaction mixture. Include a no-inhibitor control.

  • Initiate the reaction by adding the HCV NS5B polymerase and the radiolabeled rNTP.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Quantify the incorporation of the radiolabeled rNTP into the newly synthesized RNA using a scintillation counter or phosphorimager.

  • Calculate the percent inhibition for each PSI-7409 concentration relative to the no-inhibitor control and determine the IC50 value.

Protocol 2: Cell-Based HCV Replicon Assay

This protocol describes a common method to evaluate the antiviral activity of Sofosbuvir (the prodrug of PSI-7409) in a cell-based system.

Materials:

  • Huh-7 cells harboring an HCV replicon (e.g., genotype 1b with a luciferase reporter)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sofosbuvir (PSI-7977)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

  • Cytotoxicity assay kit (e.g., MTT, MTS, or CellTiter-Glo)

Procedure:

  • Seed the HCV replicon cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of Sofosbuvir in cell culture medium. Include a vehicle control (e.g., DMSO).

  • Remove the medium from the cells and add the medium containing the different concentrations of Sofosbuvir.

  • Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

  • After incubation, measure HCV replication by quantifying the luciferase activity using a luminometer according to the manufacturer's instructions.

  • In a parallel plate, assess the cytotoxicity of Sofosbuvir at the same concentrations using a standard cytotoxicity assay.

  • Calculate the EC50 (50% effective concentration) from the luciferase data and the CC50 (50% cytotoxic concentration) from the cytotoxicity data. The Selectivity Index (SI) can be calculated as CC50/EC50.

Troubleshooting Guides

Issue 1: High Variability in EC50/IC50 Values Between Experiments

Potential Cause Troubleshooting Step
Degradation of PSI-7409/Sofosbuvir Prepare fresh dilutions of the compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. Use the more stable tetrasodium salt of PSI-7409 if possible.[1]
Inconsistent Cell Health or Passage Number Use a consistent and low passage number of Huh-7 cells for replicon assays, as permissiveness to HCV replication can vary with passage number.[5] Regularly monitor cell morphology and viability.
Pipetting Errors Use calibrated pipettes and ensure proper mixing of solutions. For serial dilutions, use fresh tips for each dilution step.
Assay Conditions Ensure consistent incubation times, temperatures, and reagent concentrations across all experiments.

Issue 2: No or Low Inhibitory Activity Observed

Potential Cause Troubleshooting Step
Inactive Compound Verify the identity and purity of the PSI-7409 or Sofosbuvir. If possible, test a new batch of the compound. Confirm proper storage conditions have been maintained.
Suboptimal Assay Conditions Optimize the concentration of enzyme, template/primer, and rNTPs in biochemical assays. In cell-based assays, ensure the replicon is actively replicating (check positive controls).
Cell Line Issues Confirm that the Huh-7 cell line used is permissive to HCV replication. Some subclones of Huh-7 have higher permissiveness.[5]
Incorrect Compound Used for the Assay Ensure that the active form, PSI-7409, is used for biochemical assays, and the prodrug, Sofosbuvir, is used for cell-based assays.

Issue 3: Observed Cytotoxicity at Active Concentrations

Potential Cause Troubleshooting Step
Compound-Induced Cell Death Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel with the antiviral assay to determine the CC50. Calculate the Selectivity Index (SI = CC50/EC50) to assess the therapeutic window.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic level for the cells (typically <0.5%).
Contamination Visually inspect cell cultures for signs of microbial contamination (e.g., turbidity, color change of the medium). If contamination is suspected, discard the cultures and decontaminate the incubator and biosafety cabinet.

Mandatory Visualizations

Signaling_Pathway Sofosbuvir Sofosbuvir (PSI-7977) (Prodrug) Cell Hepatocyte Sofosbuvir->Cell Enters Cell PSI7409 PSI-7409 (Active Triphosphate) Cell->PSI7409 Intracellular Metabolism NS5B HCV NS5B Polymerase PSI7409->NS5B Incorporation HCV_RNA HCV RNA Genome HCV_RNA->NS5B Replication Viral RNA Replication NS5B->Replication Inhibition Chain Termination (Inhibition of Replication) NS5B->Inhibition

Caption: Mechanism of action of Sofosbuvir and its active metabolite PSI-7409.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis Cell_Seeding 1. Seed HCV Replicon Cells Compound_Prep 2. Prepare Sofosbuvir Dilutions Add_Compound 3. Add Sofosbuvir to Cells Compound_Prep->Add_Compound Incubate 4. Incubate for 48-72h Add_Compound->Incubate Luciferase_Assay 5a. Measure Luciferase Activity (Antiviral Effect) Incubate->Luciferase_Assay Cytotoxicity_Assay 5b. Measure Cell Viability (Cytotoxicity) Incubate->Cytotoxicity_Assay Data_Analysis 6. Calculate EC50 & CC50 Luciferase_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Workflow for a cell-based HCV replicon assay with Sofosbuvir.

Troubleshooting_Tree Start Inconsistent Results? Check_Compound Check Compound Stability & Handling Start->Check_Compound Yes Check_Cells Verify Cell Health & Passage Number Start->Check_Cells Yes Check_Assay Review Assay Protocol & Execution Start->Check_Assay Yes No_Activity No/Low Activity? Start->No_Activity No Solution1 Prepare Fresh Aliquots, Avoid Freeze-Thaw Check_Compound->Solution1 Solution2 Use Low Passage Cells, Monitor Morphology Check_Cells->Solution2 Solution3 Standardize All Steps, Calibrate Pipettes Check_Assay->Solution3 Verify_Compound Confirm Compound Identity & Purity No_Activity->Verify_Compound Yes Optimize_Assay Optimize Assay Conditions No_Activity->Optimize_Assay Yes Solution4 Test New Batch, Check Storage Verify_Compound->Solution4 Solution5 Adjust Enzyme/Substrate Concentrations Optimize_Assay->Solution5

Caption: A troubleshooting decision tree for common issues with PSI-7409 experiments.

References

Technical Support Center: HCV Genotype-Specific Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hepatitis C Virus (HCV). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when adjusting assay conditions for different HCV genotypes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My HCV replicon for genotype 1 (or 3, 4, 5, 6) is showing low to no replication efficiency. What are the common causes and solutions?

A1: Low replication efficiency is a frequent challenge for HCV genotypes other than 2a. The primary reason is the lack of adaptation of the viral replicase to the in vitro cell culture environment, most commonly in Huh-7 cells and their derivatives.[1][2][3]

Troubleshooting Steps:

  • Introduce Adaptive Mutations: Most HCV genotypes require specific mutations in their non-structural (NS) proteins to enhance replication in cell culture.[1][2][3] These mutations are often identified by sequencing viral RNA from cell clones that survive drug selection.[2]

    • For Genotype 1b: A common and highly effective adaptive mutation is a serine-to-isoleucine substitution at position 2204 in NS5A (S2204I), which can increase colony-forming efficiency by over 10,000-fold.[3] Other mutations in NS3, NS4B, and NS5B have also been reported to enhance replication.[3]

    • For Genotype 1a: Establishing a stable replicon system for genotype 1a has been challenging. Chimeric replicons with portions of the genotype 1b sequence, particularly in the NS3 region, have shown improved replication.[4]

    • For Genotype 3a: Adaptive mutations are also necessary. These are often identified through functional screening of replicons in cell culture.[1][5]

    • For Genotype 4a: The inclusion of adaptive mutations such as S232I in NS5A (originally found in genotype 1b) and others in NS3 and NS5A have been shown to be necessary for stable replicon replication.[2]

  • Optimize Cell Line: The choice of Huh-7 subclone is critical. Highly permissive cell lines, such as Huh-7.5 and Huh-7.5.1, are often used as they support more efficient HCV replication.[6][7] It may be necessary to screen different Huh-7 subclones to find the one most suitable for your specific HCV genotype and replicon construct.

  • Verify RNA Integrity and Transfection Efficiency: Ensure the in vitro transcribed HCV RNA is of high quality and integrity. Optimize your transfection protocol (e.g., electroporation parameters) to ensure efficient delivery of the RNA into the host cells.

Q2: Which HCV genotype should I use as a positive control for my assays?

A2: The genotype 2a JFH-1 isolate is the most widely used positive control for HCV replication and infection studies.[7][8][9] The JFH-1 strain is unique in its ability to replicate efficiently in Huh-7 cells without the need for adaptive mutations.[8][9] This makes it a reliable and robust tool for validating assay conditions and for comparative studies.

Q3: I am developing a pan-genotypic antiviral. Which genotypes should I include in my screening panel?

A3: For pan-genotypic drug development, it is crucial to test against a representative panel of major HCV genotypes. Genotypes 1 and 3 are the most prevalent worldwide.[10] Genotype 4 is predominant in the Middle East and Central Africa, while genotypes 5 and 6 are more common in South Africa and Asia, respectively.[10] Therefore, a comprehensive screening panel should ideally include replicons or infectious cell culture systems for genotypes 1a, 1b, 2a, 3a, 4a, 5a, and 6a.

Q4: My genotyping PCR is failing or giving ambiguous results. What could be the issue?

A4: Issues with genotyping PCR can arise from several factors:

Troubleshooting Steps:

  • RNA Quality and Quantity: Ensure that the extracted viral RNA is of high purity and concentration. Low viral loads in the patient sample can lead to failed amplification.

  • Primer and Probe Design: The high genetic variability of HCV, even within the same genotype, can lead to mismatches between primers/probes and the target sequence.[11] The 5' untranslated region (5' UTR) is a highly conserved region often targeted for pan-genotypic detection, while more variable regions like NS5B are used for genotype-specific identification.[11][12]

  • Assay Sensitivity and Specificity: Verify the limit of detection (LOD) of your assay for different genotypes. Some assays may have lower sensitivity for certain genotypes.[13] Cross-reactivity of probes between genotypes can also lead to indeterminate results.

  • Mixed Infections: The presence of more than one HCV genotype in a sample can lead to ambiguous genotyping results.

Quantitative Data Summary

Table 1: Comparative Replication Efficiency of Different HCV Genotypes in Cell Culture

GenotypeIsolateCell LineReplication CharacteristicsReference
1b Con1Huh-7Requires adaptive mutations (e.g., NS5A S2204I) for efficient replication.[3][3]
2a JFH-1Huh-7 & derivativesHigh replication efficiency without adaptive mutations.[8][9][8][9]
3a S52Huh-7.5Requires adaptive mutations for efficient colony formation.[14][14]
4a ED43Huh-7.5Requires adaptive mutations for stable replication.[2][14][2][14]

Table 2: Representative EC50 Values of Direct-Acting Antivirals (DAAs) Against Different HCV Genotypes

DAA ClassDrugGenotype 1aGenotype 1bGenotype 2aGenotype 3aGenotype 4aGenotype 5aReference
NS5A Inhibitor Ombitasvir1.9 pM0.68 pM366 pM13 pM4.3 pM4.1 pM[15]
NS5B NNI DasabuvirActiveActiveReduced ActivityReduced ActivityReduced ActivityN/A[15]

Note: EC50 values can vary depending on the specific assay conditions and the replicon system used.

Experimental Protocols

HCV Subgenomic Replicon Assay

This protocol describes a general method for assessing the replication of HCV subgenomic replicons, which is a cornerstone for studying viral replication and for screening antiviral compounds.

Methodology:

  • Cell Culture: Maintain Huh-7 or a highly permissive subclone (e.g., Huh-7.5) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and non-essential amino acids.[6]

  • In Vitro Transcription: Linearize the plasmid DNA containing the HCV replicon construct downstream of a T7 promoter. Use a T7 RNA polymerase kit to synthesize HCV RNA in vitro.

  • RNA Transfection: Transfect the in vitro-transcribed HCV RNA into Huh-7 cells using electroporation.

  • Drug Selection (for stable cell lines): For replicons containing a selectable marker like the neomycin phosphotransferase gene (neo), add G418 to the culture medium 24 hours post-transfection to select for cells harboring actively replicating replicons.[2]

  • Quantification of Replication:

    • Colony Formation Assay: After 3-4 weeks of G418 selection, fix and stain the cells to count the number of resistant colonies.[2]

    • Reporter Gene Assay: For replicons containing a reporter gene (e.g., luciferase), lyse the cells at various time points post-transfection and measure the reporter activity.

    • RT-qPCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR (RT-qPCR) to measure the levels of HCV RNA.

HCV NS3/4A Protease Assay

This protocol outlines a method to measure the activity of the HCV NS3/4A protease, a key target for antiviral drugs.

Methodology:

  • Enzyme and Substrate: Use a recombinant HCV NS3/4A protease specific to the genotype of interest. A commonly used substrate is a fluorogenic peptide that mimics a natural cleavage site of the protease.[16]

  • Assay Buffer: Prepare an appropriate assay buffer, for example, 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, and 10 mM dithiothreitol.[16]

  • Reaction Setup: In a microplate, combine the recombinant NS3/4A protease, the fluorogenic substrate, and the test compound (or DMSO as a control).

  • Incubation: Incubate the reaction mixture at room temperature.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. The increase in fluorescence corresponds to the cleavage of the substrate by the protease.

  • Data Analysis: Calculate the rate of substrate cleavage and determine the inhibitory effect of the test compounds (e.g., IC50 values).

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Low Replicon Efficiency start Low/No Replication q1 Check RNA Quality & Transfection? start->q1 re_transfect Re-purify RNA & Optimize Transfection q1->re_transfect No q2 Using Permissive Cell Line? q1->q2 Yes re_transfect->q1 change_cells Switch to Huh-7.5 or other permissive clone q2->change_cells No q3 Adaptive Mutations Present? q2->q3 Yes change_cells->q2 add_mutations Introduce Known Adaptive Mutations q3->add_mutations No end Efficient Replication q3->end Yes add_mutations->q3

Caption: Troubleshooting workflow for low HCV replicon efficiency.

assay_selection cluster_selection Assay Selection Logic start Research Goal q_goal What to measure? start->q_goal replication Viral RNA Replication q_goal->replication Replication protease_activity NS3/4A Protease Activity q_goal->protease_activity Protease polymerase_activity NS5B Polymerase Activity q_goal->polymerase_activity Polymerase genotype_id Identify Genotype q_goal->genotype_id Genotype replicon_assay Use Replicon Assay replication->replicon_assay protease_assay Use Protease Assay protease_activity->protease_assay polymerase_assay Use Polymerase Assay polymerase_activity->polymerase_assay pcr_assay Use Genotyping PCR/Sequencing genotype_id->pcr_assay

Caption: Decision tree for selecting the appropriate HCV assay.

References

Technical Support Center: Managing Cytotoxicity of PSI-7409 at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSI-7409, the active triphosphate metabolite of Sofosbuvir (B1194449). The information provided is intended to help manage potential cytotoxic effects observed at high concentrations during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is PSI-7409 and what is its primary mechanism of action?

PSI-7409 is the active 5'-triphosphate metabolite of the antiviral drug Sofosbuvir.[1] Its primary mechanism of action is the inhibition of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[1][2]

Q2: Why am I observing cytotoxicity at high concentrations of PSI-7409 in my cell cultures?

While PSI-7409 is a potent inhibitor of HCV polymerase, at high concentrations, it may exhibit off-target effects leading to cellular toxicity. The primary hypothesized mechanism for this cytotoxicity is the inhibition of host cellular polymerases, particularly mitochondrial RNA polymerase (POLRMT), which can disrupt mitochondrial function.[3] Additionally, like other nucleoside analogs, it may weakly inhibit human DNA polymerases.

Q3: Is the observed cytotoxicity related to mitochondrial toxicity?

The potential for mitochondrial toxicity is a known concern for nucleoside reverse transcriptase inhibitors (NRTIs). This is often due to the inhibition of mitochondrial DNA polymerase γ (POLG) or mitochondrial RNA polymerase (POLRMT), leading to mitochondrial dysfunction. However, studies on sofosbuvir and its metabolites, including PSI-7409, have shown that they are poor substrates for POLRMT and did not induce mitochondrial toxicity in certain tested cell lines. Therefore, while mitochondrial dysfunction is a possible cause, it may not be the primary driver of cytotoxicity in all cell types. Further investigation into specific cell models is recommended.

Q4: What are the typical manifestations of PSI-7409-induced cytotoxicity in vitro?

Cytotoxicity can manifest as:

  • Reduced cell viability and proliferation.

  • Changes in cell morphology (e.g., rounding, detachment).

  • Induction of apoptosis (programmed cell death), characterized by caspase activation and DNA fragmentation.

  • Increased production of reactive oxygen species (ROS), leading to oxidative stress.

  • Decreased mitochondrial membrane potential.

Troubleshooting Guide

Issue 1: High levels of cell death observed after treatment with PSI-7409.

Potential Cause:

  • Concentration of PSI-7409 is too high for the specific cell line.

  • The cell line is particularly sensitive to nucleoside analogs.

  • Prolonged exposure time.

Solutions:

  • Optimize Concentration: Perform a dose-response curve to determine the EC50 (effective concentration for 50% maximal response against the target) and the CC50 (cytotoxic concentration for 50% cell death). Aim to use the lowest effective concentration that achieves the desired experimental outcome.

  • Reduce Exposure Time: If possible, reduce the incubation time with PSI-7409 to minimize off-target effects.

  • Cell Line Selection: If feasible, consider using a cell line known to be less sensitive to nucleoside analog toxicity.

  • Co-treatment with Antioxidants: If oxidative stress is suspected, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate cytotoxicity.

Issue 2: Inconsistent results in cytotoxicity assays.

Potential Cause:

  • Variability in cell health and density at the time of treatment.

  • In-vitro degradation of PSI-7409.

  • Assay interference.

Solutions:

  • Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and growth phase.

  • Prepare Fresh Solutions: Prepare PSI-7409 solutions fresh for each experiment from a validated stock.

  • Assay Validation: Ensure the chosen cytotoxicity assay (e.g., MTT, LDH) is not affected by the chemical properties of PSI-7409. Run appropriate controls.

Data Presentation

Table 1: In-vitro Activity and Cytotoxicity of PSI-7409

ParameterTarget/Cell LineValueReference
IC50 HCV NS5B Polymerase (Genotype 1b)1.6 µM[1]
IC50 Human DNA Polymerase α550 µM[1]
Inhibition Human DNA Polymerase βNo inhibition[1]
Inhibition Human DNA Polymerase γNo inhibition[1]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol provides a general method for assessing cell viability based on the reduction of tetrazolium salt MTT by metabolically active cells.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • PSI-7409

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of PSI-7409 in complete culture medium. Replace the existing medium with the medium containing different concentrations of PSI-7409. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 1 hour at 37°C to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.

Materials:

  • Cell line of interest

  • PSI-7409

  • JC-1 dye

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with desired concentrations of PSI-7409 for the specified time. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • Staining: Incubate the cells with JC-1 dye according to the manufacturer's instructions. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A shift from red to green fluorescence indicates a decrease in mitochondrial membrane potential.

Visualizations

Cytotoxicity_Pathway PSI_7409 High Concentration PSI-7409 Mito_Polymerase Mitochondrial RNA Polymerase (POLRMT) Inhibition PSI_7409->Mito_Polymerase Mito_Dysfunction Mitochondrial Dysfunction Mito_Polymerase->Mito_Dysfunction ROS Increased ROS Production Mito_Dysfunction->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Caspase Caspase Activation Apoptosis->Caspase Cell_Death Cell Death Caspase->Cell_Death Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Concentration Is concentration optimized? Start->Check_Concentration Optimize_Dose Perform dose-response (EC50/CC50) Check_Concentration->Optimize_Dose No Check_Time Is exposure time minimal? Check_Concentration->Check_Time Yes Optimize_Dose->Check_Time Reduce_Time Reduce incubation time Check_Time->Reduce_Time No Consider_Antioxidant Consider antioxidant co-treatment (e.g., NAC) Check_Time->Consider_Antioxidant Yes Reduce_Time->Consider_Antioxidant End Reduced Cytotoxicity Consider_Antioxidant->End

References

Validation & Comparative

In Vitro Efficacy Showdown: PSI-7409 vs. Sofosbuvir in the Fight Against HCV

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of two key molecules in the inhibition of Hepatitis C virus replication, supported by experimental data and methodologies.

This guide provides a comprehensive in vitro comparison of PSI-7409 and its prodrug, sofosbuvir (B1194449), for researchers, scientists, and drug development professionals. We delve into their mechanisms of action, comparative efficacy against various Hepatitis C virus (HCV) genotypes, and the experimental protocols used to determine their potency.

Mechanism of Action: A Tale of Activation

Sofosbuvir (formerly PSI-7977) is a nucleotide analog prodrug that requires intracellular metabolism to exert its antiviral effect.[1][2][3] Upon entering a hepatocyte, sofosbuvir is converted to its active 5'-triphosphate metabolite, PSI-7409 (also known as GS-461203).[1][4][5] This active form, PSI-7409, acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[2][3] By mimicking the natural uridine (B1682114) nucleotide, PSI-7409 is incorporated into the nascent viral RNA strand, leading to chain termination and halting viral replication.[3][6] Therefore, the in vitro efficacy of sofosbuvir is intrinsically linked to the intracellular concentration and activity of PSI-7409.

Quantitative Efficacy Comparison

The following table summarizes the in vitro efficacy of PSI-7409 and sofosbuvir against various HCV genotypes. The data is presented as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the concentration of the compound required to inhibit 50% of viral replication or enzyme activity, respectively. Lower values indicate higher potency.

CompoundAssay TypeTargetHCV Genotype/SubtypeEC50 / IC50 (nM)Reference(s)
PSI-7409 Enzymatic AssayNS5B Polymerase1b (Con1)1600[4][5]
Enzymatic AssayNS5B Polymerase2a (JFH1)2800[4][5]
Enzymatic AssayNS5B Polymerase3a700[4][5]
Enzymatic AssayNS5B Polymerase4a2600[4][5]
Sofosbuvir Replicon AssayViral Replication1a≤15[7]
Replicon AssayViral Replication1b102[8]
Replicon AssayViral Replication2a29[8][9]
Replicon AssayViral Replication2bPotent activity[10]
Replicon AssayViral Replication3a81[8][10]
Replicon AssayViral Replication4a~130[8][9]
Replicon AssayViral Replication5a≤15[7]

Experimental Protocols

The in vitro efficacy of PSI-7409 and sofosbuvir is typically evaluated using enzymatic assays and cell-based replicon assays.

HCV NS5B Polymerase Enzymatic Assay (for PSI-7409)

This assay directly measures the inhibitory effect of PSI-7409 on the enzymatic activity of the HCV NS5B RNA-dependent RNA polymerase.

Methodology:

  • Enzyme and Template Preparation: Recombinant HCV NS5B polymerase from different genotypes is purified. A synthetic RNA template and primer are used to initiate RNA synthesis.

  • Reaction Mixture: The assay is conducted in a reaction mixture containing the purified NS5B enzyme, RNA template/primer, ribonucleoside triphosphates (rNTPs, including a radiolabeled or fluorescently labeled rNTP), and varying concentrations of the inhibitor (PSI-7409).

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for RNA synthesis.

  • Quenching and Detection: The reaction is stopped, and the newly synthesized RNA is captured, typically on a filter membrane. The amount of incorporated labeled rNTP is quantified using a scintillation counter or fluorescence reader.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

HCV Replicon Assay (for Sofosbuvir)

This cell-based assay measures the ability of sofosbuvir to inhibit HCV RNA replication within human hepatoma cells (e.g., Huh-7).

Methodology:

  • Cell Culture: Huh-7 cells harboring a subgenomic or full-length HCV replicon are cultured. These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.

  • Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with various concentrations of sofosbuvir.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the prodrug sofosbuvir to be metabolized into its active form, PSI-7409.[8]

  • Quantification of Replication:

    • Luciferase Assay: If a luciferase reporter is used, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.[8]

    • RT-qPCR: Alternatively, total cellular RNA can be extracted, and the level of HCV RNA can be quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

  • Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or resazurin-based assay) is performed to determine the concentration of the compound that is toxic to the host cells (CC50). This ensures that the observed reduction in replication is due to specific antiviral activity and not cell death.[8][10]

  • Data Analysis: The EC50 value is calculated by determining the concentration of sofosbuvir that reduces HCV replicon levels by 50% compared to untreated cells.

Signaling Pathways and Experimental Workflows

In_Vitro_Efficacy_Workflow cluster_sofosbuvir Sofosbuvir (Prodrug) Evaluation cluster_psi7409 PSI-7409 (Active Metabolite) Evaluation Sofosbuvir Sofosbuvir (PSI-7977) Hepatocyte Hepatoma Cells (e.g., Huh-7) Sofosbuvir->Hepatocyte Treatment Metabolism Intracellular Metabolism Hepatocyte->Metabolism PSI7409 PSI-7409 (Active Metabolite) Metabolism->PSI7409 RepliconAssay HCV Replicon Assay PSI7409->RepliconAssay Inhibition EC50 EC50 Determination RepliconAssay->EC50 Data PSI7409_direct PSI-7409 EnzymeAssay NS5B Polymerase Enzymatic Assay PSI7409_direct->EnzymeAssay Inhibition IC50 IC50 Determination EnzymeAssay->IC50 Data

Caption: Experimental workflows for evaluating the in vitro efficacy of sofosbuvir and PSI-7409.

Conclusion

Both PSI-7409 and its prodrug sofosbuvir are highly effective at inhibiting HCV replication in vitro. PSI-7409 directly inhibits the HCV NS5B polymerase with high potency, as demonstrated in enzymatic assays. Sofosbuvir, after intracellular conversion to PSI-7409, shows potent, pan-genotypic activity in cell-based replicon systems. The data presented in this guide highlights the critical role of intracellular metabolism in the antiviral activity of sofosbuvir and provides a basis for understanding its powerful clinical efficacy. The detailed experimental protocols serve as a valuable resource for researchers in the field of antiviral drug discovery and development.

References

A Head-to-Head Comparison of PSI-7409 and Other Nucleotide Analogs for Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pioneering Hepatitis C virus (HCV) nucleotide analog inhibitor PSI-7409, the active triphosphate form of sofosbuvir (B1194449), against other notable nucleotide analogs: mericitabine, balapiravir (B1667718), and IDX-184. The following sections detail their mechanisms of action, in vitro efficacy, resistance profiles, and selectivity, supported by experimental data and protocols to aid in research and development.

Mechanism of Action: Targeting the Heart of Viral Replication

Nucleotide analogs are a class of direct-acting antivirals (DAAs) that target the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1] These drugs mimic natural nucleotides and, upon incorporation into the growing viral RNA strand, lead to chain termination, thus halting replication.[2]

PSI-7409, the active metabolite of the prodrug sofosbuvir (formerly PSI-7977 or GS-7977), is a uridine (B1682114) nucleotide analog.[3] After intracellular phosphorylation, it acts as a non-obligate chain terminator.[4] Mericitabine (RG7128) is a cytidine (B196190) analog, while balapiravir (R1626) is a prodrug of a cytidine analog. IDX-184 is a liver-targeted prodrug of 2'-methylguanosine monophosphate.

dot

Mechanism_of_Action cluster_Hepatocyte Hepatocyte cluster_HCV_Replication HCV Replication Complex Prodrug Nucleotide Analog Prodrug (e.g., Sofosbuvir) Active_TP Active Triphosphate (e.g., PSI-7409) Cellular_Kinases Cellular Kinases Prodrug->Cellular_Kinases Metabolism NS5B HCV NS5B Polymerase Active_TP->NS5B Incorporation Cellular_Kinases->Active_TP Growing_RNA Nascent RNA Strand NS5B->Growing_RNA RNA Synthesis RNA_Template Viral RNA Template RNA_Template->NS5B Chain_Termination Chain Termination Growing_RNA->Chain_Termination

Caption: Intracellular activation and mechanism of action of nucleotide analog polymerase inhibitors.

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the in vitro activity of PSI-7409 and other nucleotide analogs against HCV. It is important to note that direct comparisons can be challenging due to variations in experimental conditions between studies.

Table 1: Inhibition of HCV NS5B Polymerase (IC50, µM)

CompoundGenotype 1bGenotype 2aGenotype 3aGenotype 4aReference
PSI-7409 1.62.80.72.6

IC50 (50% inhibitory concentration) values represent the concentration of the compound required to inhibit the activity of the HCV NS5B polymerase by 50% in biochemical assays.

Table 2: Inhibition of HCV Replication in Replicon Assays (EC50, µM)

Compound (Prodrug)Genotype 1aGenotype 1bGenotype 2aReference
Sofosbuvir (PSI-7977) ActiveActiveActive[3]
Mericitabine (RG7128) Moderate Potency--
IDX-184 ---[5]

EC50 (50% effective concentration) values represent the concentration of the compound required to inhibit HCV RNA replication by 50% in cell-based replicon assays.

Selectivity and Cytotoxicity

An ideal antiviral agent should exhibit high potency against the viral target with minimal off-target effects on host cellular processes.

Table 3: Selectivity Profile of PSI-7409

Human PolymeraseIC50 (µM)Reference
DNA Polymerase α550[4]
DNA Polymerase β>1000[4]
DNA Polymerase γ>1000[4]
RNA Polymerase IINo significant inhibition[4]

PSI-7409 demonstrates a high degree of selectivity for the HCV NS5B polymerase over human DNA and RNA polymerases, indicating a favorable safety profile at the cellular level.[4]

Resistance Profile

The development of drug resistance is a critical consideration in antiviral therapy. Nucleotide analogs generally have a high barrier to resistance.

  • PSI-7409 (Sofosbuvir): The primary resistance-associated substitution (RAS) for sofosbuvir is S282T in the NS5B polymerase active site.[3] This mutation confers reduced susceptibility to sofosbuvir but also impairs the replication fitness of the virus, making it rare in clinical settings.[3]

  • Other Nucleotide Analogs: While in development, some other nucleotide analogs were also noted to have a high barrier to resistance. However, clinical development for several of these agents was halted for reasons other than resistance, such as toxicity or lack of superior efficacy.

Experimental Protocols

The following are summaries of the key experimental protocols used to generate the data presented in this guide.

HCV NS5B Polymerase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HCV NS5B polymerase.

dot

NS5B_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Buffer, MgCl2, DTT, NTPs) Start->Prepare_Reaction Add_Enzyme Add Purified NS5B Polymerase Prepare_Reaction->Add_Enzyme Add_Template Add RNA Template/ Primer Add_Enzyme->Add_Template Add_Inhibitor Add Test Compound (e.g., PSI-7409) Add_Template->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction (e.g., with EDTA) Incubate->Stop_Reaction Quantify_Product Quantify RNA Product (e.g., Scintillation Counting) Stop_Reaction->Quantify_Product Analyze_Data Analyze Data (Calculate IC50) Quantify_Product->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an HCV NS5B polymerase inhibition assay.

Detailed Methodology:

  • Reaction Mixture: A typical reaction mixture contains a buffer (e.g., 20 mM Tris-HCl, pH 7.5), salts (e.g., 50 mM NaCl, 5 mM MgCl2), a reducing agent (e.g., 1 mM DTT), ribonucleoside triphosphates (NTPs), including a radiolabeled NTP (e.g., [α-32P]GTP), and a template/primer such as poly(A)/oligo(U).[6]

  • Enzyme and Inhibitor: Purified recombinant NS5B polymerase is added to the reaction mixture along with varying concentrations of the test compound (e.g., PSI-7409).

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for RNA synthesis.

  • Quenching: The reaction is stopped by the addition of a quenching solution containing EDTA.

  • Quantification: The newly synthesized radiolabeled RNA is captured (e.g., on a filter membrane) and quantified using scintillation counting.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-drug control, and the IC50 value is determined by non-linear regression analysis.

HCV Replicon Assay

This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma (Huh-7) cells.

Detailed Methodology:

  • Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are used. These replicons contain the HCV non-structural proteins necessary for replication and often a reporter gene, such as luciferase.[7]

  • Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test compound.

  • Incubation: The cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the expression of the reporter gene.

  • Quantification of Replication:

    • Luciferase Assay: If a luciferase reporter is used, the cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the level of HCV RNA replication.

    • RT-qPCR: Alternatively, total cellular RNA can be extracted, and HCV RNA levels can be quantified using reverse transcription-quantitative PCR (RT-qPCR).

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces HCV replication (as measured by luciferase activity or RNA levels) by 50% compared to untreated control cells.

Cytotoxicity Assay

This assay is performed in parallel with the replicon assay to determine the concentration of the test compound that is toxic to the host cells.

Detailed Methodology:

  • Cell Culture and Treatment: Parental Huh-7 cells (not containing the replicon) are seeded and treated with the same concentrations of the test compound as in the replicon assay.[8]

  • Incubation: Cells are incubated for the same duration as the replicon assay.

  • Viability Measurement: Cell viability is assessed using various methods, such as the MTT or MTS assay, which measures mitochondrial metabolic activity, or a neutral red uptake assay.[9]

  • Data Analysis: The CC50 (50% cytotoxic concentration) is calculated as the concentration of the compound that reduces cell viability by 50%. The selectivity index (SI) is then determined by dividing the CC50 by the EC50 (SI = CC50/EC50), with a higher SI value indicating a more favorable therapeutic window.

Concluding Remarks

PSI-7409, the active form of sofosbuvir, has demonstrated potent and pan-genotypic anti-HCV activity with a high barrier to resistance and an excellent selectivity profile. While other nucleotide analogs such as mericitabine, balapiravir, and IDX-184 showed promise in early development, their clinical progression was hampered by factors including toxicity or a lack of superior efficacy compared to other emerging therapies. The comprehensive data available for PSI-7409, supported by robust experimental methodologies, has solidified its position as a cornerstone of modern HCV treatment. This guide provides a framework for the continued evaluation and development of novel nucleotide analog inhibitors against HCV and other viral pathogens.

References

Potency of PSI-7409 Across Hepatitis C Virus Genotypes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activity of PSI-7409, the active triphosphate metabolite of the antiviral drug sofosbuvir (B1194449), against various Hepatitis C Virus (HCV) NS5B polymerases. The data presented herein, supported by detailed experimental protocols, offers valuable insights into the pan-genotypic efficacy of this critical antiviral agent.

PSI-7409 demonstrates potent inhibitory activity across multiple HCV genotypes by targeting the highly conserved NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1][2] This direct-acting antiviral functions as a chain terminator, effectively halting the synthesis of viral RNA.[3] The following sections present a quantitative comparison of its half-maximal inhibitory concentration (IC50) against polymerases from different HCV genotypes, alongside the methodology used to determine these values.

Comparative Inhibitory Activity of PSI-7409

The in vitro efficacy of PSI-7409 was evaluated against recombinant NS5B polymerases from HCV genotypes 1b, 2a, 3a, and 4a. The IC50 values, summarized in the table below, indicate the concentration of PSI-7409 required to inhibit 50% of the polymerase activity.

HCV GenotypeNS5B Polymerase VariantIC50 (μM)
Genotype 1bCon11.6[4][5]
Genotype 2aJFH-12.8[4][5]
Genotype 3a0.7[4][5]
Genotype 4a2.6[4][5]

Data sourced from in vitro studies measuring the incorporation of radiolabeled nucleotides.

The results highlight that PSI-7409 is a potent inhibitor of all tested HCV genotypes, with the lowest IC50 value observed against the genotype 3a polymerase.[4][5] This pan-genotypic activity is a key characteristic of many NS5B polymerase inhibitors due to the highly conserved nature of the enzyme's active site across different HCV genotypes.[6]

Experimental Protocol: HCV NS5B Polymerase Inhibition Assay

The IC50 values presented were determined using a standardized in vitro HCV RNA-dependent RNA polymerase (RdRp) assay. The methodology is outlined below.

Objective: To quantify the inhibitory effect of PSI-7409 on the activity of recombinant HCV NS5B polymerases from various genotypes.

Materials:

  • Recombinant C-terminally truncated NS5B (NS5BΔ21) polymerases from HCV genotypes 1b (Con1), 2a (JFH-1), 3a, and 4a.[3]

  • PSI-7409 (active triphosphate form).

  • HCV Internal Ribosome Entry Site (IRES) as the RNA template.[3]

  • Nucleoside triphosphates (ATP, GTP, CTP, UTP).

  • Radiolabeled [α-³²P]UTP.[3]

  • Reaction buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.2 U/µl RNasin.[7]

  • Stop solution.

  • Scintillation proximity assay (SPA) beads or similar method for quantification.

Procedure:

  • Reaction Setup: The assay is typically performed in a 96-well plate format.[7]

  • Incubation: Increasing concentrations of PSI-7409 are pre-incubated with the recombinant NS5BΔ21 polymerase for a specified period at room temperature.[3][8]

  • Initiation: The polymerase reaction is initiated by adding a mixture of the RNA template (HCV IRES), the four essential nucleoside triphosphates, including [α-³²P]UTP.[3][7]

  • Elongation and Termination: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C or 37°C) for a defined time (e.g., 60 or 90 minutes).[7][8] During this time, the polymerase incorporates nucleotides into newly synthesized RNA strands. The presence of PSI-7409 leads to premature chain termination.

  • Quenching: The reaction is stopped by the addition of a stop solution.[7]

  • Quantification: The amount of incorporated radiolabeled UTP is measured using a suitable method like phosphorimaging or a scintillation counter.[3]

  • Data Analysis: The polymerase activity at each concentration of PSI-7409 is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the dose-response data to a non-linear regression curve.[3]

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - HCV NS5B Polymerase - PSI-7409 dilutions - RNA Template (IRES) - NTPs ([α-³²P]UTP) preincubation Pre-incubation: NS5B + PSI-7409 reagents->preincubation Add to plate initiation Reaction Initiation: Add RNA Template & NTPs preincubation->initiation elongation Elongation & Termination initiation->elongation quenching Quench Reaction elongation->quenching quantification Quantify [α-³²P]UTP Incorporation quenching->quantification ic50_calc Calculate IC50: Dose-Response Curve quantification->ic50_calc

Caption: Workflow for determining the IC50 of PSI-7409 against HCV NS5B polymerase.

Signaling Pathway of PSI-7409 Action

PSI-7409 is the pharmacologically active form of the prodrug sofosbuvir (also known as PSI-7977).[5] Sofosbuvir is administered orally and undergoes intracellular metabolism to be converted into PSI-7409. Once formed, PSI-7409 acts as a competitive inhibitor of the natural nucleotide (UTP), leading to the termination of the growing RNA chain and inhibition of viral replication.

signaling_pathway cluster_cell Hepatocyte cluster_replication HCV Replication Complex sofosbuvir Sofosbuvir (PSI-7977) (Prodrug) metabolism Intracellular Metabolism sofosbuvir->metabolism Enzymatic conversion psi7409 PSI-7409 (Active Triphosphate) metabolism->psi7409 ns5b HCV NS5B Polymerase psi7409->ns5b Competitive Inhibition rna_synthesis Viral RNA Synthesis psi7409->rna_synthesis Inhibits ns5b->rna_synthesis Catalyzes termination Chain Termination rna_synthesis->termination Incorporation of PSI-7409 leads to

Caption: Mechanism of action for PSI-7409 in inhibiting HCV replication.

References

PSI-7409: A Potent Inhibitor Against Sofosbuvir-Resistant HCV Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Foster City, CA – December 10, 2025 – This comparison guide provides a comprehensive analysis of the in vitro activity of PSI-7409, the active triphosphate metabolite of the direct-acting antiviral sofosbuvir (B1194449), against Hepatitis C Virus (HCV) variants harboring resistance-associated substitutions to sofosbuvir. The data presented herein demonstrates that while the primary sofosbuvir resistance mutation, S282T in the NS5B polymerase, confers a modest level of resistance, PSI-7409 retains significant activity, supporting the high barrier to resistance of sofosbuvir-based therapies.

Executive Summary

PSI-7409 is a uridine (B1682114) nucleotide analog that acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. Sofosbuvir, a prodrug, is intracellularly metabolized to PSI-7409. Resistance to sofosbuvir is primarily associated with the S282T substitution in the NS5B polymerase. This guide presents comparative data on the inhibitory activity of PSI-7409 against wild-type and sofosbuvir-resistant HCV genotypes. The findings indicate that while the S282T mutation leads to a discernible increase in the concentration of the inhibitor required for viral suppression, the level of resistance is modest, and the mutant virus exhibits reduced replicative fitness.

Data Presentation

The following tables summarize the in vitro activity of PSI-7409 and its prodrug, sofosbuvir (PSI-7977), against wild-type and mutant HCV.

Table 1: In Vitro Activity of PSI-7409 against Wild-Type HCV NS5B Polymerase

HCV GenotypeNS5B Polymerase VariantIC50 (μM)
1b (Con1)Wild-Type1.6[1]
2a (JFH-1)Wild-Type2.8[1]
3aWild-Type0.7[1]
4aWild-Type2.6[1]

Table 2: In Vitro Activity of Sofosbuvir (PSI-7977) against Wild-Type and S282T Mutant HCV Replicons

HCV GenotypeNS5B MutationEC50 (nM) - Wild-TypeFold-Change in EC50 vs. Wild-Type
1aS282T32 - 130 (range)13
1bS282T32 - 130 (range)7.8
2aS282T32 - 130 (range)~2
Multiple GenotypesS282TN/A2.4 - 18[2]

EC50 values for the prodrug sofosbuvir (PSI-7977) are presented as they are more commonly reported in replicon-based assays. The fold-change in resistance is considered representative of the activity of the active metabolite, PSI-7409.

Experimental Protocols

HCV Replicon Assay

The antiviral activity of sofosbuvir is determined using HCV replicon assays. These assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor subgenomic HCV RNA molecules (replicons) capable of autonomous replication.

Materials:

  • Huh-7 cells harboring HCV replicons (e.g., genotype 1b, 1a, or 2a)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, nonessential amino acids, and antibiotics

  • G418 (for selection of replicon-containing cells)

  • Test compounds (e.g., sofosbuvir)

  • Luciferase assay reagent (if using a reporter replicon)

  • 96-well plates

Procedure:

  • Cell Seeding: Plate Huh-7 cells containing the HCV replicon in 96-well plates at a predetermined density.

  • Compound Addition: The following day, add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the plates for a specified period (typically 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Endpoint Measurement:

    • For replicons containing a reporter gene (e.g., luciferase), lyse the cells and measure the reporter activity according to the manufacturer's instructions.

    • For non-reporter replicons, total RNA can be extracted and HCV RNA levels quantified using real-time RT-PCR.

  • Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that reduces HCV replicon replication by 50%, by plotting the percentage of inhibition against the compound concentration.

HCV NS5B Polymerase Inhibition Assay

The direct inhibitory activity of PSI-7409 on the HCV NS5B polymerase is assessed using an in vitro enzymatic assay.

Materials:

  • Purified recombinant HCV NS5B polymerase

  • RNA template (e.g., poly(A) or a heteropolymeric template)

  • RNA primer (e.g., oligo(U))

  • Ribonucleoside triphosphates (ATP, CTP, GTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP)

  • Reaction buffer containing Tris-HCl, MgCl₂, DTT, and KCl

  • PSI-7409

  • Scintillation counter or phosphorimager

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, RNA template/primer, and varying concentrations of PSI-7409.

  • Enzyme Addition: Add the purified HCV NS5B polymerase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection of RNA Synthesis: The amount of newly synthesized RNA is quantified by measuring the incorporation of the radiolabeled rNTP. This can be done by spotting the reaction mixture onto a filter membrane, washing away unincorporated nucleotides, and measuring the retained radioactivity using a scintillation counter or by gel electrophoresis followed by phosphorimaging[3].

  • Data Analysis: Determine the 50% inhibitory concentration (IC50), the concentration of PSI-7409 that reduces the NS5B polymerase activity by 50%, by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

Sofosbuvir_Activation_Pathway Sofosbuvir Sofosbuvir (PSI-7977) (Prodrug) Metabolite_X Intermediate Metabolite Sofosbuvir->Metabolite_X Cathepsin A / CES1 Monophosphate Monophosphate Metabolite Metabolite_X->Monophosphate HINT1 Diphosphate Diphosphate Metabolite Monophosphate->Diphosphate UMP-CMPK PSI7409 PSI-7409 (Active Triphosphate) Diphosphate->PSI7409 NDPK

Caption: Intracellular metabolic activation pathway of sofosbuvir to its active form, PSI-7409.

HCV_Replication_and_Inhibition cluster_host_cell Hepatocyte HCV_RNA_plus HCV Genomic RNA (+) HCV_RNA_minus Negative-strand RNA (-) (Replicative Intermediate) HCV_RNA_plus->HCV_RNA_minus Translation & RNA Synthesis NS5B NS5B Polymerase HCV_RNA_minus->NS5B Nascent_RNA Nascent Viral RNA (+) HCV_RNA_minus->Nascent_RNA NS5B->Nascent_RNA RNA Synthesis Chain_Termination Chain Termination NS5B->Chain_Termination PSI7409 PSI-7409 PSI7409->NS5B PSI7409->Chain_Termination

References

Comparative Analysis of PSI-7409 and its Diastereoisomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the potent anti-Hepatitis C Virus (HCV) agent PSI-7409 and its diastereoisomer. PSI-7409 is the pharmacologically active triphosphate metabolite of the blockbuster drug sofosbuvir (B1194449) (PSI-7977). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

Executive Summary

PSI-7409 is a uridine (B1682114) nucleotide analog that acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. Its parent prodrug, sofosbuvir, is a single diastereoisomer (PSI-7977) that is efficiently metabolized to PSI-7409 intracellularly. A diastereoisomeric prodrug, PSI-7976, is significantly less potent due to a stereospecific initial step in the metabolic activation pathway, leading to lower intracellular concentrations of the active triphosphate, PSI-7409. This guide delves into the comparative antiviral activity, mechanism of action, and the underlying reasons for the differential efficacy of the parent diastereoisomeric prodrugs.

Data Presentation

Table 1: In Vitro Inhibitory Activity of PSI-7409 against HCV NS5B Polymerase
HCV GenotypeIC₅₀ (µM)
Genotype 1b1.6
Genotype 2a2.8
Genotype 3a0.7
Genotype 4a2.6
Table 2: Comparative Efficacy of Diastereoisomeric Prodrugs in HCV Replicon Assays
CompoundCell TypeKey Metabolizing EnzymeIntracellular PSI-7409 ConcentrationAntiviral Potency
PSI-7977 (Sofosbuvir) Clone A (Huh-7)Cathepsin AHighMore Potent
PSI-7976 Clone A (Huh-7)Cathepsin ALowLess Potent
PSI-7977 (Sofosbuvir) Primary Human HepatocytesCathepsin A & Carboxylesterase 1HighPotent
PSI-7976 Primary Human HepatocytesCathepsin A & Carboxylesterase 1Similar to PSI-7977Potent

This table highlights that the difference in potency between the diastereoisomeric prodrugs is cell-type dependent and linked to the expression of the activating enzymes, Cathepsin A (CatA) and Carboxylesterase 1 (CES1). In cells expressing only CatA, PSI-7977 is a preferred substrate, leading to higher intracellular concentrations of the active PSI-7409 and thus greater antiviral activity.

Mechanism of Action and Metabolic Activation

PSI-7409 functions as a competitive inhibitor of the natural substrate (UTP) for the HCV NS5B polymerase. Upon incorporation into the nascent viral RNA chain, the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar sterically hinder the addition of the subsequent nucleotide, leading to premature chain termination and inhibition of viral replication.

The metabolic activation of the phosphoramidate (B1195095) prodrugs, PSI-7977 and its diastereoisomer PSI-7976, to the active triphosphate PSI-7409 is a multi-step intracellular process. This pathway is a critical determinant of the overall antiviral efficacy.

cluster_Prodrugs Diastereoisomeric Prodrugs cluster_Metabolism Intracellular Metabolism cluster_Action Mechanism of Action PSI_7977 PSI-7977 (Sofosbuvir) Hydrolysis Carboxyl Ester Hydrolysis (Cathepsin A / Carboxylesterase 1) PSI_7977->Hydrolysis More efficient with CatA PSI_7976 PSI-7976 PSI_7976->Hydrolysis Less efficient with CatA Intermediate Alaninyl Phosphate Metabolite (PSI-352707) Hydrolysis->Intermediate Hint1 Amino Acid Moiety Removal (Histidine Triad Nucleotide-Binding Protein 1) Intermediate->Hint1 PSI_7411 Monophosphate (PSI-7411) Hint1->PSI_7411 UMP_CMP_Kinase Phosphorylation (UMP-CMP Kinase) PSI_7411->UMP_CMP_Kinase PSI_7410 Diphosphate (PSI-7410) UMP_CMP_Kinase->PSI_7410 NDPK Phosphorylation (Nucleoside Diphosphate Kinase) PSI_7410->NDPK PSI_7409 Active Triphosphate (PSI-7409) NDPK->PSI_7409 NS5B HCV NS5B RNA Polymerase PSI_7409->NS5B Inhibits Replication Viral RNA Replication NS5B->Replication Termination Chain Termination Replication->Termination

Metabolic activation pathway of sofosbuvir and its diastereoisomer.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of compounds against the HCV NS5B RNA-dependent RNA polymerase.

Materials:

  • Recombinant HCV NS5B polymerase (genotype-specific)

  • RNA template (e.g., poly(A) or a heteropolymeric sequence)

  • RNA primer (e.g., oligo(U))

  • Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

  • Radiolabeled rNTP (e.g., [α-³²P]UTP)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • Test compounds (PSI-7409 and its diastereoisomer triphosphate)

  • Stop solution (e.g., 50 mM EDTA)

  • Filter plates (e.g., DE81)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a reaction plate, combine the assay buffer, recombinant NS5B polymerase, and the RNA template/primer.

  • Add the test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature (e.g., 30°C).

  • Initiate the polymerase reaction by adding a mixture of rNTPs, including the radiolabeled rNTP.

  • Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at the optimal temperature.

  • Terminate the reaction by adding the stop solution.

  • Transfer the reaction mixture to a filter plate to capture the newly synthesized radiolabeled RNA.

  • Wash the filter plate to remove unincorporated radiolabeled rNTPs.

  • Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the no-compound control and determine the IC₅₀ value by non-linear regression analysis.

start Start prep_compounds Prepare Compound Dilutions start->prep_compounds prep_reaction Prepare Reaction Mix (Polymerase, Template/Primer) start->prep_reaction add_compounds Add Compounds to Reaction Mix prep_compounds->add_compounds prep_reaction->add_compounds pre_incubate Pre-incubate add_compounds->pre_incubate initiate_reaction Initiate Reaction with rNTPs (including radiolabeled rNTP) pre_incubate->initiate_reaction incubate Incubate initiate_reaction->incubate terminate_reaction Terminate Reaction (add EDTA) incubate->terminate_reaction capture_rna Capture RNA on Filter Plate terminate_reaction->capture_rna wash Wash to Remove Unincorporated rNTPs capture_rna->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Workflow for the HCV NS5B polymerase inhibition assay.
HCV Replicon Assay

This assay measures the antiviral activity of compounds in a cell-based system that mimics HCV RNA replication.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., containing a luciferase reporter gene)

  • Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and antibiotics)

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

  • Cell viability assay kit (e.g., MTS or CellTiter-Glo)

Procedure:

  • Seed the HCV replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the test compounds.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, perform a cell viability assay to assess the cytotoxicity of the compounds.

  • To measure HCV replication, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the no-compound control and determine the EC₅₀ (50% effective concentration) value.

  • Concurrently, determine the CC₅₀ (50% cytotoxic concentration) from the cell viability assay to calculate the selectivity index (SI = CC₅₀/EC₅₀).

start Start seed_cells Seed HCV Replicon Cells start->seed_cells adhere Allow Cells to Adhere seed_cells->adhere prep_compounds Prepare Compound Dilutions adhere->prep_compounds treat_cells Treat Cells with Compounds prep_compounds->treat_cells incubate Incubate (e.g., 72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (Determine CC50) incubate->viability_assay luciferase_assay Perform Luciferase Assay (Measure HCV Replication) incubate->luciferase_assay calculate_si Calculate Selectivity Index (SI = CC50 / EC50) viability_assay->calculate_si analyze_ec50 Calculate % Inhibition and EC50 luciferase_assay->analyze_ec50 analyze_ec50->calculate_si end End calculate_si->end

Workflow for the HCV replicon assay.

Conclusion

The superior antiviral activity of sofosbuvir (PSI-7977) over its diastereoisomer, PSI-7976, is a clear demonstration of the critical role of stereochemistry in drug design and metabolic activation. The primary determinant of this difference in efficacy lies in the stereospecificity of the initial intracellular hydrolysis step, which results in significantly higher concentrations of the active triphosphate, PSI-7409, from sofosbuvir in key target cells. PSI-7409 itself is a potent pan-genotypic inhibitor of the HCV NS5B polymerase. This guide provides researchers with the foundational data and experimental frameworks to further investigate nucleotide analog inhibitors and their metabolic pathways.

A Comparative Guide to the Performance of PSI-7409 and Other Direct-Acting Antivirals Against Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and clinical performance of PSI-7409, the active metabolite of sofosbuvir (B1194449), against other leading direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV). The data presented is intended to inform research and development efforts in the field of antiviral drug discovery.

Executive Summary

PSI-7409, a nucleotide analog inhibitor of the HCV NS5B polymerase, demonstrates potent and pan-genotypic activity. Its prodrug, sofosbuvir, is a cornerstone of modern HCV therapy. This guide benchmarks PSI-7409's performance against other key classes of DAAs, including NS3/4A protease inhibitors, NS5A inhibitors, and other NS5B polymerase inhibitors. The comparison encompasses in vitro potency (EC50 values), resistance profiles, and clinical efficacy (Sustained Virologic Response - SVR).

Data Presentation: In Vitro Potency of Direct-Acting Antivirals

The following tables summarize the 50% effective concentration (EC50) values of PSI-7409 (via its prodrug sofosbuvir) and other prominent DAAs against various HCV genotypes in replicon assays. Lower EC50 values indicate higher potency.

Table 1: EC50 Values of NS5B Polymerase Inhibitors

CompoundClassHCV Genotype 1a (EC50, nM)HCV Genotype 1b (EC50, nM)HCV Genotype 2a (EC50, nM)HCV Genotype 3a (EC50, nM)HCV Genotype 4a (EC50, nM)
Sofosbuvir (prodrug of PSI-7409)Nucleotide Analog40 - 9290 - 11029 - 5050 - 8140 - 130
DasabuvirNon-Nucleoside7.71.8>20,000>20,000>20,000

Table 2: EC50 Values of NS5A Inhibitors

CompoundClassHCV Genotype 1a (EC50, nM)HCV Genotype 1b (EC50, nM)HCV Genotype 3a (EC50, pM)HCV Genotype 4a (EC50, nM)HCV Genotype 5a (EC50, nM)HCV Genotype 6a (EC50, nM)
LedipasvirNS5A Inhibitor0.0310.004-0.110.231.1
Daclatasvir (B1663022)NS5A Inhibitor0.001 - 0.050.001 - 0.009120 - 870---
VelpatasvirNS5A Inhibitor0.0190.018-0.0250.0180.041

Table 3: EC50 Values of NS3/4A Protease Inhibitors

CompoundClassHCV Genotype 1a (EC50, nM)HCV Genotype 1b (EC50, nM)
SimeprevirNS3/4A Protease Inhibitor0.51.4
BoceprevirNS3/4A Protease Inhibitor200100
TelaprevirNS3/4A Protease Inhibitor35080

Resistance Profiles

The development of resistance is a critical factor in antiviral therapy. The table below outlines key resistance-associated substitutions (RASs) for each class of DAA and their impact on antiviral activity.

Table 4: Key Resistance-Associated Substitutions and Fold-Change in EC50

DAA ClassDrug ExampleKey RASsFold-Change in EC50
NS5B Nucleotide Inhibitor SofosbuvirS282T2 to 18-fold
NS5B Non-Nucleoside Inhibitor DasabuvirC316Y, M414T, Y448C/H, S556G>900-fold for C316Y and Y448C/H in GT1a
NS5A Inhibitors Ledipasvir, Daclatasvir, VelpatasvirM28T/V, Q30E/H/R, L31M/V, Y93H/NCan be >1000-fold
NS3/4A Protease Inhibitors Simeprevir, Boceprevir, TelaprevirV36M, R155K, A156T, D168A/VVaries significantly; A156T can confer >120-fold resistance to boceprevir

Clinical Efficacy: A Head-to-Head Perspective

Direct head-to-head clinical trials provide the most robust comparison of therapeutic regimens. While PSI-7409 is not administered directly, the efficacy of its prodrug, sofosbuvir, in combination therapies is well-documented.

A matching-adjusted indirect comparison of clinical trials for HCV genotype 3 infection showed that a 12-week course of daclatasvir and sofosbuvir resulted in similar Sustained Virologic Response (SVR) rates at 12 weeks post-treatment compared to a 24-week regimen of sofosbuvir and ribavirin (B1680618) (88.8% vs. 85.2%, respectively)[1]. However, the daclatasvir-sofosbuvir combination was associated with a lower rate of adverse events[1].

Observational data from the British Columbia Hepatitis Testers Cohort for genotype 1 HCV patients suggested that sofosbuvir/ledipasvir is not inferior to sofosbuvir/velpatasvir in "easy-to-treat" patients, with treatment success rates of 95% and 97%, respectively[2].

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This protocol describes a common method for determining the 50% effective concentration (EC50) of an antiviral compound using a luciferase-based HCV replicon system.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and penicillin-streptomycin.

  • G418 (Geneticin) for maintaining replicon-bearing cells.

  • Test compound (e.g., PSI-7409) and control compounds (e.g., other DAAs).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Plate Huh-7 replicon cells in 96-well plates at a density that allows for logarithmic growth over the assay period.

  • Compound Addition: The following day, add serial dilutions of the test and control compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Activity Assay

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of the HCV NS5B polymerase.

Materials:

  • Purified recombinant HCV NS5B polymerase.

  • RNA template (e.g., poly(A) or a heteropolymeric template).

  • RNA primer (e.g., oligo(U)).

  • Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP).

  • Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP).

  • Reaction buffer containing MgCl₂, DTT, and a non-ionic detergent.

  • Test compound (e.g., PSI-7409) and control inhibitors.

  • Scintillation counter or phosphorimager.

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, NS5B polymerase, RNA template, and primer.

  • Inhibitor Addition: Add various concentrations of the test compound or control inhibitors to the reaction mixtures.

  • Initiation of Reaction: Start the polymerase reaction by adding the rNTP mix, including the radiolabeled rNTP.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 25-30°C) for a defined period (e.g., 60-120 minutes).

  • Termination and Precipitation: Stop the reaction by adding EDTA. Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA).

  • Quantification: Collect the precipitated RNA on a filter membrane and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition of polymerase activity for each compound concentration. Determine the 50% inhibitory concentration (IC50) value by plotting the percentage of inhibition against the compound concentration and fitting the data to a suitable dose-response model.

Mandatory Visualization

HCV_Replication_and_DAA_Targets cluster_host_cell Hepatocyte cluster_replication_complex Replication Complex (Membranous Web) cluster_DAAs Direct-Acting Antivirals (DAAs) Entry Entry & Uncoating Translation Translation & Polyprotein Processing Entry->Translation Viral RNA Replication RNA Replication Translation->Replication NS3_4A NS3/4A Protease NS5A NS5A NS5B NS5B Polymerase Replication->Translation New (+) RNA Assembly Virion Assembly Replication->Assembly New (+) RNA Release Release Assembly->Release HCV_Virion_Out New HCV Virions Release->HCV_Virion_Out Protease_Inhibitors NS3/4A Protease Inhibitors (e.g., Simeprevir) Protease_Inhibitors->NS3_4A Inhibit NS5A_Inhibitors NS5A Inhibitors (e.g., Ledipasvir) NS5A_Inhibitors->NS5A Inhibit NS5B_Inhibitors NS5B Polymerase Inhibitors (e.g., PSI-7409) NS5B_Inhibitors->NS5B Inhibit HCV_Virion_In HCV Virion HCV_Virion_In->Entry HCV_Replicon_Assay_Workflow start Start seed_cells Seed Huh-7 Replicon Cells in 96-well plate start->seed_cells add_compounds Add Serial Dilutions of Test Compounds seed_cells->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_luciferase Measure Luciferase Activity (Luminometer) lyse_cells->measure_luciferase analyze_data Data Analysis measure_luciferase->analyze_data ec50 Determine EC50 Value analyze_data->ec50 end End ec50->end NS5B_Polymerase_Assay_Workflow start Start setup_reaction Set up Reaction Mix: NS5B, RNA template/primer, buffer start->setup_reaction add_inhibitor Add Test Compound setup_reaction->add_inhibitor initiate_reaction Initiate Reaction with rNTPs (including radiolabeled rNTP) add_inhibitor->initiate_reaction incubate Incubate at 25-30°C initiate_reaction->incubate terminate_reaction Terminate Reaction & Precipitate RNA incubate->terminate_reaction quantify Quantify Incorporated Radioactivity terminate_reaction->quantify analyze_data Data Analysis quantify->analyze_data ic50 Determine IC50 Value analyze_data->ic50 end End ic50->end

References

Reproducibility of Sofosbuvir's Antiviral Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the consistency of sofosbuvir's antiviral efficacy across various clinical studies, providing researchers, scientists, and drug development professionals with a comprehensive overview of its performance.

PSI-7409 is the active triphosphate metabolite of the prodrug sofosbuvir (B1194449) (also known as PSI-7977 or GS-7977). Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection. Its potent antiviral activity is attributed to the intracellular formation of PSI-7409, which acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, an enzyme crucial for viral replication. This guide examines the reproducibility of the antiviral effect of sofosbuvir by comparing its efficacy data from various key clinical trials and real-world observational studies. While direct inter-laboratory comparisons of PSI-7409 are scarce due to its intracellular nature, the extensive clinical data for sofosbuvir provides a robust dataset to assess the consistency of its therapeutic outcome in diverse patient populations and settings.

Comparative Efficacy of Sofosbuvir-Based Regimens

The antiviral efficacy of sofosbuvir is typically measured by the Sustained Virologic Response (SVR), defined as the absence of detectable HCV RNA in the blood 12 or 24 weeks after the completion of treatment. The following tables summarize the SVR rates from pivotal Phase 3 clinical trials and a real-world observational study, categorized by HCV genotype and patient characteristics.

Table 1: Sustained Virologic Response (SVR12) in Treatment-Naïve Patients

StudyHCV GenotypeTreatment RegimenDurationSVR12 RatePatient Population
NEUTRINO 1, 4, 5, 6Sofosbuvir + Peginterferon alfa-2a + Ribavirin (B1680618)12 weeks90%Non-cirrhotic and cirrhotic
FISSION 2, 3Sofosbuvir + Ribavirin12 weeks67%Non-cirrhotic and cirrhotic
POSITRON 2, 3Sofosbuvir + Ribavirin12 weeks78%Interferon-ineligible/intolerant, non-cirrhotic and cirrhotic
VALENCE 3Sofosbuvir + Ribavirin24 weeks85%Non-cirrhotic and cirrhotic
Real-World (Hawai'i) 1-6Sofosbuvir-based regimensVariousOverall lower than clinical trialsDiverse, multiethnic population

Table 2: Sustained Virologic Response (SVR12) in Treatment-Experienced Patients

StudyHCV GenotypeTreatment RegimenDurationSVR12 RatePatient Population
FUSION 2, 3Sofosbuvir + Ribavirin12 weeks50%Prior treatment failure, non-cirrhotic and cirrhotic
FUSION 2, 3Sofosbuvir + Ribavirin16 weeks73%Prior treatment failure, non-cirrhotic and cirrhotic
VALENCE 2Sofosbuvir + Ribavirin12 weeks87%Prior treatment failure, non-cirrhotic and cirrhotic
HCV-TARGET 3Sofosbuvir + Ribavirin24 weeks60% (with cirrhosis)Real-world, prior treatment failure

The data consistently demonstrates high SVR rates for sofosbuvir-based regimens across different HCV genotypes, particularly for genotypes 1, 2, 4, 5, and 6.[1][2] For genotype 3, longer treatment durations or the addition of other direct-acting antivirals are often required to achieve comparable efficacy, especially in treatment-experienced patients and those with cirrhosis.[3] Real-world studies have shown slightly lower SVR rates compared to the controlled environment of clinical trials, which can be attributed to a more diverse patient population with various comorbidities.[4]

Experimental Protocols

The methodologies employed in the pivotal clinical trials provide a framework for understanding the conditions under which the efficacy of sofosbuvir was evaluated.

NEUTRINO Study Protocol:

  • Objective: To evaluate the efficacy and safety of sofosbuvir in combination with peginterferon alfa-2a and ribavirin in treatment-naïve patients with HCV genotype 1, 4, 5, or 6.

  • Dosage: Sofosbuvir 400 mg once daily, peginterferon alfa-2a 180 µg once weekly, and weight-based ribavirin (1000 or 1200 mg daily).

  • Treatment Duration: 12 weeks.

  • Inclusion Criteria: Chronic HCV genotype 1, 4, 5, or 6 infection, treatment-naïve.

  • Primary Endpoint: SVR12.

FISSION Study Protocol:

  • Objective: To compare the efficacy and safety of a 12-week regimen of sofosbuvir plus ribavirin with a 24-week regimen of peginterferon alfa-2a plus ribavirin in treatment-naïve patients with HCV genotype 2 or 3.[5]

  • Dosage: Sofosbuvir 400 mg once daily with weight-based ribavirin.

  • Treatment Duration: 12 weeks for the sofosbuvir arm.[5]

  • Inclusion Criteria: Chronic HCV genotype 2 or 3 infection, treatment-naïve.

  • Primary Endpoint: SVR12.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of sofosbuvir and a typical workflow for a clinical trial evaluating its efficacy.

Sofosbuvir_Mechanism_of_Action cluster_cell Hepatocyte Sofosbuvir Sofosbuvir (Prodrug) Metabolite1 Monophosphate Metabolite Sofosbuvir->Metabolite1 Intracellular Metabolism Metabolite2 Diphosphate Metabolite Metabolite1->Metabolite2 PSI7409 PSI-7409 (Active Triphosphate) Metabolite2->PSI7409 NS5B HCV NS5B Polymerase PSI7409->NS5B Incorporation Chain_Termination Chain Termination PSI7409->Chain_Termination HCV_RNA HCV RNA Replication NS5B->HCV_RNA Chain_Termination->HCV_RNA Inhibition

Caption: Mechanism of action of sofosbuvir.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Genotype, Fibrosis Stage) Enrollment Enrollment & Randomization Patient_Screening->Enrollment Treatment_Phase Treatment Administration (e.g., Sofosbuvir + Ribavirin) Enrollment->Treatment_Phase Monitoring On-Treatment Monitoring (Viral Load, Safety) Treatment_Phase->Monitoring End_of_Treatment End of Treatment Monitoring->End_of_Treatment Follow_Up Post-Treatment Follow-Up (Weeks 4, 12, 24) End_of_Treatment->Follow_Up SVR_Assessment SVR Assessment (Undetectable HCV RNA) Follow_Up->SVR_Assessment Data_Analysis Data Analysis & Reporting SVR_Assessment->Data_Analysis

Caption: Typical clinical trial workflow for an antiviral drug.

References

A Comparative Analysis of the Hepatitis C Virus Inhibitor PSI-7409 and its Monophosphate Pronucleotide PSI-7851

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

PRINCETON, NJ – [Current Date] – In the landscape of direct-acting antiviral agents against the Hepatitis C virus (HCV), the strategic design of nucleoside analogs has been pivotal. This guide provides a detailed comparison of the active triphosphate form, PSI-7409, and its monophosphate pronucleotide, PSI-7851 (a diastereomeric mixture of PSI-7976 and PSI-7977, with PSI-7977 also known as Sofosbuvir), highlighting the innovative prodrug approach that enhances therapeutic efficacy.[1][2][3] This document is intended for researchers, scientists, and drug development professionals.

Introduction to PSI-7409 and the Pronucleotide Strategy

PSI-7409 is the active 5'-triphosphate metabolite of the 2'-deoxy-2'-α-fluoro-β-C-methyluridine nucleoside analog.[4][5] It functions as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[6][7] However, the initial phosphorylation of the parent nucleoside to its monophosphate form is often a rate-limiting step, hindering the formation of the active triphosphate intracellularly.[6]

To overcome this hurdle, a phosphoramidate (B1195095) prodrug, PSI-7851, was developed.[1][6] PSI-7851 is a pronucleotide of the 5'-monophosphate (PSI-7411), designed to efficiently deliver the monophosphate into hepatocytes, thereby bypassing the inefficient initial phosphorylation step and significantly increasing the intracellular concentration of the active triphosphate, PSI-7409.[1][8]

Metabolic Activation Pathway

The conversion of the pronucleotide PSI-7851 to the active PSI-7409 involves a multi-step intracellular process. This pathway underscores the key advantage of the pronucleotide strategy.

Metabolic Activation of PSI-7851 cluster_extracellular Extracellular cluster_intracellular Hepatocyte PSI-7851_ext PSI-7851 PSI-7851_int PSI-7851 PSI-7851_ext->PSI-7851_int Hepatocyte Uptake PSI-352707 PSI-352707 (Alaninyl Phosphate Metabolite) PSI-7851_int->PSI-352707 Cathepsin A (CatA) & Carboxylesterase 1 (CES1) PSI-7411 PSI-7411 (Monophosphate) PSI-352707->PSI-7411 Histidine Triad Nucleotide-Binding Protein 1 (Hint1) PSI-7410 PSI-7410 (Diphosphate) PSI-7411->PSI-7410 UMP-CMP Kinase PSI-7409 PSI-7409 (Active Triphosphate) PSI-7410->PSI-7409 Nucleoside Diphosphate Kinase HCV_NS5B HCV NS5B Polymerase PSI-7409->HCV_NS5B Inhibition of RNA Replication

Caption: Metabolic activation pathway of the pronucleotide PSI-7851 to the active triphosphate PSI-7409 within hepatocytes.

Comparative Performance Data

The efficacy of the pronucleotide strategy is evident in the potent antiviral activity of PSI-7851 and the direct inhibitory action of its active form, PSI-7409.

Table 1: In Vitro Anti-HCV Activity of PSI-7851
CompoundHCV Genotype/SystemEC50 (µM)EC90 (µM)
PSI-78511b (ET-lunet cells)0.075 ± 0.0500.52 ± 0.25
PSI-78511b (Clone A cells)-0.45 ± 0.19
PSI-78511a, 2aSimilarly effective-

Data compiled from Lam et al., 2010.[4]

Table 2: Inhibition of HCV NS5B Polymerase by PSI-7409
CompoundHCV GenotypeIC50 (µM)
PSI-74091b (Con1)1.6
PSI-74092a (JFH-1)2.8
PSI-74093a0.7
PSI-74094a2.6

Data compiled from available literature.[9][10][11]

Table 3: Intracellular Concentration of PSI-7409 after PSI-7851 Administration
Cell TypeTime to Max ConcentrationMaximum Concentration (µM)
Clone A cells48 hours~25
Primary Human Hepatocytes4 hours~100

Data compiled from Murakami et al., 2010 and other sources.[1][9][10]

Experimental Protocols

The following outlines the general methodologies used in the characterization of PSI-7851 and PSI-7409.

HCV Replicon Assay

The anti-HCV activity of PSI-7851 is typically evaluated using subgenomic HCV replicon cells (e.g., Clone A or ET-lunet cells).[4]

  • Cell Culture: HCV replicon cells are cultured in the presence of G418 to maintain the replicon RNA.

  • Compound Treatment: Cells are seeded in plates and treated with various concentrations of PSI-7851 for a specified period (e.g., 4 days).[4]

  • Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV RNA is quantified using real-time RT-PCR.

  • Data Analysis: The concentration of the compound that inhibits HCV replication by 50% (EC50) and 90% (EC90) is calculated.

NS5B Polymerase Inhibition Assay

The inhibitory activity of the active triphosphate, PSI-7409, against the HCV NS5B polymerase is determined using a biochemical assay.[4]

  • Enzyme and Template: Recombinant HCV NS5B polymerase from different genotypes is used. A synthetic RNA template is utilized for the polymerization reaction.

  • Reaction Mixture: The assay is performed in a reaction mixture containing the enzyme, RNA template, ribonucleoside triphosphates (rNTPs), and varying concentrations of PSI-7409.

  • Incorporation of Labeled Nucleotides: The reaction includes a radiolabeled rNTP (e.g., [α-³²P]GTP) to monitor RNA synthesis.

  • Quantification: The amount of incorporated radiolabel is quantified to determine the level of RNA synthesis.

  • Data Analysis: The concentration of PSI-7409 that inhibits polymerase activity by 50% (IC50) is calculated.

Intracellular Metabolite Analysis

The formation of PSI-7409 from PSI-7851 in cells is measured using High-Performance Liquid Chromatography (HPLC).[1]

  • Cell Treatment: Cells (e.g., primary human hepatocytes or replicon cells) are incubated with radiolabeled PSI-7851.[1]

  • Cell Lysis and Extraction: At various time points, the cells are harvested, and intracellular metabolites are extracted.

  • HPLC Analysis: The cell extracts are analyzed by HPLC to separate and quantify PSI-7851 and its metabolites (PSI-352707, PSI-7411, PSI-7410, and PSI-7409).[1]

  • Quantification: The concentration of each metabolite is determined based on the radioactivity or by comparison to known standards.[1][12]

Conclusion

The development of the monophosphate pronucleotide PSI-7851 represents a significant advancement in the design of antiviral nucleoside analogs. By efficiently delivering the monophosphate precursor into hepatocytes, PSI-7851 overcomes the rate-limiting step of the initial phosphorylation, leading to substantially higher intracellular concentrations of the active triphosphate, PSI-7409. This results in potent pan-genotypic inhibition of the HCV NS5B polymerase and robust antiviral activity. The comparative data clearly demonstrates the success of this prodrug strategy, which has been instrumental in the development of highly effective therapies for chronic Hepatitis C.

References

Validating Results from Studies Citing PSI-7409: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in antiviral research, particularly concerning the hepatitis C virus (HCV), understanding the experimental profile of key compounds is paramount. This guide provides a detailed comparison of PSI-7409, the active triphosphate metabolite of the prodrug sofosbuvir (B1194449), with relevant alternatives, supported by experimental data from published studies.

Quantitative Performance Data

PSI-7409 is a direct-acting antiviral that functions as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase. Its inhibitory activity has been quantified against various HCV genotypes. The following tables summarize the key performance metrics of PSI-7409.

Table 1: In Vitro Inhibitory Activity of PSI-7409 against HCV NS5B Polymerase

HCV GenotypeIC50 (μM)
Genotype 1b (Con1)1.6[1][2][3]
Genotype 2a (JFH1)2.8[1][2][3]
Genotype 3a0.7[1][2][3]
Genotype 4a2.6[1][2][3]

Table 2: Selectivity Profile of PSI-7409 against Human DNA Polymerases

PolymeraseIC50 (μM)
Human DNA Polymerase α550[1][2]
Human DNA Polymerase β>1000 (No inhibition observed at 1 mM)[2]
Human DNA Polymerase γ>1000 (No inhibition observed at 1 mM)[2]

Experimental Protocols

The data presented above are derived from established in vitro assays. Understanding the methodologies is crucial for interpreting and comparing results.

In Vitro HCV NS5B Polymerase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of HCV NS5B.

  • Enzyme and Template: Recombinant HCV NS5B polymerase from different genotypes is used. A synthetic RNA template is utilized for transcription.

  • Reaction Mixture: The reaction is typically carried out in a mixture containing the NS5B enzyme, the RNA template, ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently tagged rNTP, and the test compound (PSI-7409) at varying concentrations.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) to allow for RNA synthesis.

  • Quenching and Analysis: The reaction is stopped, and the newly synthesized RNA is captured. The amount of incorporated labeled rNTP is quantified using techniques like scintillation counting or fluorescence measurement.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the polymerase activity (IC50) is calculated from the dose-response curve.

Human DNA Polymerase Inhibition Assay

This assay assesses the selectivity of the antiviral compound by measuring its effect on human DNA polymerases.

  • Enzyme and Template: Purified human DNA polymerase α, β, or γ is used with activated calf thymus DNA as a template-primer.

  • Reaction Mixture: The assay contains the respective DNA polymerase, activated DNA, deoxynucleoside triphosphates (dNTPs) including a radiolabeled dNTP (e.g., [α-³²P]dCTP), and the test compound at various concentrations.[1]

  • Incubation and Quenching: Reactions are incubated at 37°C and then stopped by the addition of EDTA.[1]

  • Product Quantification: The amount of radiolabeled dNTP incorporated into the DNA is measured to determine the level of inhibition.[1]

  • Selectivity Assessment: The IC50 values for human DNA polymerases are compared to the IC50 values for the viral polymerase to determine the selectivity index.

Metabolic Activation and Mechanism of Action

PSI-7409 is the pharmacologically active molecule, but it is not administered directly. Instead, the prodrug sofosbuvir (PSI-7977) is used. Sofosbuvir is a phosphoramidate (B1195095) prodrug designed to efficiently deliver the nucleotide analog into hepatocytes, where it undergoes metabolic activation to PSI-7409.

Metabolic Activation Pathway of Sofosbuvir (PSI-7977)

The conversion of sofosbuvir to its active triphosphate form, PSI-7409, is a multi-step intracellular process.

G cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Sofosbuvir Sofosbuvir (PSI-7977) (Prodrug) PSI_352707 PSI-352707 Sofosbuvir->PSI_352707 Cathepsin A / Carboxylesterase 1 PSI_7411 PSI-7411 (Monophosphate) PSI_352707->PSI_7411 HINT1 PSI_7410 PSI-7410 (Diphosphate) PSI_7411->PSI_7410 UMP-CMP Kinase PSI_7409 PSI-7409 (Active Triphosphate) PSI_7410->PSI_7409 NDPK Inhibition HCV NS5B Polymerase (Chain Termination) PSI_7409->Inhibition

Caption: Metabolic activation of sofosbuvir to the active PSI-7409.

This intricate pathway ensures that the active antiviral is generated at the site of infection. The initial hydrolysis step is stereospecific, with sofosbuvir (PSI-7977) being a much better substrate than its diastereomer, PSI-7976.[4][5] This stereoselectivity is a key factor in the potency of sofosbuvir.

Experimental Workflow for Evaluating Prodrug Activation

To validate the intracellular conversion of a prodrug like sofosbuvir, a specific experimental workflow is employed.

G cluster_cell_culture Cell Culture & Incubation cluster_extraction Metabolite Extraction cluster_analysis Analysis A Hepatocytes or Replicon Cells B Incubate with Sofosbuvir (PSI-7977) A->B C Cell Lysis B->C Time Course Sampling D Extraction of Intracellular Metabolites C->D E LC-MS/MS Analysis D->E F Quantification of PSI-7409 and other metabolites E->F

Caption: Workflow for analyzing intracellular metabolites of sofosbuvir.

This workflow allows researchers to quantify the formation of PSI-7409 over time in different cell types, such as primary human hepatocytes, providing insights into the efficiency of the metabolic activation.[1][2] Studies have shown that PSI-7409 accumulates to high concentrations within these cells, which is crucial for its antiviral efficacy.[1][2]

References

Safety Operating Guide

Essential Guide to the Safe Disposal of PSI-7409 Tetrasodium

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper disposal procedures for PSI-7409 tetrasodium (B8768297), a critical component in virology research. Adherence to these protocols is essential for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Profile

Table 1: Hazard and Safety Information for Sofosbuvir (Parent Compound)

Hazard StatementPrecautionary MeasuresPersonal Protective Equipment (PPE)
H302: Harmful if swallowed.P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product.Standard laboratory attire
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.Nitrile or latex gloves, lab coat
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Safety glasses or goggles
H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.Fume hood or suitable respirator

Data extrapolated from the Safety Data Sheet for Sofosbuvir.[1][2][3]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of PSI-7409 tetrasodium waste. This procedure is based on general principles of laboratory chemical waste management and should be adapted to comply with your institution's specific guidelines and local regulations.[4][5][6]

Experimental Protocol: Disposal of this compound Waste

  • Segregation of Waste:

    • At the point of generation, immediately segregate all waste contaminated with this compound from other laboratory waste streams.

    • This includes unused or expired neat compounds, contaminated solutions, and disposable materials such as pipette tips, tubes, and gloves.

  • Waste Collection and Labeling:

    • Solid Waste: Collect solid waste (e.g., contaminated gloves, weigh boats, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect aqueous solutions containing this compound in a separate, sealed, and compatible hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.[4]

    • Labeling: All waste containers must be accurately labeled with the full chemical name "this compound," the concentration (if in solution), and the appropriate hazard warnings (e.g., "Harmful," "Irritant"). Do not use abbreviations.[4]

  • Storage of Chemical Waste:

    • Store the sealed waste containers in a designated satellite accumulation area that is at or near the point of waste generation.

    • Ensure that the storage area is secure, well-ventilated, and away from incompatible materials.[5][7]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[4]

    • Provide the EHS office or contractor with a complete and accurate description of the waste.

  • Decontamination of Labware:

    • Reusable glassware and equipment that have come into contact with this compound should be decontaminated.

    • A triple rinse with a suitable solvent (e.g., water, followed by a mild detergent solution) is a common practice. The rinsate from the initial rinse should be collected and disposed of as hazardous liquid waste.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of waste containing this compound.

G start Waste Generation (this compound) is_solid Solid or Liquid Waste? start->is_solid solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container is_solid->liquid_waste Liquid storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Final Disposal by Licensed Contractor ehs_contact->disposal

Caption: Disposal workflow for this compound waste.

Disclaimer: The information provided in this document is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets. All laboratory work should be conducted by trained personnel in accordance with established safety procedures.

References

Navigating the Safe Handling of PSI-7409 Tetrasodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like PSI-7409 tetrasodium (B8768297), the active triphosphate metabolite of the antiviral drug Sofosbuvir. While a specific Safety Data Sheet (SDS) for PSI-7409 tetrasodium is not publicly available, this guide provides essential safety and logistical information based on the safety profile of its parent compound, Sofosbuvir, and general best practices for handling nucleotide analogues. This document offers procedural guidance to directly address operational questions concerning personal protective equipment (PPE), handling protocols, and disposal plans.

Personal Protective Equipment (PPE): A Multi-layered Defense

Given the potent biological activity of this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GogglesANSI Z87.1 certified, with side-shieldsProtects eyes from splashes and airborne particles.
Hand Protection Disposable Nitrile GlovesChemically resistant, powder-freePrevents skin contact and absorption. Double-gloving is recommended when handling the pure compound.
Body Protection Laboratory CoatFull-length, with buttoned cuffsProtects skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or higherNIOSH-approvedPrevents inhalation of fine powder, especially during weighing and reconstitution. Use in a well-ventilated area or a fume hood is mandatory.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize exposure and ensure the integrity of the compound. The following diagram and procedural steps outline a safe handling workflow for this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Receiving and Inspection B Donning Appropriate PPE A->B C Preparation of Handling Area (Fume Hood) B->C D Weighing of this compound C->D E Reconstitution in Appropriate Solvent D->E F Decontamination of Work Surfaces E->F G Proper Doffing of PPE F->G H Waste Segregation and Disposal G->H

Safe Handling Workflow for this compound
Experimental Protocol: Step-by-Step Guidance

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product name and CAS number (1621884-22-7) match the order.

  • Store the compound according to the manufacturer's instructions, typically at -20°C or -80°C for long-term stability.

2. Preparation of Handling Area:

  • All handling of powdered this compound must be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Ensure the work surface is clean and decontaminated before and after handling.

  • Have all necessary equipment (e.g., analytical balance, spatulas, solvent, vortex mixer, waste containers) readily available within the fume hood.

3. Weighing and Reconstitution:

  • Wear all recommended PPE, including a respirator.

  • Carefully weigh the desired amount of the compound using an analytical balance. Avoid creating dust.

  • Slowly add the desired solvent to the powder to avoid splashing. This compound is generally soluble in aqueous solutions.

  • Cap the vial securely and vortex until the compound is fully dissolved.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware (e.g., vials, pipette tips) Place in a designated, sealed hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coat) Bag and seal in a designated hazardous waste container.
Aqueous Waste Solutions Collect in a clearly labeled hazardous waste container for chemical waste disposal. The pH should be neutralized if necessary, as per institutional guidelines.

Hazard and Precautionary Information

Hazard ClassPrecautionary Statement
Acute Toxicity, Oral (Category 4) Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.
Specific Target Organ Toxicity, Repeated Exposure (Category 2) Do not breathe dust/fume/gas/mist/vapors/spray. Get medical advice/attention if you feel unwell.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling the potent nucleotide analogue this compound, fostering a secure and productive research environment.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.